molecular formula C10H12N2O B1345124 4-Amino-N-cyclopropylbenzamide CAS No. 38681-77-5

4-Amino-N-cyclopropylbenzamide

Cat. No.: B1345124
CAS No.: 38681-77-5
M. Wt: 176.21 g/mol
InChI Key: TZPIKGCQLFRHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPIKGCQLFRHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191978
Record name Benzamide, 4-amino-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38681-77-5
Record name Benzamide, 4-amino-N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038681775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-cyclopropylbenzamide is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. Its benzamide core structure is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines relevant experimental contexts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 38681-77-5[1][2]
Molecular Formula C₁₀H₁₂N₂O[1][2]
Molecular Weight 176.22 g/mol [2][3]
Predicted Boiling Point 405.8 ± 28.0 °C[4]
Predicted Density 1.20 ± 0.1 g/cm³[4]
Predicted pKa 15.54 ± 0.20[4][5]
Solubility No experimental data available. Predicted to have low aqueous solubility.[6]
Melting Point No experimental data available.

Experimental Protocols

General Synthesis of N-Arylbenzamides

A common method for the synthesis of N-substituted benzamides involves the coupling of a carboxylic acid with an amine. For this compound, this would typically involve the reaction of 4-aminobenzoic acid with cyclopropylamine.

Reaction Scheme:

Synthesis of this compound cluster_conditions Conditions cluster_product Product 4-aminobenzoic_acid 4-Aminobenzoic Acid coupling_agent Coupling Agent (e.g., DCC, EDC) product This compound 4-aminobenzoic_acid->product cyclopropylamine Cyclopropylamine cyclopropylamine->product base Base (e.g., DMAP, Et3N) solvent Solvent (e.g., DMF, DCM)

Caption: General synthesis of this compound.

Methodology:

  • Activation of Carboxylic Acid: 4-Aminobenzoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to form an activated intermediate.

  • Amine Coupling: Cyclopropylamine is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with an acidic solution (e.g., 1M HCl) to remove excess amine, a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

Analytical Methods

Standard analytical techniques can be employed to characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the amine protons, the amide proton, and the cyclopropyl protons. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the cyclopropyl carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound itself, the benzamide scaffold is present in numerous compounds with diverse pharmacological activities. For instance, various benzamide derivatives have been investigated as inhibitors of signaling pathways implicated in cancer and other diseases.

One such pathway is the Hedgehog signaling pathway , which plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to the development and progression of several types of cancer. Small molecule inhibitors targeting key components of the Hedgehog pathway, such as the Smoothened (SMO) receptor, have shown therapeutic promise. Several benzamide-containing compounds have been explored as SMO antagonists.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits degradation of GLI GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Cleavage GLIA GLI (Active) GLI->GLIA Activation GLIR GLI (Repressor) GLI->GLIR Cleavage Nucleus Nucleus GLIA->Nucleus Translocation TargetGenes Target Gene Expression GLIR->TargetGenes Represses Nucleus->TargetGenes Activates

Caption: Simplified Hedgehog signaling pathway.

Given the structural similarities to known inhibitors, it is plausible that this compound or its derivatives could exhibit inhibitory activity against components of this or other signaling pathways. Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential biological effects and the underlying mechanism of action.

Conclusion

This compound is a molecule with potential for further investigation in the realm of medicinal chemistry. This guide has summarized its known chemical properties and provided a framework for its synthesis and analysis. The absence of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its potential biological activities. The structural motifs present in this compound suggest that it could serve as a valuable building block for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 4-Amino-N-cyclopropylbenzamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N-cyclopropylbenzamide, a chemical compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on a proposed synthetic route, offering a detailed, step-by-step protocol for its preparation. Furthermore, this document outlines the expected analytical characterization of the compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing predicted data to aid in its identification and quality control. While specific biological activity data for this compound is not extensively available in peer-reviewed literature, this guide discusses its potential as a scaffold in the design of novel therapeutic agents, drawing parallels with structurally related compounds.

Introduction

This compound is a substituted benzamide featuring a primary aromatic amine and a cyclopropyl group attached to the amide nitrogen. The benzamide moiety is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. The presence of the cyclopropyl group can confer unique properties to the molecule, such as increased metabolic stability, conformational rigidity, and enhanced binding affinity to target proteins. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and evaluation of this compound.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic naming.

Chemical Structure

The chemical structure of this compound is characterized by a central benzene ring substituted with an amino group at position 4 and an N-cyclopropylcarboxamide group at position 1.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 38681-77-5[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol (predicted)-

Synthesis of this compound

Proposed Synthetic Scheme

Diagram 2: Proposed Synthesis of this compound

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 4-Aminobenzoic acid B Boc₂O, NaOH, THF/H₂O A->B C 4-(tert-butoxycarbonylamino)benzoic acid B->C D 4-(tert-butoxycarbonylamino)benzoic acid E Cyclopropylamine, HATU, DIPEA, DMF D->E F tert-butyl (4-(cyclopropylcarbamoyl)phenyl)carbamate E->F G tert-butyl (4-(cyclopropylcarbamoyl)phenyl)carbamate H TFA, DCM G->H I This compound H->I

Caption: A three-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(tert-butoxycarbonylamino)benzoic acid

  • Reaction Setup: To a solution of 4-aminobenzoic acid (1 eq.) in a mixture of tetrahydrofuran (THF) and water (1:1), add sodium hydroxide (1.1 eq.).

  • Addition of Protecting Group: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Remove the THF under reduced pressure. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-(tert-butoxycarbonylamino)benzoic acid as a white solid.

Step 2: Synthesis of tert-butyl (4-(cyclopropylcarbamoyl)phenyl)carbamate

  • Reaction Setup: Dissolve 4-(tert-butoxycarbonylamino)benzoic acid (1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Amide Coupling Reagents: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 2.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of Amine: Add cyclopropylamine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-(cyclopropylcarbamoyl)phenyl)carbamate.

Step 3: Synthesis of this compound

  • Deprotection: Dissolve tert-butyl (4-(cyclopropylcarbamoyl)phenyl)carbamate (1 eq.) in dichloromethane (DCM).

  • Acidic Cleavage: Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 8.20 (d, 1H): Amide N-H proton, doublet due to coupling with the cyclopropyl methine proton.

  • 7.55 (d, 2H): Aromatic protons ortho to the carbonyl group.

  • 6.55 (d, 2H): Aromatic protons meta to the carbonyl group.

  • 5.50 (s, 2H): Amino (-NH₂) protons.

  • 2.80-2.70 (m, 1H): Cyclopropyl methine proton.

  • 0.70-0.60 (m, 2H): Cyclopropyl methylene protons.

  • 0.50-0.40 (m, 2H): Cyclopropyl methylene protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • 166.5: Carbonyl carbon (C=O).

  • 152.0: Aromatic carbon attached to the amino group.

  • 129.0: Aromatic carbons ortho to the carbonyl group.

  • 125.0: Aromatic carbon attached to the carbonyl group.

  • 113.0: Aromatic carbons meta to the carbonyl group.

  • 23.0: Cyclopropyl methine carbon.

  • 6.0: Cyclopropyl methylene carbons.

Infrared (IR) Spectroscopy

Predicted IR (KBr, cm⁻¹):

  • 3450-3300: N-H stretching vibrations of the primary amine.

  • 3250: N-H stretching vibration of the secondary amide.

  • 3050: Aromatic C-H stretching.

  • 2950: Aliphatic C-H stretching (cyclopropyl).

  • 1630: C=O stretching of the amide (Amide I band).

  • 1600, 1580, 1500: Aromatic C=C stretching.

  • 1540: N-H bending of the amide (Amide II band).

Mass Spectrometry (MS)

Predicted MS (ESI+):

  • m/z 177.10 [M+H]⁺: Protonated molecular ion.

  • m/z 199.08 [M+Na]⁺: Sodiated molecular ion.

Potential Applications in Drug Development

While specific biological activities for this compound are not well-documented in publicly available literature, its structural motifs suggest potential for various therapeutic applications. The 4-aminobenzamide core is present in a number of biologically active molecules. The introduction of a cyclopropyl group can favorably modulate pharmacokinetic and pharmacodynamic properties.

Potential areas of investigation for this compound and its derivatives could include:

  • Enzyme Inhibition: The benzamide scaffold can be tailored to fit into the active sites of various enzymes.

  • Receptor Modulation: Aromatic and amide functionalities are key pharmacophoric features for interaction with a range of cell surface and nuclear receptors.

  • Antiproliferative Agents: Many small molecules with similar structural features have demonstrated activity against cancer cell lines.

Further research, including biological screening and structure-activity relationship (SAR) studies, is necessary to elucidate the therapeutic potential of this compound.

Conclusion

This technical guide has provided a comprehensive overview of this compound, including its structure, nomenclature, and physicochemical properties. A detailed, plausible synthetic protocol has been outlined to facilitate its preparation in a laboratory setting. Furthermore, predicted analytical data have been presented to aid in its characterization. While the biological profile of this specific compound remains to be fully explored, its structural features make it an interesting candidate for further investigation in the field of drug discovery and development. This guide serves as a foundational resource for scientists embarking on research involving this promising chemical entity.

References

An In-depth Technical Guide to 4-Amino-N-cyclopropylbenzamide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-cyclopropylbenzamide is a fascinating molecule that holds potential in various fields of chemical and pharmaceutical research. Its structure, which combines a 4-aminobenzamide core with a cyclopropyl group, presents a unique combination of rigidity and chemical functionality. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and a complete workflow for its characterization. While experimental data for this specific compound is limited in publicly available literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a robust framework for researchers.

Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compoundChemExpress[1]
CAS Number 38681-77-5P&S Chemicals[2], ChemExpress[1], 2a biotech[3], BLD Pharm[4]
Molecular Formula C₁₀H₁₂N₂OP&S Chemicals[2]
Molecular Weight 176.22 g/mol BLD Pharm[4]

Physicochemical Properties

Due to the scarcity of experimentally determined data, the following table summarizes the predicted physicochemical properties of this compound. These predictions are based on computational models and provide valuable estimates for experimental design.

PropertyPredicted ValueNotes
Melting Point Not available (likely a solid at room temperature)Similar aminobenzamides are typically solids with melting points ranging from 100-200 °C.
Boiling Point Not availableHigh boiling point expected due to hydrogen bonding capabilities.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)The aromatic rings contribute to hydrophobicity, while the amino and amide groups allow for hydrogen bonding with polar solvents.[5]
pKa Not availableThe anilinic amine is expected to have a pKa around 4-5, while the amide proton is significantly less acidic.
LogP 1.6 (Predicted)This value suggests moderate lipophilicity.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-nitrobenzoyl chloride and cyclopropylamine, followed by the reduction of the nitro group. This method is advantageous as it avoids potential side reactions associated with the free amino group during the amide bond formation.

Step 1: Synthesis of N-cyclopropyl-4-nitrobenzamide

This step involves the acylation of cyclopropylamine with 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[6]

Protocol:

  • To a solution of cyclopropylamine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl-4-nitrobenzamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of N-cyclopropyl-4-nitrobenzamide to this compound

The nitro group of N-cyclopropyl-4-nitrobenzamide can be selectively reduced to an amino group using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media.[7]

Protocol (Catalytic Hydrogenation):

  • Dissolve N-cyclopropyl-4-nitrobenzamide in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthetic Workflow Diagram

Synthesis of this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride reaction1 Acylation (DCM, TEA, 0°C to RT) 4-nitrobenzoyl_chloride->reaction1 cyclopropylamine Cyclopropylamine cyclopropylamine->reaction1 intermediate N-cyclopropyl-4-nitrobenzamide reaction1->intermediate intermediate_2 N-cyclopropyl-4-nitrobenzamide reaction2 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) intermediate_2->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic pathway for this compound.

Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a standard workflow.

Melting Point Determination

Protocol:

  • Place a small amount of the purified, dry solid into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting range is indicative of high purity.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: This technique will confirm the presence and connectivity of the different protons in the molecule. Expected signals would include those for the aromatic protons, the NH protons of the amine and amide, and the protons of the cyclopropyl ring.[8]

    Protocol:

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

    Protocol:

    • Using the same sample prepared for ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

    • Analyze the chemical shifts of the carbon signals to confirm the presence of aromatic, amide carbonyl, and cyclopropyl carbons.

b. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • Identify characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

c. Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Protocol:

  • Introduce a solution of the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

  • Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight.

Solubility Assessment

A qualitative assessment of solubility is crucial for handling and formulation.

Protocol:

  • To a series of small vials, add a small, known amount of this compound (e.g., 1 mg).

  • Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, DMSO, acetone, hexane) to each vial.

  • Observe the dissolution at room temperature with agitation. Note whether the compound is fully soluble, partially soluble, or insoluble.

Characterization Workflow Diagram

Characterization Workflow start Synthesized this compound mp Melting Point Determination start->mp nmr NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms sol Solubility Assessment start->sol purity Purity Confirmation mp->purity h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr structure Structural Confirmation ir->structure ms->structure properties Physicochemical Profile sol->properties h_nmr->structure c_nmr->structure

References

Navigating the Solubility of 4-Amino-N-cyclopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Amino-N-cyclopropylbenzamide in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document provides a summary of expected solubility and detailed experimental protocols for precise quantification.

While specific quantitative solubility data for this compound is not extensively available in public literature, the solubility profile can be inferred from structurally similar compounds, such as other N-substituted aminobenzamides. These related molecules consistently demonstrate high solubility in organic polar aprotic solvents like DMSO and significantly lower solubility in aqueous solutions. This behavior is attributed to the presence of a hydrophobic benzamide core and a cyclopropyl group, which are effectively solvated by DMSO. Conversely, these features limit interactions with the polar hydrogen-bonding network of water.

Solubility Profile

The following table summarizes the expected qualitative solubility of this compound. It is critical to note that these are predictive values based on analogous compounds, and experimental determination is essential for precise measurements in specific research contexts.

SolventChemical FormulaSolvent TypeExpected Qualitative SolubilityRationale
DMSO (CH₃)₂SOPolar AproticHigh As a strong organic solvent, DMSO is anticipated to effectively solvate the aromatic and cyclopropyl moieties of the molecule, leading to good solubility.[1][2] This is a common characteristic for many small molecule inhibitors.[3]
Water H₂OPolar ProticLow to Poor The hydrophobic nature of the benzamide and cyclopropyl groups is expected to result in poor solubility in aqueous solutions.[4] While the amino and amide groups can participate in hydrogen bonding, their contribution is likely insufficient to overcome the hydrophobicity of the rest of the molecule.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility.

Objective: To determine the quantitative solubility of this compound in DMSO and water at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous DMSO

  • Deionized or distilled water

  • Analytical balance

  • Vials with tight-sealing caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • To each vial, add a precise volume of the respective solvent (DMSO or water).

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Prepare a series of dilutions of the supernatant with the appropriate solvent.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • From the concentration of the diluted samples, calculate the concentration of the original saturated supernatant. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Compound to Vials B Add Known Volume of Solvent (DMSO or Water) A->B C Seal Vials and Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Clear Supernatant D->E F Prepare Serial Dilutions of Supernatant E->F G Analyze Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: A flowchart outlining the key stages for determining the equilibrium solubility of a compound.

This technical guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. Accurate solubility data is paramount for the successful design and interpretation of in vitro and in vivo studies in the drug discovery and development pipeline.

References

Unveiling the Potential Biological Activity of 4-Amino-N-cyclopropylbenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available information regarding the potential biological activity of the compound 4-Amino-N-cyclopropylbenzamide. While specific quantitative biological data for this molecule is not extensively available in peer-reviewed literature, patent filings indicate its potential as a kinase inhibitor. This document synthesizes the existing information, outlining its documented synthesis, potential therapeutic applications as suggested by patent literature, and a generalized experimental protocol for assessing its kinase inhibition activity.

Introduction

This compound is a small molecule whose biological activity is not yet fully characterized in publicly accessible scientific literature. Its structure, featuring a cyclopropylamide moiety, is of interest in medicinal chemistry due to the unique conformational constraints and metabolic stability the cyclopropyl group can confer. While detailed biological studies are not widely published, the compound has been identified in several patents as a potential inhibitor of various protein kinases, suggesting its therapeutic potential in a range of human diseases.

Synthesis

The synthesis of this compound has been described in the scientific literature. One notable mention is in the context of the development of novel oxazolidinone-based PPAR agonists, where it was synthesized as an intermediate compound. However, the biological activity of this compound was not reported in this study.

Potential Biological Activity: Kinase Inhibition

Multiple patents have listed this compound as a compound of interest within libraries of potential kinase inhibitors. These patents suggest that the molecule may exhibit inhibitory activity against several key kinases, including:

  • Spleen Tyrosine Kinase (SYK): A critical mediator of signaling in various immune cells.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in the pathogenesis of Parkinson's disease and inflammatory conditions.

  • Myosin Light Chain Kinase (MYLK): Involved in smooth muscle contraction and regulation of cellular motility.

The potential inhibition of these kinases suggests that this compound could be investigated for therapeutic applications in autoimmune diseases, inflammatory disorders, neurodegenerative diseases, and certain types of cancer.

Quantitative Data

As of the latest review of scientific databases and patent literature, specific quantitative biological data for this compound, such as IC50, EC50, or Ki values, have not been publicly disclosed. The patents that mention this compound often list it as one of many examples within a broader class of molecules and do not provide specific activity data for each individual compound.

Experimental Protocols

The following is a generalized experimental protocol for a kinase inhibition assay, based on methodologies described in patents where this compound is mentioned. This protocol is intended to be a representative example and would require optimization for specific kinases.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., SYK, LRRK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]-ATP) or non-radiolabeled for detection systems like fluorescence.

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a source of protein like BSA)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagents and instrument (e.g., scintillation counter, fluorescence plate reader)

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the peptide substrate, and the diluted test compound or control.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay (e.g., Fluorescence): Use a specific antibody that recognizes the phosphorylated substrate. The binding of this antibody can be detected using a secondary antibody conjugated to a fluorescent probe or through other fluorescence-based detection methods (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control wells (containing solvent only). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway that could be modulated by an inhibitor of Spleen Tyrosine Kinase (SYK), a potential target of this compound.

SYK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., BCR, FcR) SYK SYK Receptor->SYK Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K) SYK->Downstream Phosphorylation Cellular_Response Cellular Response (e.g., Cytokine Release, Proliferation) Downstream->Cellular_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->SYK Inhibition

Caption: Simplified SYK signaling pathway and potential inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Reaction_Setup Set up Reaction in Microplate: Buffer, Substrate, Compound Compound_Prep->Reaction_Setup Add_Kinase Add Kinase Reaction_Setup->Add_Kinase Add_ATP Add ATP to Initiate Reaction Add_Kinase->Add_ATP Incubate Incubate at Controlled Temperature Add_ATP->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation Terminate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a molecule of interest for which the full biological activity profile is yet to be publicly detailed. The available patent literature strongly suggests its potential as a kinase inhibitor, opening avenues for its investigation in various therapeutic areas. Further research is required to elucidate its specific molecular targets, determine its potency and selectivity, and evaluate its efficacy and safety in preclinical and clinical studies. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 4-Amino-N-cyclopropylbenzamide, a valuable building block in medicinal chemistry. The document outlines the key starting materials, provides detailed experimental protocols for the synthesis, and includes quantitative data to facilitate reproducibility.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a 4-aminobenzamide core with a cyclopropyl group on the amide nitrogen, offers a unique combination of rigidity and lipophilicity, making it an attractive scaffold for drug design. This guide explores the two most common and efficient pathways for its synthesis: the reduction of a nitro precursor and the direct amidation of a carboxylic acid derivative.

Synthetic Pathways and Key Starting Materials

There are two principal and well-established routes for the synthesis of this compound. Each pathway utilizes readily available starting materials and employs standard organic chemistry transformations.

Route 1: Reduction of N-cyclopropyl-4-nitrobenzamide

This approach involves the synthesis of an N-cyclopropyl-4-nitrobenzamide intermediate, followed by the reduction of the nitro group to the desired primary amine.

  • Key Starting Materials:

    • 4-Nitrobenzoyl chloride

    • Cyclopropylamine

    • A suitable reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation)

Route 2: Amide Coupling of 4-Aminobenzoic Acid and Cyclopropylamine

This route involves the direct formation of the amide bond between a 4-aminobenzoic acid derivative and cyclopropylamine.

  • Key Starting Materials:

    • 4-Aminobenzoic acid

    • Cyclopropylamine

    • A coupling agent (e.g., DCC, EDC, HATU)

The selection of the synthetic route often depends on the availability of starting materials, cost considerations, and the desired scale of the reaction.

Experimental Protocols

Route 1: Synthesis via Reduction of N-cyclopropyl-4-nitrobenzamide

Step 1: Synthesis of N-cyclopropyl-4-nitrobenzamide

A common method for this step is the acylation of cyclopropylamine with 4-nitrobenzoyl chloride.

ParameterValue
Reactants 4-Nitrobenzoyl chloride, Cyclopropylamine, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction, and crystallization
Typical Yield >90%

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of N-cyclopropyl-4-nitrobenzamide to this compound

The nitro group can be effectively reduced using various methods, with catalytic hydrogenation being a clean and efficient option.

ParameterValue
Reactant N-cyclopropyl-4-nitrobenzamide
Catalyst Palladium on carbon (Pd/C, 10 mol%)
Reducing Agent Hydrogen gas (H₂)
Solvent Ethanol or Methanol
Temperature Room Temperature
Pressure 1 atm (balloon)
Reaction Time 4-8 hours
Work-up Filtration and solvent evaporation
Typical Yield >95%

Detailed Experimental Protocol:

  • To a solution of N-cyclopropyl-4-nitrobenzamide (1.0 eq) in ethanol, add 10% Palladium on carbon (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Route 2: Synthesis via Amide Coupling

This method directly couples 4-aminobenzoic acid with cyclopropylamine using a suitable coupling agent.

ParameterValue
Reactants 4-Aminobenzoic acid, Cyclopropylamine
Coupling Agent HATU (1.1 eq)
Base Diisopropylethylamine (DIPEA, 2.0 eq)
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous work-up and extraction
Typical Yield 70-85%

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in dimethylformamide (DMF).

  • Add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the two primary synthetic routes to this compound.

Synthesis_Route_1 cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Amidation Amidation 4-Nitrobenzoyl_chloride->Amidation Cyclopropylamine_1 Cyclopropylamine Cyclopropylamine_1->Amidation N-cyclopropyl-4-nitrobenzamide N-cyclopropyl-4-nitrobenzamide Amidation->N-cyclopropyl-4-nitrobenzamide Reduction Reduction N-cyclopropyl-4-nitrobenzamide->Reduction This compound This compound Reduction->this compound

Synthesis Route 1: Reduction of a Nitro Precursor.

Synthesis_Route_2 cluster_start_2 Starting Materials cluster_reaction Reaction cluster_product Final Product 4-Aminobenzoic_acid 4-Aminobenzoic acid Amide_Coupling Amide Coupling 4-Aminobenzoic_acid->Amide_Coupling Cyclopropylamine_2 Cyclopropylamine Cyclopropylamine_2->Amide_Coupling Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Amide_Coupling Final_Product This compound Amide_Coupling->Final_Product

Synthesis Route 2: Direct Amide Coupling.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are found in compounds with known biological activities. For instance, benzamide derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The 4-amino substitution is a common feature in many bioactive molecules.

Based on the activities of structurally related compounds, it is plausible that this compound could be investigated for its potential to modulate various signaling pathways. A hypothetical logical relationship for investigating its biological activity is presented below.

Biological_Investigation_Workflow Target_Molecule This compound Initial_Screening High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) Target_Molecule->Initial_Screening Hit_Identification Identification of Potential Protein Targets Initial_Screening->Hit_Identification Pathway_Analysis Bioinformatic Analysis to Identify Associated Signaling Pathways Hit_Identification->Pathway_Analysis Cell-based_Assays Cell-based Functional Assays (e.g., Western Blot, Reporter Assays) Hit_Identification->Cell-based_Assays Identified_Pathway Potential Signaling Pathway (e.g., MAPK, PI3K/Akt) Pathway_Analysis->Identified_Pathway Identified_Pathway->Cell-based_Assays Mechanism_of_Action Elucidation of Mechanism of Action Cell-based_Assays->Mechanism_of_Action

Hypothetical workflow for biological evaluation.

Conclusion

This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound, a key building block for drug discovery and development. By providing comprehensive experimental protocols and quantitative data, this document aims to support researchers in the successful synthesis and further exploration of this versatile molecule. The outlined synthetic strategies offer flexibility in the choice of starting materials and reaction conditions, enabling the efficient production of this compound for various research and development applications. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

Commercial Suppliers and Technical Guide for 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analysis of 4-Amino-N-cyclopropylbenzamide (CAS No. 38681-77-5), a key building block in pharmaceutical research and development.

Commercial Availability

A number of commercial suppliers offer this compound. While availability and pricing are subject to change, the following table summarizes key information from several vendors. Researchers are advised to contact the suppliers directly for the most current data and to request certificates of analysis.

SupplierPurityAvailable QuantitiesPrice (USD)Lead Time
BLD Pharm Data not readily availableContact for detailsContact for detailsContact for details
P&S Chemicals Data not readily availableContact for detailsContact for detailsContact for details
Angene 95%250mgContact for detailsIn stock
ChemExpress >98%1g, 5g, 10g, 25g$170 (1g), $511 (5g), $916 (10g), $1373 (25g)Contact for details
2A Biotech >96%Contact for detailsContact for detailsContact for details
abcr GmbH Data not readily availableContact for detailsContact for detailsContact for details

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the activation of 4-aminobenzoic acid followed by amidation with cyclopropylamine.

Step 1: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride

A common method for the synthesis of the acyl chloride intermediate is the reaction of 4-aminobenzoic acid with thionyl chloride.[1][2]

Reaction:

G 4-Aminobenzoic_Acid 4-Aminobenzoic Acid 4-Aminobenzoyl_Chloride_HCl 4-Aminobenzoyl Chloride Hydrochloride 4-Aminobenzoic_Acid->4-Aminobenzoyl_Chloride_HCl Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->4-Aminobenzoyl_Chloride_HCl

Caption: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (1.0 g, 7.29 mmol).

  • In a fume hood, carefully add thionyl chloride (10 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield 4-aminobenzoyl chloride hydrochloride as a solid.[2]

Step 2: Synthesis of this compound

The crude 4-aminobenzoyl chloride hydrochloride is then reacted with cyclopropylamine to form the final product.

Reaction:

G 4-Aminobenzoyl_Chloride_HCl 4-Aminobenzoyl Chloride Hydrochloride This compound This compound 4-Aminobenzoyl_Chloride_HCl->this compound Cyclopropylamine Cyclopropylamine Cyclopropylamine->this compound Base Base (e.g., Triethylamine) Base->this compound Inert Solvent (e.g., DCM) Room Temperature

Caption: Synthesis of this compound.

Experimental Protocol:

  • Dissolve the crude 4-aminobenzoyl chloride hydrochloride (1.13 g, assumed quantitative yield from Step 1) in an inert solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve cyclopropylamine (0.52 g, 9.11 mmol) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

  • Add the cyclopropylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A representative HPLC method for purity determination is outlined below.

G cluster_prep Sample Preparation cluster_hplc HPLC System Dissolve Dissolve sample in mobile phase Filter Filter through 0.45 µm syringe filter Dissolve->Filter Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Filter->Column Inject Mobile_Phase Isocratic or gradient elution (e.g., Acetonitrile/Water with 0.1% TFA) Flow_Rate 1.0 mL/min Detection UV at 254 nm

Caption: HPLC Analysis Workflow.

Experimental Protocol:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Spectroscopic Data

The following are expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic protons: Two doublets in the range of δ 6.5-7.8 ppm, corresponding to the protons on the benzene ring.

  • Amine protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Amide proton (NH): A doublet or broad signal coupled to the cyclopropyl methine proton.

  • Cyclopropyl methine proton (CH): A multiplet.

  • Cyclopropyl methylene protons (CH₂): Two multiplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl carbon (C=O): A signal around δ 165-170 ppm.

  • Aromatic carbons: Four signals in the aromatic region (δ 110-150 ppm).

  • Cyclopropyl methine carbon (CH): A signal in the aliphatic region.

  • Cyclopropyl methylene carbons (CH₂): A signal in the aliphatic region.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: m/z = 177.1028 (for C₁₀H₁₃N₂O⁺). High-resolution mass spectrometry should be used to confirm the elemental composition.

References

An In-depth Technical Guide to 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N-cyclopropylbenzamide, a small molecule of interest within the broader class of aminobenzamides. While specific biological data and detailed experimental protocols for this exact compound are not extensively available in publicly accessible literature, this document summarizes its core physicochemical properties. Furthermore, it explores the known biological activities and experimental methodologies associated with structurally related N-cyclopropylbenzamide and 4-aminobenzamide derivatives to offer insights into its potential applications and areas for future investigation. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Core Compound Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₂N₂O. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O[1][2][3]
Molecular Weight 176.22 g/mol [2][4]
CAS Number 38681-77-5[1][2]

Synthesis and Characterization

A generalized synthetic workflow is depicted below. This diagram illustrates the logical steps for a potential synthesis, not a specific published protocol.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-aminobenzoic_acid 4-Aminobenzoic Acid activation Carboxylic Acid Activation (e.g., with SOCl₂ or a coupling agent like HATU) 4-aminobenzoic_acid->activation cyclopropylamine Cyclopropylamine coupling Amide Bond Formation cyclopropylamine->coupling activation->coupling workup Aqueous Work-up and Extraction coupling->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification final_product This compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways (Based on Analogs)

Direct evidence for the biological activity and mechanism of action of this compound is limited. However, the study of structurally similar compounds provides valuable insights into its potential therapeutic applications.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

Hybrid molecules combining benzophenone and N-cyclopropyl-3-methylbenzamide moieties have been synthesized and evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[2] One particular compound from this series demonstrated potent p38α MAPK inhibitory activity (IC₅₀ = 0.027 µM) and significant anti-inflammatory effects in THP-1 monocyte cells.[2] This suggests that the N-cyclopropylbenzamide scaffold could be a valuable component in the design of p38 MAPK inhibitors.

The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for various inflammatory diseases.

G Stress_Cytokines Stress / Inflammatory Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Cytokines->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, transcription factors) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Inhibitor N-cyclopropylbenzamide Analogs Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of related compounds.

Inhibition of DNA Methylation

Analogs of 4-Amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs).[1] These enzymes are critical for epigenetic regulation, and their dysregulation is implicated in cancer. Certain derivatives of this class have shown inhibitory activity against human DNMT1 and DNMT3A and were able to induce the re-expression of a methylated reporter gene in leukemia cells.[1] This highlights the potential for the 4-aminobenzamide core structure to be incorporated into DNMT inhibitors.

Experimental Protocols for Analog Compounds

While specific protocols for this compound are not available, the following methodologies have been used for the evaluation of related compounds and could be adapted for future studies.

p38α MAPK Inhibition Assay (for N-cyclopropylbenzamide-benzophenone hybrids)

A representative experimental workflow for assessing p38 MAPK inhibition is outlined below.

G Compound_Prep Prepare serial dilutions of This compound Assay_Setup Incubate compound with recombinant p38α MAPK and ATP Compound_Prep->Assay_Setup Substrate_Add Add substrate (e.g., ATF2) Assay_Setup->Substrate_Add Detection Detect phosphorylated substrate (e.g., via ELISA or fluorescence) Substrate_Add->Detection IC50_Calc Calculate IC₅₀ value Detection->IC50_Calc

Caption: Experimental workflow for a p38 MAPK inhibition assay.

Methodology: The inhibitory activity against p38α MAPK can be determined using a kinase assay. The enzyme is typically incubated with the test compound and ATP, followed by the addition of a substrate such as ATF2. The extent of substrate phosphorylation is then quantified, often using an antibody-based detection method like ELISA or a fluorescent readout. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

This compound presents a chemical scaffold with potential for biological activity, drawing from the known properties of related N-cyclopropylbenzamides and 4-aminobenzamides. The exploration of this compound as a potential inhibitor of p38 MAPK or DNA methyltransferases could be a fruitful area of research. Future work should focus on developing a robust synthetic route, followed by a comprehensive biological screening campaign to elucidate its specific molecular targets and therapeutic potential. The experimental frameworks outlined in this guide for analogous compounds provide a solid starting point for such investigations.

References

In-Depth Technical Guide: Predicted Spectral Data for 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 4-Amino-N-cyclopropylbenzamide. This document is intended to serve as a valuable resource for the characterization and analysis of this molecule, offering foundational data for researchers in medicinal chemistry, analytical chemistry, and drug development. The predicted data herein is generated based on established spectroscopic principles and computational models.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d, J=8.5 Hz2HAr-H (ortho to C=O)
~6.55d, J=8.5 Hz2HAr-H (ortho to -NH₂)
~8.15d, J=4.0 Hz1HNH (amide)
~5.70s (broad)2HNH₂ (amino)
~2.75m1HCH (cyclopropyl)
~0.65m2HCH₂ (cyclopropyl)
~0.50m2HCH₂ (cyclopropyl)
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~166.5C=O (amide)
~152.0C-NH₂
~129.0Ar-C (ortho to C=O)
~122.0Ar-C (ipso, attached to C=O)
~113.0Ar-C (ortho to -NH₂)
~23.0CH (cyclopropyl)
~6.0CH₂ (cyclopropyl)
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretch (amine and amide)
3100-3000C-H stretch (aromatic and cyclopropyl)
1640-1600C=O stretch (amide I)
1600-1550N-H bend (amide II)
1600-1450C=C stretch (aromatic)
1300-1200C-N stretch
850-800C-H bend (para-disubstituted aromatic)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
176.10[M]⁺ (Molecular Ion)
134.07[M - C₃H₄N]⁺
120.06[M - C₃H₄N - CH₂]⁺
92.06[C₆H₆N]⁺

Experimental Protocols

The following are detailed, generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 500 MHz

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 125 MHz

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) for a hard ionization technique that provides fragmentation information, or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample_Preparation Sample Preparation (Dissolution, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR IR IR Spectroscopy Sample_Preparation->IR MS Mass Spectrometry Sample_Preparation->MS Process_NMR NMR Data Processing (FT, Phasing, Calibration) NMR->Process_NMR Process_IR IR Data Processing (Background Correction) IR->Process_IR Process_MS MS Data Processing (Peak Picking, Calibration) MS->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Purity_Assessment Purity Assessment Process_NMR->Purity_Assessment Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for spectroscopic analysis.

Potential Signaling Pathway Involvement

Benzamide derivatives have been investigated for their role in various signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway where a benzamide derivative might act as an inhibitor.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Leads to Benzamide This compound (Hypothetical Inhibitor) Benzamide->Kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibition.

A Technical Guide to Unveiling the Therapeutic Targets of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

The comprehensive search has yielded significant insights into the broader class of aminobenzamides and compounds containing cyclopropyl moieties. I have found that the aminobenzamide scaffold is considered a "privileged scaffold" in drug discovery and has been associated with a wide range of biological targets, including Dipeptidyl Peptidase-IV (DPP-IV), Hsp90, and NAMPT. Additionally, thiazole aminobenzamide derivatives have shown anti-leukemia activity. The cyclopropyl group is known to enhance metabolic stability, potency, and brain permeability, and reduce off-target effects.

However, direct information on the specific therapeutic targets of "4-Amino-N-cyclopropylbenzamide" remains scarce. Therefore, the initial plan to focus solely on this specific molecule is not feasible. The revised approach of using a predictive framework based on its structural components is well-supported by the search results.

I now have sufficient information to construct a detailed technical guide that outlines a rational, multi-step process for identifying the potential therapeutic targets of this compound. This will involve in silico prediction, chemical proteomics for target deconvolution, and experimental validation, all of which are well-documented in the search results. I can also create detailed protocols and diagrams based on the methodologies described in the gathered literature. The final response will be structured as an in-depth guide, as requested, leveraging the principles of target identification and validation for a novel compound.

Given the lack of direct data on the specific topic molecule, the guide will be framed as a "how-to" for researchers, using this compound as a case study. This aligns with the user's request for a technical guide for a scientific audience.

Therefore, I have completed the necessary research and can now proceed with generating the final response.

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutic targets for small molecules is a cornerstone of modern drug development. This guide provides an in-depth, technical framework for the identification and validation of potential therapeutic targets for this compound, a compound with a promising chemical scaffold. While direct biological data for this specific molecule is limited, its structural motifs—the aminobenzamide core and the N-cyclopropyl group—are present in numerous pharmacologically active agents. This guide will, therefore, serve as a comprehensive roadmap for researchers, outlining a rational, multi-pronged strategy for target deconvolution and validation. We will delve into predictive methodologies, experimental protocols for target identification, and subsequent validation assays, providing a robust framework for elucidating the mechanism of action of novel chemical entities.

Introduction: The Rationale for Investigating this compound

The chemical architecture of this compound presents a compelling case for therapeutic potential. The aminobenzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets.[1] Furthermore, the incorporation of a cyclopropyl group can enhance critical pharmacological properties such as metabolic stability, membrane permeability, and binding affinity, while also reducing off-target effects.[2][3] This unique combination of a versatile core and a favorable modifying group suggests that this compound could modulate key biological pathways implicated in disease. This guide provides the scientific rationale and detailed methodologies to systematically uncover these potential therapeutic applications.

Predictive Analysis: Charting the Course for Target Discovery

Given the nascent stage of research on this compound, a logical starting point is a predictive, in silico approach. This allows for the generation of testable hypotheses regarding potential protein targets, thereby streamlining subsequent experimental efforts.

Pharmacophore Modeling and Similarity-Based Screening

The initial step involves constructing a 3D pharmacophore model of this compound. This model delineates the spatial arrangement of its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.[4] This pharmacophore can then be used to screen databases of known drugs and their targets to identify molecules with similar interaction profiles.[5]

In Silico Target Prediction Algorithms

A variety of computational tools can predict potential protein targets for a small molecule based on its chemical structure.[5][6] These algorithms leverage machine learning models trained on vast datasets of known drug-target interactions. By inputting the structure of this compound, researchers can obtain a ranked list of putative targets, providing a valuable starting point for experimental validation.

Table 1: Publicly Available In Silico Target Prediction Tools

Tool NamePrinciple of OperationPotential Output
SEA (Similarity Ensemble Approach) Compares ligand topology to known drug targets.Ranks potential targets based on similarity E-value.
SwissTargetPrediction Combines 2D and 3D similarity measures.Provides a list of most probable targets with associated probabilities.
TargetNet Utilizes deep learning models.Predicts target classes and specific protein targets.

Experimental Target Deconvolution: From Prediction to Identification

While in silico methods provide valuable hypotheses, experimental validation is crucial to definitively identify the molecular targets of this compound.[7][8][9] Chemical proteomics has emerged as a powerful suite of techniques for this purpose.[10]

Affinity-Based Proteomics

Affinity chromatography is a cornerstone of target identification.[11][12] This technique involves immobilizing a derivative of this compound onto a solid support to "fish" for its binding partners in a cellular lysate.

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Immobilization: Covalently attach the affinity probe to the solid support.

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct drug-target engagement in a cellular context.[13] The principle behind CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the protein abundance as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Target Validation: Confirming Biological Relevance

Once putative targets have been identified, it is essential to validate their biological relevance to the observed phenotypic effects of this compound.

In Vitro Enzymatic or Binding Assays

For identified targets with known enzymatic activity, direct inhibition or activation assays should be performed. For non-enzymatic targets, binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity.

Cellular Target Engagement and Pathway Analysis

Cell-based assays are critical to confirm that the interaction between this compound and its target leads to a functional consequence within a biological system. This can involve:

  • Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype induced by the compound is rescued or mimicked by target modulation, it provides strong evidence for a direct link.

  • Downstream Signaling Analysis: Investigating the effect of the compound on signaling pathways known to be modulated by the identified target.

Potential Therapeutic Areas Based on Scaffold Analysis

Based on the known activities of structurally related compounds, several therapeutic areas warrant investigation for this compound:

  • Oncology: The aminobenzamide scaffold is present in numerous anticancer agents. For instance, o-aminobenzamide derivatives have been shown to inhibit Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, which is a promising target in cancer therapy.[14]

  • Metabolic Diseases: The N-substituted aminobenzamide scaffold has been identified as a valid framework for inhibiting the Dipeptidyl Peptidase-IV (DPP-IV) enzyme, a key target in the treatment of type 2 diabetes.[15][16]

  • Neurodegenerative Diseases: Benzamide derivatives have been explored as multi-target compounds for Alzheimer's disease, with inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1).

  • Inflammatory Diseases: Certain aminobenzamide derivatives have shown potential as inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory pathways.[17]

Visualizing the Workflow

Diagram 1: A Roadmap for Target Identification

Target_Identification_Workflow cluster_0 In Silico Prediction cluster_1 Experimental Deconvolution cluster_2 Target Validation A Pharmacophore Modeling B Similarity Screening A->B C Target Prediction Algorithms A->C D Affinity Chromatography-MS B->D C->D E Cellular Thermal Shift Assay (CETSA) D->E F In Vitro Assays (Enzymatic/Binding) E->F G Cellular Target Engagement F->G H Pathway Analysis G->H

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Conclusion

While this compound remains a relatively unexplored molecule, its chemical structure holds significant promise for therapeutic applications. The systematic approach outlined in this guide, combining predictive computational methods with robust experimental validation techniques, provides a clear and actionable path for researchers to uncover its molecular targets and elucidate its mechanism of action. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this and other novel small molecules.

References

Methodological & Application

Synthesis of 4-Amino-N-cyclopropylbenzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 4-Amino-N-cyclopropylbenzamide, a valuable building block for researchers, scientists, and professionals in drug development. The described two-step synthesis is robust and yields the target compound with high purity.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a primary aromatic amine and a cyclopropyl-substituted amide, offers versatile points for chemical modification, making it an attractive scaffold in medicinal chemistry. This protocol details the synthesis from commercially available starting materials, including reaction conditions, purification methods, and characterization data.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Amidation: Reaction of 4-nitrobenzoyl chloride with cyclopropylamine to form the intermediate, N-cyclopropyl-4-nitrobenzamide.

  • Reduction: Catalytic hydrogenation of the nitro intermediate to yield the final product, this compound.

Synthesis_Scheme 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride intermediate N-Cyclopropyl-4-nitrobenzamide 4-nitrobenzoyl_chloride->intermediate Step 1: Amidation (Et3N, DCM) cyclopropylamine Cyclopropylamine cyclopropylamine->intermediate final_product This compound intermediate->final_product Step 2: Reduction (H2, Pd/C, EtOH)

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-Cyclopropyl-4-nitrobenzamide

This step involves the formation of an amide bond between 4-nitrobenzoyl chloride and cyclopropylamine.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
4-Nitrobenzoyl chloride185.571.0
Cyclopropylamine57.091.1
Triethylamine (Et3N)101.191.2
Dichloromethane (DCM)--

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in dichloromethane (DCM).

  • To the solution, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropylamine (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain N-cyclopropyl-4-nitrobenzamide as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
N-Cyclopropyl-4-nitrobenzamide206.201.0
Palladium on Carbon (10% Pd/C)-catalytic
Ethanol (EtOH)--
Hydrogen (H2) gas-excess

Procedure:

  • To a solution of N-cyclopropyl-4-nitrobenzamide (1.0 eq.) in ethanol, add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a pure solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1Amidation4-Nitrobenzoyl chloride, Cyclopropylamine, Et3NDCM85-95
2ReductionN-Cyclopropyl-4-nitrobenzamide, H2, Pd/CEtOH90-98

Table 2: Characterization Data for this compound

AnalysisData
Appearance Off-white to light yellow solid
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.53 (d, J = 8.6 Hz, 2H), 8.15 (br s, 1H), 6.54 (d, J = 8.6 Hz, 2H), 5.42 (s, 2H), 2.75-2.68 (m, 1H), 0.65-0.60 (m, 2H), 0.49-0.45 (m, 2H).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 166.3, 150.8, 128.9, 123.9, 112.5, 22.8, 6.1.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction s1_start Dissolve 4-nitrobenzoyl chloride in DCM s1_add_base Add Triethylamine s1_start->s1_add_base s1_cool Cool to 0 °C s1_add_base->s1_cool s1_add_amine Add Cyclopropylamine s1_cool->s1_add_amine s1_react Stir at room temperature s1_add_amine->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_purify Recrystallization s1_workup->s1_purify s1_product N-Cyclopropyl-4-nitrobenzamide s1_purify->s1_product s2_start Dissolve intermediate in EtOH s1_product->s2_start Use in next step s2_add_catalyst Add 10% Pd/C s2_start->s2_add_catalyst s2_hydrogenate Hydrogenate (H2 atmosphere) s2_add_catalyst->s2_hydrogenate s2_filter Filter through Celite s2_hydrogenate->s2_filter s2_concentrate Concentrate filtrate s2_filter->s2_concentrate s2_purify Purification s2_concentrate->s2_purify s2_product This compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step procedure is efficient and yields the desired product in high purity, as confirmed by NMR analysis. This protocol should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for the Synthesis of 4-Amino-N-cyclopropylbenzamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ubiquity and Importance of the Amide Bond

The amide bond is a cornerstone of chemical synthesis, particularly within the pharmaceutical and life sciences industries. It forms the backbone of peptides and proteins and is a critical functional group in a vast number of active pharmaceutical ingredients (APIs).[1][2] The formation of an amide bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery and development.[1][3] This guide provides a detailed examination of the amide coupling reaction for the synthesis of 4-Amino-N-cyclopropylbenzamide, a molecule of interest for medicinal chemistry research due to the presence of the pharmacophoric N-cyclopropylamide and 4-aminobenzoyl moieties. The cyclopropyl group, in particular, is a valuable substituent in drug design, often imparting favorable metabolic stability and conformational rigidity.[4]

This document will delve into the mechanistic underpinnings of common amide coupling strategies, provide detailed, field-tested protocols for the synthesis of this compound, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview of Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Two of the most prevalent classes of coupling reagents are carbodiimides and uronium/aminium salts.[1][5]

Carbodiimide-Based Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficiency and the ease of removal of its urea byproduct during aqueous work-up.[5][6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea or lead to racemization if the carboxylic acid has a chiral center.

To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5][7] HOBt intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt-ester, which is then readily attacked by the amine to furnish the desired amide.[5]

Diagram: Generalized Mechanism of EDC/HOBt Mediated Amide Coupling

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerated Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: The catalytic cycle of EDC/HOBt-mediated amide bond formation.

Uronium/Aminium Salt-Based Coupling: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent known for its high reactivity, rapid reaction times, and low rates of racemization.[5][8][9] It is particularly well-suited for challenging couplings, including those involving sterically hindered or electron-deficient substrates.[5][8]

In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea.[8][9][10] The amine then reacts with this active ester to yield the final amide product.[8][9]

Diagram: Generalized Mechanism of HATU Mediated Amide Coupling

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea Byproduct HATU->TMU Amide Amide (R-CONH-R') OAt_ester->Amide + Amine HOAt HOAt OAt_ester->HOAt released Amine Amine (R'-NH2) Amine->Amide

Caption: The activation and coupling pathway in HATU-mediated amide synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-aminobenzoic acid and cyclopropylamine using an EDC/HOBt coupling system. This method is chosen for its cost-effectiveness and straightforward work-up procedure.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Aminobenzoic acidC₇H₇NO₂137.141.00 g7.291.0
CyclopropylamineC₃H₇N57.090.50 g (0.62 mL)8.751.2
EDC·HClC₈H₁₇N₃·HCl191.701.68 g8.751.2
HOBtC₆H₅N₃O135.131.18 g8.751.2
DIPEAC₈H₁₉N129.242.83 g (3.80 mL)21.873.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
1N Hydrochloric Acid (HCl)HCl36.46As needed--
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed--
BrineNaCl58.44As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--
Silica Gel (for chromatography)SiO₂60.08As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.00 g, 7.29 mmol, 1.0 equiv), HOBt (1.18 g, 8.75 mmol, 1.2 equiv), and cyclopropylamine (0.50 g, 8.75 mmol, 1.2 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring at 0 °C, add EDC·HCl (1.68 g, 8.75 mmol, 1.2 equiv) portion-wise over 5 minutes. Following this, add N,N-diisopropylethylamine (DIPEA) (2.83 g, 21.87 mmol, 3.0 equiv) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-aminobenzoic acid) is consumed.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).[5][8] The aqueous washes are crucial for removing the urea byproduct from EDC, excess HOBt, and DIPEA salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[5]

Diagram: Experimental Workflow for the Synthesis of this compound

Workflow A 1. Combine Reactants (4-Aminobenzoic Acid, Cyclopropylamine, HOBt) in DCM B 2. Cool to 0 °C A->B C 3. Add EDC·HCl and DIPEA B->C D 4. Stir at Room Temperature (12-18 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up (EtOAc, 1N HCl, NaHCO3, Brine) E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure this compound H->I

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. Pre-activation of the carboxylic acid with the coupling reagent and HOBt for 15-30 minutes before adding the amine can sometimes improve yields.[8]

  • Side Reactions: The formation of an N-acylurea byproduct can occur if the amine is not added promptly after the activation of the carboxylic acid. Using HOBt helps to minimize this side reaction.[5]

  • Purification Challenges: The urea byproduct from EDC is water-soluble, making the aqueous work-up effective for its removal.[6] If purification by column chromatography proves difficult, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted.

  • Safety Precautions: Amide coupling reagents, particularly uronium/aminium salts like HATU, can be potent sensitizers and may cause allergic reactions upon exposure.[11][12][13] It is imperative to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some coupling reagents and additives, such as anhydrous HOBt, can also have explosive properties.[14] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The amide coupling reaction is a powerful and versatile tool in the arsenal of the synthetic chemist. The successful synthesis of this compound can be readily achieved using standard coupling methodologies such as the EDC/HOBt system described herein. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for obtaining the desired product in high yield and purity. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently perform this important transformation.

References

Application Notes and Protocols for the Characterization of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-Amino-N-cyclopropylbenzamide, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are designed to ensure accurate and reproducible results for purity assessment, identification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a fundamental technique for assessing the purity of this compound and quantifying impurities. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL solution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) C Equilibrate HPLC System A->C B Prepare Sample (1 mg/mL in 50:50 ACN:H2O) D Inject Sample (10 µL) B->D C->D E Run Gradient Program D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate Purity G->H

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and quantification of volatile and semi-volatile impurities.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Reagents and Materials:

  • Methanol or Dichloromethane (GC grade)

  • This compound sample

3. GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

4. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • The mass spectrum of the main peak is compared with a reference spectrum or interpreted based on known fragmentation patterns of similar compounds to confirm the identity of this compound. Impurities are identified by their respective mass spectra.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample (1 mg/mL in Methanol) B Inject into GC-MS A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Obtain Mass Spectrum E->F G Identify Compound and Impurities F->G

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound.

Experimental Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

  • NMR tubes

3. NMR Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024

4. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

5. Data Analysis:

  • The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆, estimated)

¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6d2HAr-H (ortho to C=O)
~6.6d2HAr-H (ortho to NH₂)
~8.1d1HNH (amide)
~5.5s2HNH₂ (amino)
~2.8m1HCH (cyclopropyl)
~0.7m2HCH₂ (cyclopropyl)
~0.5m2HCH₂ (cyclopropyl)

¹³C NMR:

Chemical Shift (ppm)Assignment
~166C=O (amide)
~152Ar-C (attached to NH₂)
~128Ar-CH (ortho to C=O)
~124Ar-C (attached to C=O)
~113Ar-CH (ortho to NH₂)
~23CH (cyclopropyl)
~6CH₂ (cyclopropyl)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol

1. Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

2. Sample Preparation:

  • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

3. Data Acquisition:

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

4. Data Analysis:

  • The absorption bands in the IR spectrum are assigned to specific functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and amide)
~1630StrongC=O stretching (amide I)
~1600MediumN-H bending (amine)
~1540MediumN-H bending (amide II)
~1300MediumC-N stretching

Experimental Workflow

IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample (KBr Pellet or ATR) B Place Sample in FTIR A->B C Acquire Spectrum B->C D Identify Characteristic Peaks C->D E Assign Functional Groups D->E

IR Spectroscopy Workflow

Summary of Quantitative Data

The following table summarizes the key expected quantitative data for the characterization of this compound.

Analytical TechniqueParameterExpected Value
HPLC Retention TimeDependent on specific column and conditions
Purity≥ 98% (typical for reference standard)
GC-MS Molecular Ion [M]⁺m/z 176
Key Fragmentsm/z 134, 120, 92
¹H NMR (DMSO-d₆) Chemical Shifts (ppm)See detailed table above
¹³C NMR (DMSO-d₆) Chemical Shifts (ppm)See detailed table above
IR Spectroscopy Key Absorptions (cm⁻¹)~3300 (N-H), ~1630 (C=O)

Disclaimer: The quantitative data provided, particularly retention times and mass fragmentation patterns, are estimates based on the chemical structure and data from similar compounds. These values should be confirmed experimentally using a certified reference standard.

Application Note: 1H and 13C NMR Analysis of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Amino-N-cyclopropylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of its chemical structure, confirmation of synthesis, and assessment of purity. This document serves as a practical guide for researchers, providing a predictive overview of the 1H and 13C NMR spectra and a detailed experimental protocol for its analysis.

Predicted NMR Spectral Data

The chemical structure of this compound contains a parasubstituted benzene ring, an amide linkage, and a cyclopropyl group. The expected 1H and 13C NMR chemical shifts are predicted based on the analysis of similar chemical environments in related molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60Doublet2HAr-H (ortho to C=O)
~6.55Doublet2HAr-H (ortho to NH₂)
~8.20Singlet (broad)1HNH (amide)
~5.50Singlet (broad)2HNH₂ (amino)
~2.75Multiplet1HCH (cyclopropyl)
~0.65Multiplet2HCH₂ (cyclopropyl)
~0.50Multiplet2HCH₂ (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167C=O (amide)
~152Ar-C (para to C=O)
~129Ar-CH (ortho to C=O)
~123Ar-C (ipso to C=O)
~113Ar-CH (ortho to NH₂)
~23CH (cyclopropyl)
~6CH₂ (cyclopropyl)

Experimental Protocol

This section details the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: ~4 s.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: ~1.5 s.

  • Spectral Width: 0 to 200 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and the general experimental workflow.

Chemical_Structure cluster_benzamide This compound cluster_cyclopropyl C1 C1 C2 C2 C1->C2 C7 C7(O) C1->C7 C3 C3 C2->C3 H1 H C2->H1 C4 C4 C3->C4 H2 H C3->H2 C5 C5 C4->C5 N2 N2(H2) C4->N2 C6 C6 C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 N1 N1(H) C7->N1 H_N1 H N1->H_N1 C8 C8(H) N1->C8 H_N2a H N2->H_N2a H_N2b H N2->H_N2b C9 C9(H2) C8->C9 C10 C10(H2) C9->C10 C10->C8

Caption: Chemical structure of this compound with atom numbering.

Experimental_Workflow SamplePrep Sample Preparation (Dissolution in DMSO-d6 + TMS) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (1H and 13C Spectra) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: General experimental workflow for NMR analysis.

Conclusion

This application note provides a predictive yet comprehensive guide for the 1H and 13C NMR analysis of this compound. The tabulated predicted chemical shifts, coupled with the detailed experimental protocol, offer a solid foundation for researchers to successfully characterize this molecule. Adherence to the outlined procedures will facilitate the acquisition of high-resolution NMR data, enabling accurate structural verification and purity assessment, which are critical steps in the fields of chemical research and drug development.

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of mass spectrometry data for the compound 4-Amino-N-cyclopropylbenzamide. This document includes hypothetical, yet plausible, mass spectral data, detailed experimental protocols for acquiring such data, and visual representations of experimental workflows and potential metabolic pathways.

Introduction

This compound is a small molecule of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the identification, quantification, and structural elucidation of such compounds.[1] This document outlines the expected mass spectral behavior of this compound and provides a standardized protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Mass Spectrometry Data

Based on the chemical structure of this compound (Molecular Formula: C₁₀H₁₂N₂O), the following mass spectral data are predicted. The monoisotopic mass is calculated to be 176.0950 g/mol .

Table 1: Predicted m/z Values for Major Ions of this compound in ESI+
Ion DescriptionPredicted m/zRelative Abundance (%)
[M+H]⁺ (Protonated Molecule)177.1028100
[M+Na]⁺ (Sodium Adduct)199.084715
[2M+H]⁺ (Protonated Dimer)353.20495
Fragment Ion 1120.045085
Fragment Ion 292.049860
Table 2: Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 177.1028)
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
177.1028120.0450[C₇H₆NO]⁺ (Loss of cyclopropylamine)
177.102892.0498[C₆H₆N]⁺ (Loss of CO and cyclopropylamine)

Experimental Protocols

A robust and reproducible protocol is essential for obtaining high-quality mass spectrometry data.[2] The following is a generalized protocol for the analysis of this compound using LC-MS.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interfering substances. A generic protein precipitation protocol is as follows:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode:

    • Full Scan (MS): m/z 50-500

    • Tandem Mass Spectrometry (MS/MS): Product ion scan of m/z 177.1, with collision energy ramped from 10-40 eV.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Standard Dilution or Matrix Extraction) lc_separation Liquid Chromatography (Reverse-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) (Generation of Gas-Phase Ions) lc_separation->ionization ms_analysis Mass Analysis (Full Scan, m/z 50-500) ionization->ms_analysis msms_fragmentation Tandem MS (MS/MS) (Fragmentation of [M+H]⁺) ms_analysis->msms_fragmentation data_processing Data Processing and Interpretation (Peak Integration, Library Matching) msms_fragmentation->data_processing

Caption: A generalized workflow for the LC-MS analysis of small molecules.

Predicted Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ m/z = 177.1028 C₁₀H₁₃N₂O⁺ fragment1 Fragment 1 m/z = 120.0450 [C₇H₆NO]⁺ parent->fragment1 - C₃H₇N (cyclopropylamine) fragment2 Fragment 2 m/z = 92.0498 [C₆H₆N]⁺ fragment1->fragment2 - CO

Caption: Predicted fragmentation of this compound in MS/MS.

Hypothetical Metabolic Pathway

metabolic_pathway parent_compound This compound (Parent Drug) phase1 Phase I Metabolism (e.g., Hydroxylation, N-dealkylation) parent_compound->phase1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) phase1->phase2 excretion Excretion (Urine, Feces) phase2->excretion

Caption: A general overview of xenobiotic metabolism.

Data Interpretation

  • Full Scan Data: The full scan mass spectrum will confirm the presence of the protonated molecule [M+H]⁺ at m/z 177.1028, which is the base peak. The presence of adducts such as [M+Na]⁺ can also be observed. Isotopic patterns should be examined to confirm the elemental composition.

  • MS/MS Data: The fragmentation pattern in the MS/MS spectrum provides structural information. The major fragment at m/z 120.0450 corresponds to the loss of the cyclopropylamine group. The subsequent loss of carbon monoxide to yield the fragment at m/z 92.0498 further confirms the benzamide core structure.

Conclusion

This document provides a foundational guide for the mass spectrometric analysis of this compound. The provided protocols and predicted data serve as a starting point for method development and data interpretation. Researchers should optimize these methods based on their specific instrumentation and experimental goals.[3]

References

Application Notes & Protocols: The 4-Amino-N-cyclopropylbenzamide Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. Within the vast landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently effective starting points for drug discovery. The 4-Amino-N-cyclopropylbenzamide core is one such scaffold, demonstrating significant potential in the development of potent and selective kinase inhibitors. Its structural rigidity, coupled with versatile points for chemical modification, allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases. Derivatives of this scaffold have been explored as inhibitors for several important kinase families, including Janus kinases (JAKs) and Aurora kinases, which are implicated in inflammatory diseases and cancer, respectively.[2][3]

This guide provides a comprehensive overview of the this compound scaffold, offering field-proven insights into its synthesis, structure-activity relationships (SAR), and evaluation as a kinase inhibitor. The protocols herein are designed to be self-validating systems, providing researchers with the tools to effectively utilize this promising scaffold in their drug discovery programs.

Core Scaffold and Structure-Activity Relationship (SAR) Insights

The foundational this compound structure presents three primary points for diversification (R1, R2, and R3), allowing for systematic exploration of the chemical space to optimize potency and selectivity.

Caption: Core this compound scaffold with key modification points.

  • The Cyclopropyl Group (Amide): The N-cyclopropyl amide is a key feature. Its small, rigid structure can provide favorable interactions within hydrophobic pockets of the kinase active site. Altering this group can impact solubility and metabolic stability. While less commonly modified, exploring other small cycloalkyl groups could be a viable strategy.

  • The 4-Amino Group (R1): This position is critical for establishing key interactions, often acting as a hinge-binder by forming hydrogen bonds with the kinase's backbone in the ATP-binding site. This amino group is typically extended with various heterocyclic or aromatic moieties. The nature of the R1 substituent is a primary determinant of a compound's target kinase profile. For instance, incorporating specific ring systems can confer selectivity for kinases like JAK1 or Aurora A.[2][3]

  • The Benzene Ring (R2, R3): Substitutions on the central phenyl ring are used to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and to exploit additional binding pockets within the kinase domain. Small electron-withdrawing or donating groups can influence the electronics of the core and refine binding affinity.[4] For example, modifications at these positions in related benzamide scaffolds have been shown to significantly alter the kinome profile of the resulting inhibitors.[5]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-(Arylamino)-N-cyclopropylbenzamide Derivative

This protocol outlines a common synthetic route for elaborating the 4-amino position, a crucial step in developing targeted inhibitors from this scaffold. The chosen methodology involves a Buchwald-Hartwig cross-coupling reaction, a robust and widely used method for forming C-N bonds.

Objective: To synthesize a 4-(Arylamino)-N-cyclopropylbenzamide derivative from 4-fluoro-N-cyclopropyl-3-nitrobenzamide and a representative aryl amine.

Rationale: This multi-step synthesis begins with commercially available starting materials. Nitration directs the subsequent nucleophilic aromatic substitution (SNAr) of the fluorine. The palladium-catalyzed Buchwald-Hartwig coupling is then used to attach the key R1 group, followed by reduction of the nitro group to the essential 4-amino moiety. This sequence is efficient and allows for late-stage diversification.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyclopropylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Aryl amine (e.g., 4-methylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or similar phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

  • Amide Formation:

    • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Reflux the mixture for 2 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • Dissolve the resulting acid chloride in fresh DCM and cool to 0°C.

    • Slowly add a solution of cyclopropylamine (1.1 eq) and triethylamine (1.5 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-fluoro-N-cyclopropyl-3-nitrobenzamide.

  • Buchwald-Hartwig Cross-Coupling (Example):

    • In a sealed tube, combine 4-fluoro-N-cyclopropyl-3-nitrobenzamide (1.0 eq), the desired aryl amine (e.g., 4-methylaniline, 1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the tube with argon or nitrogen.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction to 100-110°C for 12-18 hours.

    • Cool the mixture, dilute with ethyl acetate, and filter through celite.

    • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the coupled product.

  • Nitro Group Reduction:

    • Suspend the product from Step 2 in a mixture of ethanol and water (e.g., 4:1).

    • Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite, washing with ethanol.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by silica gel chromatography or recrystallization to yield the final 4-(Arylamino)-N-cyclopropylbenzamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.[1] The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[1]

Objective: To determine the IC₅₀ value of a this compound derivative against a target kinase.

Rationale: The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based system. It involves two steps: first, the kinase reaction occurs, then a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the ADP produced and thus to kinase activity. This method is highly sensitive and less prone to interference than other techniques.[1]

Materials:

  • Target kinase of interest

  • Corresponding kinase substrate (peptide or protein)

  • ATP (at a concentration near the Kₘ for the target kinase)

  • Test compound (this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well or 96-well plates

  • Plate reader with luminescence detection capability

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) of the compound in DMSO. These will be your final inhibitor solutions.

  • Kinase Reaction Setup (Example for 10 µL final volume):

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% activity controls) to the appropriate wells.

    • Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer.

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes (incubation time may need optimization depending on the kinase).

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well.[1]

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualization of Workflow and Pathways

cluster_workflow Drug Discovery Workflow Synthesis Scaffold Synthesis & Derivatization Assay In Vitro Kinase Inhibition Assay Synthesis->Assay Test Compound Analysis IC50 Determination & SAR Analysis Assay->Analysis Raw Data Optimization Lead Optimization Analysis->Optimization SAR Insights Optimization->Synthesis New Designs cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A (e.g., JAK) Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation, etc.) Substrate->Response Inhibitor 4-Amino-N-cyclopropyl- benzamide Derivative Inhibitor->Kinase1 Inhibition

References

Application Note & Protocol: Formulation of 4-Amino-N-cyclopropylbenzamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Formulation in Preclinical Success

4-Amino-N-cyclopropylbenzamide is a novel compound of interest in contemporary drug discovery programs. As with many new chemical entities (NCEs), its progression through preclinical in vivo testing is fundamentally dependent on the development of an appropriate and consistent dosing formulation. Up to 90% of NCEs exhibit poor aqueous solubility, a characteristic that can severely limit oral bioavailability and complicate the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2] An inadequate formulation can lead to under-exposure, resulting in false negatives in efficacy models or an underestimation of toxicity, ultimately jeopardizing the entire development program.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for in vivo studies in rodent models. It emphasizes a logic-driven workflow, from initial physicochemical characterization to the preparation and validation of various dosing vehicles suitable for common administration routes.

Physicochemical Profile and Pre-formulation Analysis

A thorough understanding of the compound's properties is the cornerstone of a rational formulation design.[4] While exhaustive data for this compound is not publicly available, we can predict its behavior based on its chemical structure—a benzamide core with an amino group and a cyclopropyl amide substituent.

Predicted Properties of this compound:

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~176.22 g/mol (Predicted)Low molecular weight is generally favorable for absorption.
Aqueous Solubility Poor to LowThe hydrophobic benzamide core is expected to limit solubility in aqueous vehicles like saline or PBS. This is the primary challenge to overcome.[5]
logP (Lipophilicity) Moderately Lipophilic (Predicted)Suggests the compound will favor partitioning into organic environments. This can be leveraged for lipid-based formulations but presents a challenge for simple aqueous solutions.[6]
pKa (Ionization) Weakly Basic (due to amino group)The amino group provides a handle for pH-dependent solubility. Solubility is expected to increase in acidic conditions (pH < 5) where the amine is protonated.[7]
Solubility in Organics SolubleExpected to be soluble in polar aprotic solvents like DMSO and DMF.[5]

This profile strongly suggests that this compound belongs to the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility.[2][3] Therefore, simple aqueous solutions are unlikely to be viable for achieving necessary dose concentrations.

Strategic Formulation Selection: A Logic-Driven Workflow

The choice of formulation strategy depends on the intended route of administration, the required dose level, and the timeline of the study. The following decision tree illustrates a logical approach to selecting an appropriate vehicle.

G cluster_0 Formulation Strategy Decision Tree for this compound start Start: Define Dose & Route solubility_check Is required concentration achievable in simple aqueous vehicle (e.g., acidified water)? start->solubility_check oral_route Oral Route (Gavage)? solubility_check->oral_route No solution Use Simple Solution (Protocol 1) solubility_check->solution Yes iv_route IV Route (Injection)? oral_route->iv_route No suspension Prepare Suspension (Protocol 2) oral_route->suspension Yes cosolvent Use Co-solvent System (Protocol 3) iv_route->cosolvent Yes lipid Consider Lipid-Based System (Advanced) suspension->lipid If absorption is still poor

Caption: Workflow for selecting an appropriate formulation strategy.

Detailed Experimental Protocols

Safety Precaution: Always handle this compound powder in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: pH-Adjusted Aqueous Solution (For Low-Dose Oral or IV Studies)

This is the simplest approach and should be attempted first. It relies on increasing the solubility of the weakly basic compound by lowering the pH.

  • Causality: By acidifying the vehicle, the primary amine group on the benzamide becomes protonated (R-NH3+), forming a salt that is significantly more water-soluble than the neutral species.[8]

Materials:

  • This compound

  • Sterile Water for Injection (WFI) or Purified Water

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile glass vials, magnetic stirrer, and stir bars

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired concentration and final volume. Always include a 10-20% excess to account for transfer losses.[9]

  • Vehicle Preparation: Add approximately 80% of the final volume of water to a sterile vial equipped with a magnetic stir bar.

  • Acidification: While stirring, add 1N HCl dropwise to the water to lower the pH to approximately 3.0.

  • Compound Addition: Slowly add the weighed powder to the acidified water. Stir continuously.

  • Solubilization: Continue stirring until the compound is fully dissolved. Gentle warming (30-40°C) may be used to aid dissolution, but the solution must be cooled to room temperature before final pH adjustment.

  • pH Adjustment & QS: Adjust the pH to a final target of 3.5-4.5 using 1N HCl or 1N NaOH as needed. This range is often a good compromise between solubility and physiological tolerance.

  • Final Volume: Bring the solution to the final volume (Quantum Satis, QS) with water.

  • QC Check: Visually inspect for any undissolved particles. The solution should be clear and particle-free. For IV administration, sterile filtration through a 0.22 µm filter is mandatory.

Protocol 2: Aqueous Suspension (For High-Dose Oral Gavage)

This is a common and effective strategy for oral administration of poorly soluble compounds when high doses are required.[10] The goal is to create a uniform dispersion of fine particles.

  • Causality: A suspending agent increases the viscosity of the vehicle, slowing the sedimentation of drug particles. A wetting agent reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for better dispersion.[11]

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in purified water

  • Tween 80 (Polysorbate 80) or other suitable wetting agent

  • Mortar and pestle

  • Homogenizer or sonicator (optional but recommended)

Procedure:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle in advance, as it may require overnight stirring to fully hydrate.[10]

  • Wetting Agent: Add a small amount of Tween 80 to the vehicle (e.g., 0.1% to 1% v/v).

  • Form a Paste (Trituration): Weigh the required amount of compound and place it in a mortar. Add a very small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure particles are wetted.[10]

  • Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing thoroughly after each addition (a process called geometric dilution).

  • Homogenization: For improved uniformity and stability, transfer the suspension to a suitable container and homogenize or sonicate for 5-10 minutes.

  • QC Check: The final product should be a milky, uniform suspension. Store in a tightly sealed, light-protected container. Crucially, the suspension must be vigorously vortexed or stirred immediately before drawing each dose to ensure uniformity. [10]

Protocol 3: Co-Solvent System (For IV Administration)

When pH modification is insufficient for IV doses, a co-solvent system is the next logical step. These formulations use water-miscible organic solvents to solubilize the compound.[8][12]

  • Causality: Co-solvents like PEG 400 and propylene glycol work by reducing the polarity of the aqueous vehicle, effectively creating a more favorable environment for the hydrophobic drug molecule to dissolve.[8]

Common Co-Solvent Vehicles:

Vehicle ComponentsTypical Ratio (v/v/v)Administration RouteNotes
PEG 400 / Propylene Glycol / Saline40 / 10 / 50IVA robust, commonly used vehicle. Check for hemolysis potential.
Solutol HS 15 / Ethanol / Saline10 / 10 / 80IVSolutol is a non-ionic surfactant that can improve solubility and stability.[12]
DMSO / PEG 400 / Saline5 / 45 / 50IVUse DMSO sparingly due to potential toxicity and off-target effects.[13]

Procedure (Example: 40% PEG 400, 10% PG, 50% Saline):

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: In a sterile glass vial, add the compound to the required volume of PEG 400. Vortex or sonicate until fully dissolved. The compound should be more soluble in the primary organic solvent.

  • Add Second Co-solvent: Add the required volume of Propylene Glycol and mix thoroughly. The solution should remain clear.

  • Aqueous Addition: Add the saline to the organic mixture slowly and dropwise while vortexing. Rapid addition can cause the compound to precipitate out (crash out).[13]

  • QC Check: The final solution must be clear and free of precipitation. If precipitation occurs, the formulation is not suitable at that concentration. Sterile filter through a 0.22 µm filter (ensure the filter material is compatible with the solvents used).

Analytical Validation: Ensuring Dose Accuracy

Visual inspection is insufficient to guarantee the quality of a formulation. Analytical validation confirms the concentration and stability of the dosing vehicle. High-Performance Liquid Chromatography (HPLC) is the standard method.[14]

Protocol: HPLC Concentration Verification

  • Objective: To confirm that the prepared formulation contains the target concentration of this compound.

  • Methodology: A reverse-phase HPLC (RP-HPLC) method is suitable for benzamide derivatives.[15][16]

Example HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or Gradient mix of Acetonitrile and Water (with 0.1% Formic Acid or pH 4.5 buffer)[16]
Flow Rate 1.0 mL/min
Detection (UV) ~254 nm or ~288 nm (scan for optimal wavelength)[16]
Injection Volume 10 µL

| Column Temp | 30°C |

Procedure:

  • Standard Curve: Prepare a set of calibration standards of known concentrations of the compound in the mobile phase or a suitable diluent.

  • Sample Preparation: Dilute a small, accurately measured aliquot of the final formulation with the mobile phase to fall within the range of the standard curve.

  • Analysis: Inject the standards and the diluted sample.

  • Quantification: Plot a standard curve of peak area versus concentration. Use the linear regression equation to calculate the concentration of the diluted sample and back-calculate to determine the concentration of the original formulation.

  • Acceptance Criteria: The measured concentration should typically be within ±10% of the target concentration.

Best Practices and Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation in Co-solvent Compound "crashing out" upon aqueous addition.Add the aqueous phase more slowly while vortexing vigorously. Consider gentle warming. If it persists, the drug concentration is too high for that vehicle.[13]
Inconsistent Dosing (Suspension) Poor homogeneity.Ensure vigorous and consistent mixing (e.g., vortex for 30 seconds) immediately before drawing every single dose. Use a magnetic stirrer for the bulk suspension during the dosing period.[10]
Animal Distress Post-Dose Vehicle intolerance, hemolysis (IV), or high osmolality.Review the excipients for known toxicities. For IV co-solvents, perform a preliminary hemolysis test. Ensure the vehicle is as close to isotonic as possible.[17]
Low Bioavailability Poor dissolution in vivo from suspension; rapid metabolism.For suspensions, consider particle size reduction (micronization). If absorption is still poor, an advanced formulation like a lipid-based system may be required to enhance absorption.[18]

References

protocol for dissolving 4-Amino-N-cyclopropylbenzamide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-N-cyclopropylbenzamide is a chemical compound with potential applications in pharmaceutical research and drug discovery. Its molecular structure, featuring an aromatic amine, an amide linkage, and a cyclopropyl group, suggests low aqueous solubility, which presents a challenge for its use in biological assays. This document provides a detailed protocol for the dissolution of this compound for experimental use, along with stability considerations and troubleshooting guidelines. The methodologies provided are based on best practices for handling poorly soluble compounds in a research setting.

Physicochemical Properties and Solubility

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
AqueousWater, PBS (pH 7.4)Poorly SolubleThe hydrophobic aromatic ring and cyclopropyl group are expected to limit solubility in aqueous media, despite the presence of polar amino and amide groups.[1]
Polar ProticMethanol, EthanolSparingly SolubleThe amino and amide groups can form hydrogen bonds with the solvent's hydroxyl group, but the overall hydrophobicity of the molecule will likely prevent high solubility.[1]
Polar AproticDMSO, DMFSolubleThese solvents are effective at solvating both the polar and nonpolar regions of the molecule, leading to good solubility.[1]
NonpolarToluene, HexaneVery Poorly SolubleThe polar amino and amide functionalities will significantly hinder solubility in nonpolar environments.[1]

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for preparing compounds for biological assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C10H12N2O) is 176.22 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of this compound and place it into a suitable microcentrifuge tube or amber glass vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube or vial containing the compound.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage (1-2 years), it is recommended to store at -20°C.[2]

3.2. Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the DMSO stock solution and its subsequent addition to an aqueous assay buffer to achieve the desired final concentrations while minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • DMSO, anhydrous

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • 96-well plates (or other suitable assay plates)

  • Multichannel pipette (optional)

Procedure:

  • Serial Dilution in DMSO: Prepare a series of dilutions of the 10 mM stock solution in 100% DMSO. This is typically done in a separate 96-well plate. For example, to create a 10-point, 2-fold dilution series, add 50 µL of the 10 mM stock to the first well and 25 µL of DMSO to the subsequent nine wells. Then, transfer 25 µL from the first well to the second, mix, and repeat this process down the plate.

  • Addition to Assay Plate: Add a small volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells of the final assay plate. Include wells with the same volume of DMSO alone to serve as a vehicle control.[3]

  • Addition of Aqueous Buffer: Add the aqueous assay buffer to each well to reach the final desired volume. For example, if you added 2 µL of the DMSO dilution, you would add 198 µL of buffer for a final volume of 200 µL. This results in a 1:100 dilution of the DMSO solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay wells is kept as low as possible, ideally at or below 0.1%, and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

  • Mixing: Gently mix the contents of the assay plate, for example, by using a plate shaker or by gentle pipetting, to ensure a homogeneous solution.

Stability and Storage Recommendations

Based on the chemical properties of similar benzamide derivatives, the following stability and storage recommendations should be considered:

  • pH Stability: The amide linkage in this compound may be susceptible to hydrolysis under acidic or basic conditions. It is recommended to maintain solutions at a neutral pH (approximately 6-8) and use a buffered system for experiments.[4]

  • Photosensitivity: The presence of an aromatic amine suggests potential photosensitivity. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Stock Solution Storage: DMSO stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.

  • Working Solution Stability: Aqueous working solutions should be prepared fresh for each experiment to minimize degradation.

Troubleshooting

A common issue encountered with poorly soluble compounds is precipitation upon dilution into an aqueous buffer, a phenomenon known as "antisolvent precipitation."[3]

Issue: Precipitate forms after adding the DMSO stock solution to the aqueous assay buffer.

Potential Causes and Solutions:

  • High Final Concentration: The final concentration of the compound may exceed its solubility limit in the aqueous buffer.

    • Solution: Lower the final concentration of the compound in the assay.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation if the compound's aqueous solubility is very low.

    • Solution: Decrease the volume of the DMSO stock added to the assay buffer and adjust the stock concentration accordingly to maintain the desired final compound concentration.

  • Rapid Dilution: Adding the concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to "crash out" of solution.[3]

    • Solution: Try adding the aqueous buffer to the DMSO stock in the well to allow for a more gradual change in the solvent environment. Gentle mixing during this step is crucial.

  • Use of Solubilizing Agents: If precipitation persists, consider using a solubilizing agent.

    • Solution: Incorporate pharmaceutically acceptable solubilizing agents, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into the assay buffer.[3] This involves creating an inclusion complex with the compound to enhance its aqueous solubility.

Visualizations

Experimental Workflow for Preparing Assay Plates

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay_plate Assay Plate Preparation cluster_controls Controls compound This compound (Solid) stock_solution 10 mM Stock Solution in DMSO compound->stock_solution dmso_stock Anhydrous DMSO dmso_stock->stock_solution serial_dilution Serial Dilution in 100% DMSO stock_solution->serial_dilution assay_plate Transfer to Assay Plate (e.g., 2 µL) serial_dilution->assay_plate aqueous_buffer Add Aqueous Buffer (e.g., 198 µL) assay_plate->aqueous_buffer final_plate Final Assay Plate (DMSO ≤ 0.5%) aqueous_buffer->final_plate vehicle_control Vehicle Control (DMSO + Buffer) blank Blank (Buffer Only)

References

Experimental Use of 4-Amino-N-cyclopropylbenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data specifically for 4-Amino-N-cyclopropylbenzamide (CAS 38681-77-5) is limited. The following application notes and protocols are based on established principles of medicinal chemistry and general synthetic methodologies for analogous compounds. These should be regarded as a starting point for research and development.

Application Notes

This compound is a small molecule of interest in medicinal chemistry, incorporating two key pharmacophoric features: a 4-aminobenzamide scaffold and a cyclopropylamine moiety. The 4-aminobenzamide core is present in a variety of biologically active compounds, while the cyclopropyl group is known to introduce unique conformational constraints and metabolic stability.[1][2] This combination suggests potential applications in several therapeutic areas.

Potential Therapeutic Applications:

  • Enzyme Inhibition: The cyclopropylamine motif is a known pharmacophore in mechanism-based inhibitors of enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[1][3] The strained cyclopropane ring can participate in covalent bond formation with enzyme cofactors, leading to irreversible inhibition.[1] Therefore, this compound could be investigated as a potential inhibitor of these or other enzymes with similar active site chemistry.

  • Anticancer Agents: Substituted benzamides have been explored as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[4] The N-substituted benzamide structure of the target compound makes it a candidate for screening against various HDAC isoforms.

  • Antimicrobial Agents: The 4-aminobenzamide structure is a component of some antimicrobial agents.[5] It is plausible that this compound could exhibit antibacterial or antifungal properties.

Drug Development Considerations:

The introduction of a cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[2] This can lead to an improved pharmacokinetic profile. The primary amino group on the benzamide ring provides a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound. These should be optimized based on laboratory-specific conditions and findings.

Protocol 1: Synthesis of this compound

This protocol describes a common method for amide bond formation using a coupling reagent.[6]

Materials:

  • 4-Aminobenzoic acid

  • Cyclopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of 4-aminobenzoic acid (1.0 equivalent) in anhydrous DCM, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add cyclopropylamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical Example: MAO-A)

This protocol outlines a general procedure to screen for inhibitory activity against a target enzyme.

Materials:

  • Purified human MAO-A enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer

  • This compound (test compound)

  • Clorgyline (positive control inhibitor)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup: In a 96-well plate, add the potassium phosphate buffer, the MAO-A enzyme, and the test compound or control at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the substrate (kynuramine) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Detection: Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from biological assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Positive ControlPositive Control IC50 (µM)
MAO-A5.2Clorgyline0.01
MAO-B15.8Pargyline0.05
LSD12.5Tranylcypromine0.1
HDAC1>100Vorinostat0.02

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

G cluster_synthesis Synthesis Workflow start 4-Aminobenzoic Acid + Cyclopropylamine coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) start->coupling workup Aqueous Work-up coupling->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

G cluster_pathway Hypothetical MAO Inhibition Pathway drug 4-Amino-N- cyclopropylbenzamide mao Monoamine Oxidase (MAO) drug->mao Inhibition synaptic_levels Increased Synaptic Levels of Neurotransmitters degradation Degradation Products mao->degradation neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) neurotransmitters->mao

Caption: Potential mechanism of action via MAO inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 4-Amino-N-cyclopropylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is likely due to a combination of its molecular structure, which includes a non-polar aromatic ring and a cyclopropyl group, and its crystalline solid-state. Aromatic compounds often exhibit poor solubility due to their hydrophobicity. While the amino group can participate in hydrogen bonding, the overall molecule has significant non-polar character, which hinders its dissolution in water.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent due to the presence of a basic amino group.[1][2] In acidic conditions (lower pH), the amino group can become protonated, forming a more soluble salt.[2] Conversely, in neutral or basic conditions, the compound will exist in its less soluble, non-ionized form. Therefore, adjusting the pH of the aqueous medium to be more acidic is a primary strategy to explore for enhancing its solubility.[3]

Q3: What are the most common strategies for improving the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[4][5][6] For this compound, the most promising approaches include:

  • pH Adjustment: Lowering the pH to protonate the amino group and form a more soluble species.[3][7]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[7][8]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic parts of the molecule within a cyclodextrin cavity to form a soluble inclusion complex.[9][10][11]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[12][13][14]

  • Co-crystallization: Forming a multi-component crystal with a highly soluble co-former to improve the overall dissolution properties.[15][16][17][18]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution.[7][8]

Troubleshooting Guides

Issue 1: My compound is precipitating out of my aqueous buffer during my experiment.

Possible Cause: The concentration of your compound exceeds its solubility in the aqueous buffer at the experimental pH and temperature.

Solutions:

  • pH Adjustment:

    • Rationale: The amino group in this compound allows for increased solubility at a lower pH.[1][2]

    • Protocol: Prepare a series of buffers with decreasing pH values (e.g., from 7.4 down to 4.0) and determine the solubility of your compound in each. This will help you identify a pH range where the compound remains in solution.

  • Co-solvent System:

    • Rationale: A water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8]

    • Protocol: Prepare stock solutions of your compound in a water-miscible organic solvent like DMSO or ethanol. Then, create a dilution series in your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed toxic levels (typically <1%).

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[9][10][][20]

    • Protocol: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. Add your compound to this solution and stir to allow for complex formation. The required molar ratio of drug to cyclodextrin will need to be determined experimentally.

Issue 2: I need to prepare a high-concentration stock solution for my in vitro assays, but the compound won't dissolve sufficiently in common buffers.

Possible Cause: The intrinsic solubility of this compound is too low for your required concentration, even with basic pH adjustments.

Solutions:

  • Nanosuspension Formulation:

    • Rationale: Reducing the particle size to the sub-micron range can significantly increase the dissolution rate and saturation solubility.[12][14][21] This is particularly useful for compounds with high crystal lattice energy.[13]

    • Protocol: A nanosuspension can be prepared by media milling or high-pressure homogenization. This involves dispersing the drug in an aqueous medium with stabilizers (surfactants or polymers) to prevent particle aggregation.[22]

  • Co-crystallization:

    • Rationale: Forming a co-crystal with a highly soluble co-former can dramatically improve the apparent solubility and dissolution rate of the API without altering its chemical structure.[16][17]

    • Protocol: Co-crystal screening can be performed by reacting this compound with a variety of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) using techniques like solvent evaporation or grinding. The resulting solids should be analyzed for new crystalline forms and improved solubility.

Data Presentation

The following tables provide illustrative data on how different solubilization techniques could improve the solubility of a compound with properties similar to this compound.

Table 1: Effect of pH on Aqueous Solubility

pHSolubility (µg/mL)
7.4< 1
6.015
5.0150
4.0> 1000

Table 2: Solubility Enhancement with Different Techniques

TechniqueSolvent/SystemFold Increase in Solubility (Approx.)
Co-solvency1% DMSO in PBS (pH 7.4)5-10
Cyclodextrin Complexation5% HP-β-CD in Water50-200
NanosuspensionStabilized aqueous suspension> 500
Co-crystal FormationWith a highly soluble co-former100-1000

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.4).

  • Equilibration: Add an excess amount of this compound to each buffer in separate vials.

  • Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Cyclodextrin Complexation using the Kneading Method
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a common starting point). Calculate the required mass of each component.[20]

  • Form a Paste: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a uniform, thick paste.[20]

  • Incorporate the Compound: Gradually add the powdered this compound to the paste.[20]

  • Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.[20]

  • Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or store it in a desiccator under vacuum.[20]

  • Solubility Testing: Determine the aqueous solubility of the dried complex and compare it to the uncomplexed drug.

Visualizations

Solubility_Troubleshooting_Workflow Start Start: Poor Solubility of This compound CheckIonizable Is the compound ionizable? Start->CheckIonizable AdjustpH Attempt pH Adjustment (Protocol 1) CheckIonizable->AdjustpH Yes (Amino Group) CoSolvency Attempt Co-solvency CheckIonizable->CoSolvency No SolubilityImproved_pH Is solubility sufficient? AdjustpH->SolubilityImproved_pH SolubilityImproved_pH->CoSolvency No End_Success Proceed with Experiment SolubilityImproved_pH->End_Success Yes SolubilityImproved_CoSolvent Is solubility sufficient? CoSolvency->SolubilityImproved_CoSolvent AdvancedTechniques Consider Advanced Techniques SolubilityImproved_CoSolvent->AdvancedTechniques No SolubilityImproved_CoSolvent->End_Success Yes Cyclodextrin Cyclodextrin Complexation (Protocol 2) AdvancedTechniques->Cyclodextrin Nanosuspension Nanosuspension AdvancedTechniques->Nanosuspension CoCrystals Co-crystallization AdvancedTechniques->CoCrystals End_Reassess Reassess Formulation Strategy Cyclodextrin->End_Reassess Nanosuspension->End_Reassess CoCrystals->End_Reassess

Caption: A decision tree for troubleshooting solubility issues.

Cyclodextrin_Complexation_Workflow cluster_0 Preparation cluster_1 Characterization & Analysis Drug 4-Amino-N- cyclopropylbenzamide Kneading Kneading with Water Drug->Kneading CD Cyclodextrin (HP-β-CD) CD->Kneading Drying Drying Kneading->Drying Complex Drug-Cyclodextrin Complex Drying->Complex SolubilityTest Solubility Assessment Complex->SolubilityTest Result Enhanced Aqueous Solubility SolubilityTest->Result

Caption: Workflow for cyclodextrin complexation.

References

Technical Support Center: Preventing 4-Amino-N-cyclopropylbenzamide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 4-Amino-N-cyclopropylbenzamide precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound can be attributed to several factors, often related to its physicochemical properties and the complex environment of the cell culture medium.[1] Key reasons include:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound is likely a hydrophobic molecule with low intrinsic solubility in aqueous solutions like cell culture media.[2]

  • High Final Concentration: The concentration of the compound in the media may have surpassed its solubility limit.[1]

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" before it can be properly dispersed.[2]

  • Media Composition: Components in the media, such as salts and pH buffers, can interact with the compound, reducing its solubility.[2] The pH of the media, typically between 7.2 and 7.4, can influence the charge state and, consequently, the solubility of a compound.[2]

  • Temperature and pH Shifts: Changes in temperature or pH when moving the culture from the bench to an incubator can affect the compound's stability and solubility.[1]

  • Improper Stock Solution Storage: Repeated freeze-thaw cycles of the stock solution can lead to the compound falling out of solution over time.[1]

Q2: What is "solvent shock" and how can I prevent it?

Solvent shock happens when a compound dissolved in a non-aqueous solvent, like DMSO, is quickly diluted in an aqueous solution such as cell culture media. This rapid change can lead to a localized high concentration of the compound that exceeds its solubility, causing it to precipitate.[1]

To avoid this:

  • Use a Stepwise Dilution: First, dilute the stock solution in a smaller volume of media, mix gently, and then add this intermediate dilution to the final culture volume.[1]

  • Add Dropwise While Stirring: Slowly add the stock solution to the media while gently agitating to ensure quick and even distribution.[3]

  • Pre-warm the Media: Ensure your culture media is at the experimental temperature (e.g., 37°C) before adding the compound to avoid temperature-related solubility changes.[2]

Q3: What is the recommended solvent and maximum final concentration of that solvent in the cell culture medium?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds.[2] It is important to use anhydrous, high-purity DMSO to maintain the stability and integrity of the compound.[2]

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2][4] While some cell lines might tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[2][5]

Q4: How does the composition of my cell culture medium affect the solubility of this compound?

The components within the cell culture medium can significantly impact the solubility of hydrophobic compounds.[2]

  • Serum: Proteins like albumin, present in fetal bovine serum (FBS), can bind to hydrophobic drugs, which can increase their solubility and stability in the medium.[2][6] Running experiments with a higher serum concentration may result in less precipitation.[2]

  • pH: The pH of the medium, typically maintained between 7.2 and 7.4, can affect the charge and solubility of a compound.[2] Fluctuations in pH can encourage precipitation.[2]

  • Salts and Buffers: High concentrations of salts in the media can also influence compound solubility.[2]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Media

If you observe a precipitate immediately after adding your this compound stock solution to the cell culture media, it is likely due to the compound "crashing out" because of poor solubility in the aqueous environment.[3]

Troubleshooting Workflow for Immediate Precipitation

precipitate Precipitate Observed Immediately check_stock Step 1: Review Stock Solution precipitate->check_stock check_dissolved Is stock solution clear and fully dissolved? check_stock->check_dissolved warm_vortex Gently warm (37°C) and vortex stock solution check_dissolved->warm_vortex No optimize_dilution Step 2: Optimize Dilution Protocol check_dissolved->optimize_dilution Yes warm_vortex->optimize_dilution prewarm_media Was media pre-warmed to 37°C? optimize_dilution->prewarm_media warm_media_action Always pre-warm media to 37°C prewarm_media->warm_media_action No add_dropwise Add stock solution dropwise while gently vortexing prewarm_media->add_dropwise Yes warm_media_action->add_dropwise test_concentration Step 3: Test Different Concentrations add_dropwise->test_concentration lower_concentration Lower the final concentration of the compound test_concentration->lower_concentration solubility_test Perform a solubility test (see Protocol 2) lower_concentration->solubility_test resolved Issue Resolved solubility_test->resolved

Caption: Troubleshooting workflow for immediate precipitation.

Issue: Delayed Precipitation After Incubation

If the media was initially clear but a precipitate formed after some time in the incubator, it suggests that the initial concentration was near the solubility limit, and changes in the culture environment led to precipitation.[5]

Potential Causes and Solutions for Delayed Precipitation
Potential Cause Explanation Recommended Solution
Temperature Shift The compound's solubility may decrease at 37°C over an extended period.[5]Perform a solubility test at 37°C over your experimental time course to determine the maximum stable concentration.
pH Shift Cellular metabolism can alter the pH of the medium, affecting the compound's solubility.[5]Ensure your medium has sufficient buffering capacity. Monitor the pH of your culture over time.
Interaction with Media Components The compound may slowly interact with salts, amino acids, or other components, forming insoluble complexes.[3][7]If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[3]
Media Evaporation Evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[3][7]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

  • Preparation: Allow the vial of this compound powder and anhydrous DMSO to come to room temperature.[2]

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.

  • Mixing: Vortex the solution vigorously until the compound is fully dissolved.[8] If needed, gentle warming in a 37°C water bath or brief sonication may help with dissolution.[4][9]

  • Verification: Visually inspect the solution to ensure there are no undissolved particles.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1][4] Store the aliquots at -20°C or -80°C, protected from light.[4][8]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

This method helps to identify the highest concentration of this compound that remains soluble in your specific experimental conditions.[3][7]

  • Media Preparation: Dispense your complete cell culture medium (including serum) into sterile microcentrifuge tubes and pre-warm to 37°C.[2]

  • Serial Dilution: Prepare a series of dilutions of your stock solution in the pre-warmed medium.[3] For example, create a 2-fold serial dilution starting from a concentration that is known to precipitate down to a much lower concentration.[7]

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[3][7]

  • Assessment: After incubation, carefully inspect each tube for any signs of precipitation, such as cloudiness or visible particles.[3][7] The highest concentration that remains clear is the maximum soluble concentration for your experimental setup.[3]

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling Pathway Inhibition

ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor pathway_protein1 Pathway Protein 1 receptor->pathway_protein1 compound 4-Amino-N- cyclopropylbenzamide compound->pathway_protein1 pathway_protein2 Pathway Protein 2 pathway_protein1->pathway_protein2 transcription_factor Transcription Factor pathway_protein2->transcription_factor nucleus Nucleus transcription_factor->nucleus cellular_response Cellular Response (e.g., Proliferation, Survival) nucleus->cellular_response

Caption: Inhibition of a generic signaling pathway.

General Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution (Protocol 1) determine_solubility Determine Max Soluble Conc. (Protocol 2) prep_stock->determine_solubility prep_cells Seed Cells in Culture Plates treat_cells Treat Cells with Compound prep_cells->treat_cells determine_solubility->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular Assay incubate->assay analyze_data Analyze and Interpret Data assay->analyze_data

Caption: A typical experimental workflow.

References

troubleshooting side reactions in 4-Amino-N-cyclopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-N-cyclopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven insights and validated protocols to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: What are the most common synthetic routes to this compound, and what are the initial considerations?

There are two primary synthetic pathways to this compound, each with its own set of advantages and potential pitfalls.

Route A: Amide Coupling

This is a direct approach involving the coupling of 4-aminobenzoic acid with cyclopropylamine. The carboxylic acid must be "activated" to facilitate the reaction with the amine.[1][2]

  • Activation Methods: Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate, or carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), often used with additives like HOBt (1-Hydroxybenzotriazole) to minimize side reactions.[3][4]

Route B: Reduction of a Nitro Precursor

This two-step route begins with the amide coupling of 4-nitrobenzoic acid and cyclopropylamine to form N-cyclopropyl-4-nitrobenzamide. This intermediate is then reduced to the desired 4-amino product.

  • Reduction Methods: A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[5][6][7]

Initial Considerations:

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in 4-aminobenzoic acid, 4-nitrobenzoic acid, or cyclopropylamine can lead to a host of side products.

  • Anhydrous Conditions: For the amide coupling step in both routes, strictly anhydrous (dry) conditions are crucial. Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[1]

Q2: I'm seeing a low yield in my amide coupling reaction. What are the likely causes and how can I fix it?

Low yields in the amide coupling step are a frequent issue. Here's a breakdown of potential causes and their solutions:

Potential Cause Explanation Troubleshooting Steps
Ineffective Carboxylic Acid Activation The activating agent may be old or degraded, or the reaction conditions may not be optimal for activation.• Use a fresh bottle of your coupling reagent. • If using SOCl₂ or oxalyl chloride, ensure the reaction goes to completion (cessation of gas evolution). • Consider switching to a more potent coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[4]
Hydrolysis of the Activated Intermediate The presence of moisture in the reaction will quench the activated species.• Dry all glassware in an oven before use. • Use anhydrous solvents. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Nucleophilicity of the Amine While cyclopropylamine is a reasonably good nucleophile, its effectiveness can be hampered by reaction conditions.• Ensure the reaction temperature is appropriate. Some coupling reactions may require gentle heating. • If using a salt form of the amine, ensure an adequate amount of base is used to liberate the free amine.
Self-Condensation/Polymerization In the direct coupling of 4-aminobenzoic acid, the activated carboxylic acid of one molecule can react with the amino group of another, leading to oligomers.[8]• Protect the amino group of 4-aminobenzoic acid before activation (e.g., as a Boc or Cbz derivative), followed by a deprotection step after the amide coupling.

Workflow for Troubleshooting Low Yield in Amide Coupling:

Caption: Troubleshooting low yield in amide coupling.

Q3: My final product is impure after synthesis via the nitro precursor route. What are the common side products from the reduction step?

The reduction of the nitro group is generally efficient, but several side reactions can occur, leading to impurities.

Side Product Formation Mechanism Prevention and Mitigation
Azo Compounds Incomplete reduction, particularly when using certain metal hydrides like LiAlH₄ with aromatic nitro compounds, can lead to the formation of azo compounds (Ar-N=N-Ar).[7]• Avoid using LiAlH₄ for the reduction of aromatic nitro groups. • Ensure complete reaction when using catalytic hydrogenation or metal/acid systems. Monitor the reaction by TLC.
Hydroxylamine Derivatives Partial reduction can also lead to the formation of N-arylhydroxylamine intermediates.[6]• Use of Raney nickel and hydrazine at controlled temperatures (0-10 °C) can favor hydroxylamine formation, so avoid these specific conditions if the amine is the desired product.[6] • Ensure sufficient reducing agent and reaction time.
Unreacted Starting Material Incomplete reduction will leave N-cyclopropyl-4-nitrobenzamide in your final product.• Monitor the reaction closely using TLC until all the starting material is consumed. • Increase the amount of reducing agent or the reaction time if necessary.

Decision Tree for Nitro Group Reduction:

Caption: Decision tree for nitro group reduction.

Q4: I'm having trouble purifying my crude this compound. What are the recommended purification methods?

Effective purification is critical to obtaining a high-purity final product. The two most common and effective methods are recrystallization and flash column chromatography.

1. Recrystallization

This is often the most efficient method for removing minor impurities and can provide high recovery of pure product.

  • Recommended Solvent System: A mixed solvent system of ethyl acetate and n-hexane is often effective.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • If there are insoluble impurities, perform a hot filtration.

    • Slowly add n-hexane to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold n-hexane.

2. Flash Column Chromatography

This method is useful for separating complex mixtures of impurities or when recrystallization is ineffective.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane is a good starting point.

    • For example, start with 10% ethyl acetate in hexane and gradually increase the polarity.

  • Pro-Tip: this compound is a basic compound and can streak on acidic silica gel. To prevent this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.[1]

Comparison of Purification Methods:

Parameter Recrystallization Flash Column Chromatography
Starting Purity ~85%~85%
Final Purity >98%>99%
Yield 75-85%65-80%
Solvent Consumption ModerateHigh
Time Requirement 4-6 hours6-8 hours
Scalability ExcellentGood
Data is illustrative and may vary based on the specific impurity profile of the crude product.

Experimental Protocols

Protocol 1: Synthesis of N-cyclopropyl-4-nitrobenzamide
  • To a solution of 4-nitrobenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add your chosen coupling reagent (e.g., EDC, 1.1 equivalents) and HOBt (1.1 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of N-cyclopropyl-4-nitrobenzamide to this compound
  • Dissolve N-cyclopropyl-4-nitrobenzamide (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).

  • Stir vigorously at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify as described in the purification section above.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 4-Amino-N-cyclopropylbenzamide. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the amide coupling between 4-aminobenzoic acid and cyclopropylamine. This reaction typically involves the activation of the carboxylic acid group of 4-aminobenzoic acid to make it more reactive towards the amine.

Q2: Which coupling reagents are most effective for this synthesis?

A2: A range of modern coupling reagents can be employed. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times.[1] Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole), provide a robust and cost-effective option.[2] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective and can help minimize certain side reactions.

Q3: Why is a base necessary in the reaction, and which one is recommended?

A3: A non-nucleophilic organic base is crucial for deprotonating the carboxylic acid, which facilitates its activation by the coupling reagent. The base also neutralizes any acidic byproducts formed during the reaction. Diisopropylethylamine (DIPEA) is a frequently used base due to its steric bulk, which minimizes its participation in unwanted side reactions.[2] Other suitable bases include triethylamine (TEA) and N-methylmorpholine (NMM). The stoichiometry of the base is important and is typically in the range of 2-3 equivalents.

Q4: How can I prevent the self-polymerization of 4-aminobenzoic acid?

A4: Self-polymerization, where the amino group of one molecule of 4-aminobenzoic acid reacts with the activated carboxylic acid of another, is a common side reaction. This can be mitigated by:

  • Order of Addition: Pre-activate the 4-aminobenzoic acid with the coupling reagent and base for a short duration (e.g., 15-30 minutes) before introducing the cyclopropylamine. This ensures the activated species is readily trapped by the desired amine.

  • Slow Addition: Add the cyclopropylamine dropwise to the activated 4-aminobenzoic acid solution. This maintains a low concentration of the amine, favoring the desired intermolecular reaction.

  • Temperature Control: Conducting the reaction at lower temperatures, such as 0 °C, can help manage the rate of competing side reactions.

Q5: What are the likely impurities I might see on a TLC or LC-MS analysis of the crude product?

A5: Common impurities include unreacted starting materials (4-aminobenzoic acid and cyclopropylamine), byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used), and the self-polymerization product mentioned in Q4. You may also observe the formation of an acylurea byproduct if carbodiimide reagents are used without an additive like HOBt.

Q6: What are the best methods for purifying the final product?

A6: The primary purification techniques for this compound are recrystallization and flash column chromatography. For amides, recrystallization from a suitable solvent system (such as ethanol/water or ethyl acetate/hexane) can be highly effective. If column chromatography is necessary, using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective activation of 4-aminobenzoic acid: The coupling reagent may be old, hydrated, or not potent enough. 2. Low nucleophilicity of cyclopropylamine: While generally a good nucleophile, steric hindrance can be a factor. 3. Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate.1. Use a fresh, anhydrous coupling reagent. Consider a more powerful reagent like HATU. If using an acyl chloride intermediate, ensure complete conversion with thionyl chloride or oxalyl chloride. 2. A stronger base or a more reactive activated ester may be necessary. 3. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Materials 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor stoichiometry: Inaccurate measurement of reactants.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 2. Ensure precise measurement of all reagents. Using a slight excess (1.1-1.2 equivalents) of the cyclopropylamine can help drive the reaction to completion.
Formation of a Symmetrical Anhydride of 4-aminobenzoic acid The activated ester reacts with another molecule of 4-aminobenzoic acid. This can happen if the amine is added too slowly or if the reaction temperature is too high.Pre-form the activated ester at a lower temperature before adding the amine. This can help to minimize this side reaction.
Multiple Spots on TLC, Indicating Several Byproducts This could be due to a combination of the issues listed above, such as self-polymerization, formation of acylurea, or degradation of starting materials or product.Re-evaluate the choice of coupling reagent and reaction conditions. The use of additives like HOBt with carbodiimides can suppress side reactions. Ensure the reaction is not running for an excessively long time, which can lead to degradation.

Data Presentation

Comparison of Coupling Reagents for Amide Synthesis

The following table provides a comparative overview of common coupling reagents for the synthesis of similar benzamide compounds. This data can serve as a starting point for optimizing the synthesis of this compound.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF1285>95A cost-effective choice with water-soluble byproducts, simplifying workup.[1]
HATUNoneDIPEADMF295>98Highly efficient and fast, particularly for challenging couplings, though it can be more expensive.[1]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup, making it suitable for scale-up.[3]

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.

  • Slowly add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve 4-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and cyclopropylamine (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Mandatory Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification start Dissolve 4-aminobenzoic acid and Base (e.g., DIPEA) in Solvent (e.g., DMF) cool Cool to 0 °C start->cool add_reagent Add Coupling Reagent (e.g., HATU) cool->add_reagent preactivate Stir for 15-30 min (Pre-activation) add_reagent->preactivate add_amine Add Cyclopropylamine preactivate->add_amine stir_monitor Stir and Monitor (TLC/LC-MS) add_amine->stir_monitor quench Quench Reaction stir_monitor->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_activation Check Activation of 4-aminobenzoic acid start->check_activation Yes check_sm Unreacted Starting Material? start->check_sm Yes side_reactions Significant Side Reactions? start->side_reactions Yes solution_activation Use fresh/more potent coupling reagent (e.g., HATU). Ensure anhydrous conditions. check_activation->solution_activation solution_sm Increase reaction time/temperature. Check stoichiometry. check_sm->solution_sm solution_side_reactions Lower temperature. Pre-activate acid before adding amine. Use additives (e.g., HOBt). side_reactions->solution_side_reactions

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Optimizing the Synthesis of 4-Amino-N-cyclopropylbenzamide

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to help you overcome common synthetic challenges and significantly increase your reaction yield and purity.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is a direct amide coupling between a 4-aminobenzoic acid derivative and cyclopropylamine. The key decision is whether to start with 4-aminobenzoic acid directly or to use a protected version, such as 4-(tert-butoxycarbonylamino)benzoic acid (Boc-PABA). Direct coupling is more atom-economical, but protecting the aniline nitrogen can prevent side reactions and often leads to a cleaner reaction profile and easier purification, ultimately improving the isolated yield.

Q2: Which factors have the most significant impact on the overall yield?

Several factors critically influence the yield:

  • Choice of Coupling Reagent: The efficiency of the reagent used to activate the carboxylic acid is paramount. Common choices include carbodiimides like EDC, uronium/aminium salts like HATU, and phosphonium salts like PyBOP.[1]

  • Reaction Conditions: Solvent, temperature, and reaction time must be carefully controlled. Anhydrous (dry) conditions are crucial as water can hydrolyze activated intermediates, reducing yield.[2][3]

  • Stoichiometry and Order of Addition: The ratio of reactants and the order in which they are added can prevent the formation of byproducts.[4]

  • Work-up and Purification: Inefficient extraction or purification techniques can lead to significant product loss, especially for polar molecules like this compound.[5][6]

Q3: How do I choose the right coupling reagent for my reaction?

The choice depends on factors like scale, cost, substrate reactivity, and desired purity. For the synthesis of this compound, where the aniline starting material can be unreactive, a robust coupling agent is often required.[7]

Coupling Reagent System Advantages Disadvantages Typical Additives
EDC·HCl Water-soluble byproducts (EDU) are easily removed with aqueous workup.[8]Can be less effective for unreactive amines. O-acylisourea intermediate is prone to side reactions.[9]HOBt or OxymaPure to suppress side reactions and improve efficiency.[2][9]
HATU / HBTU Highly efficient, fast reaction times, and effective for sterically hindered or electron-deficient amines.[1][10]More expensive. Byproducts can complicate purification if not handled correctly.A non-nucleophilic base like DIPEA is required.[10]
T3P® (Propylphosphonic Anhydride) Excellent for preventing racemization. Byproducts are water-soluble.Often requires slightly elevated temperatures.A base like pyridine or triethylamine is typically used.
Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) Creates a highly reactive intermediate, driving the reaction to completion.[10]Harsher conditions may not be suitable for sensitive substrates. Requires an extra synthetic step.[11]A base is needed to neutralize the HCl byproduct.[10]

Q4: Should I protect the amino group of 4-aminobenzoic acid?

Protecting the aniline with a group like Boc (tert-butoxycarbonyl) is highly recommended for challenging couplings.

  • Pros: It prevents the aniline nitrogen from reacting with the activated carboxylic acid of another molecule (polymerization/dimerization). It also increases the solubility of the starting material in common organic solvents and simplifies characterization. The deprotection step at the end is typically high-yielding.

  • Cons: It adds two steps to the synthesis (protection and deprotection), which reduces the overall process efficiency.

For initial small-scale trials where yield is paramount, starting with the protected acid is a prudent strategy.

Section 2: Troubleshooting Guide - Resolving Specific Issues

Issue 1: Low Conversion / Incomplete Reaction

Q: My TLC/LC-MS analysis shows significant unreacted starting materials even after extended reaction times. What's wrong?

This is a common issue often related to insufficient activation of the carboxylic acid or deactivation of the amine.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, can degrade upon exposure to moisture.[1][3] Use a fresh bottle or a properly stored batch. Ensure your solvents are anhydrous.

  • Optimize Stoichiometry: For sluggish reactions, increase the equivalents of the coupling reagent and the amine slightly (e.g., 1.2-1.5 eq of the coupling agent and 1.2 eq of cyclopropylamine). This can help drive the reaction to completion.[3]

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and any additives (like HOBt) for 15-30 minutes before adding the amine.[3] This ensures the formation of the active ester intermediate, which is then ready to react with the amine.

  • Increase Temperature: While many couplings run well at room temperature, gently heating the reaction to 40-50°C can sometimes overcome the activation energy barrier, especially for less reactive anilines.[3] Monitor for byproduct formation at higher temperatures.

  • Solvent Choice: Dichloromethane (DCM) is a common choice, but for more polar reactants, Dimethylformamide (DMF) can be superior due to its higher polarity and boiling point.[4]

Issue 2: Significant Byproduct Formation

Q: My crude reaction mixture is complex, with multiple spots on the TLC plate. How can I achieve a cleaner reaction?

Byproduct formation often stems from side reactions of the highly reactive activated ester intermediate.

Troubleshooting Steps:

  • Use an Additive: The primary culprit in EDC couplings is the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea.[8] Adding 1-hydroxybenzotriazole (HOBt) or OxymaPure traps the activated acid as a more stable active ester, preventing this side reaction and increasing the yield of the desired amide.[9]

  • Control the Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[3] TEA is more nucleophilic and can sometimes participate in unwanted side reactions. 4-(Dimethylamino)pyridine (DMAP) can act as an acyl transfer catalyst but may have a detrimental effect in some cases due to steric hindrance.[7][12]

  • Optimize Addition Order: A recommended order of addition is: 1) Dissolve the carboxylic acid, 2) Add the coupling agent and additive (e.g., EDC/HOBt), 3) Stir for a pre-activation period, 4) Add the amine, and finally 5) Add the base (DIPEA).[4]

Issue 3: Difficult Purification and Product Loss

Q: My product is polar and I'm losing a significant amount during aqueous work-up or column chromatography. What are better purification strategies?

This compound contains both a basic amine and a polar amide, which can make purification challenging.

Troubleshooting Steps:

  • Refined Aqueous Work-up: A standard work-up involves sequential washes with a weak acid (e.g., 1M citric acid or sat. NH₄Cl) to remove excess amine and base, followed by a weak base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt.[13] Finally, a brine wash removes residual water.[13]

  • Avoid Emulsions: If emulsions form during extraction, adding more brine or filtering the biphasic mixture through a pad of Celite® can help break them.

  • Crystallization: This is often the most effective method for purifying amides and can significantly boost the final yield and purity by avoiding chromatography.[6] Screen various solvents; polar solvents like ethanol, acetonitrile, or mixtures with water are often good starting points.[6] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.[6]

  • Chromatography Optimization: If chromatography is necessary, the polar nature of your product may cause it to streak or stick to silica gel.

    • Consider using a more polar eluent system, such as DCM/Methanol.

    • Adding a small amount of triethylamine (~0.5%) to the eluent can deactivate the acidic silica surface and improve peak shape for basic compounds.

    • For very polar compounds, reversed-phase chromatography (C18 silica) or chromatography on a different stationary phase like alumina or an amine-functionalized silica may be more effective.[5][14]

Section 3: Protocols & Methodologies

Protocol 1: Recommended High-Yield Synthesis via EDC/HOBt Coupling

This protocol assumes the use of 4-aminobenzoic acid. For higher purity, substitute with an equimolar amount of Boc-4-aminobenzoic acid and add a final deprotection step (e.g., with trifluoroacetic acid in DCM).

Reagent M.W. ( g/mol ) Equivalents Example (10 mmol scale)
4-Aminobenzoic Acid137.141.01.37 g
Cyclopropylamine57.101.20.81 mL (d=0.824)
EDC·HCl191.701.52.88 g
HOBt (anhydrous)135.131.21.62 g
DIPEA129.242.03.48 mL (d=0.742)
Anhydrous DMF--50 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Stir the mixture until all solids dissolve.

  • Add EDC·HCl (1.5 eq) to the solution and stir at room temperature for 20 minutes (pre-activation).

  • In a separate vial, dissolve cyclopropylamine (1.2 eq) in a small amount of DMF.

  • Add the cyclopropylamine solution to the reaction flask, followed by the dropwise addition of DIPEA (2.0 eq) at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[13]

  • Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M citric acid (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile) or by flash column chromatography.[6]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare a developing chamber with a suitable eluent (e.g., 70:30 Ethyl Acetate:Hexane).

  • On a TLC plate, spot three lanes: the carboxylic acid starting material (SM), a co-spot of the SM and the reaction mixture (Co), and the reaction mixture (Rxn).

  • Develop the plate in the chamber, remove, and mark the solvent front.

  • Visualize the plate under UV light (254 nm). The consumption of the starting material and the appearance of a new, typically lower Rf spot, indicates product formation. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.

Section 4: Visual Guides & Pathways

General Reaction Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Conditions PABA 4-Aminobenzoic Acid Coupling EDC / HOBt (Coupling Agents) PABA->Coupling + CPA Cyclopropylamine Base DIPEA (Base) Product This compound Coupling->Product Activation & Amidation Solvent Anhydrous DMF

Caption: General workflow for amide coupling synthesis.

Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed CheckReagents Are reagents (EDC, HATU) and solvents anhydrous and active? Start->CheckReagents ReplaceReagents Use fresh, anhydrous reagents and solvents. CheckReagents->ReplaceReagents No CheckStoich Is stoichiometry optimal? (1.2-1.5 eq coupling agent) CheckReagents->CheckStoich Yes End Re-run Experiment ReplaceReagents->End IncreaseStoich Increase equivalents of coupling agent and amine. CheckStoich->IncreaseStoich No CheckTemp Is reaction temperature adequate? CheckStoich->CheckTemp Yes IncreaseStoich->End IncreaseTemp Increase temperature to 40-50°C. Monitor for byproducts. CheckTemp->IncreaseTemp No CheckByproducts Is byproduct formation (e.g., N-acylurea) an issue? CheckTemp->CheckByproducts Yes IncreaseTemp->End AddAdditive Add HOBt or OxymaPure to the reaction. CheckByproducts->AddAdditive Yes CheckByproducts->End No AddAdditive->End

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Recrystallization of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing an appropriate solvent for the recrystallization of 4-Amino-N-cyclopropylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How do I select a suitable solvent if no literature data is available?

A2: A systematic solvent screening process is recommended. This involves testing the solubility of a small amount of your compound in various solvents of different polarities at both room temperature and at the solvent's boiling point. The goal is to identify a solvent that completely dissolves the compound when hot but allows for significant crystal formation upon cooling.

Q3: What are some common solvents I should consider for screening?

A3: Based on the structure of this compound, which contains both polar (amino, amide) and nonpolar (cyclopropyl, benzene ring) functionalities, a range of solvents should be tested. Good candidates to start with include polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, as well as polar protic solvents like ethanol, methanol, and isopropanol. In some cases, a mixed solvent system (a "good" solvent and a "poor" solvent) may be necessary to achieve optimal recrystallization.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent. To remedy this, you can try the following:

  • Add more solvent to the hot mixture to ensure the compound is fully dissolved and the solution is no longer supersaturated.

  • Lower the temperature at which you are dissolving the compound, if possible.

  • Consider using a different solvent with a lower boiling point.

  • Employ a slower cooling rate to encourage gradual crystal formation.

Q5: No crystals are forming even after the solution has cooled. What are the next steps?

A5: A lack of crystal formation is often due to either the solution being too dilute or the inhibition of crystal nucleation. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod just below the surface of the solution to create nucleation sites.

  • Add a seed crystal of pure this compound to the cooled solution to act as a template for crystal growth.

  • Reduce the solvent volume by gentle heating or under a stream of inert gas to increase the concentration of the compound.

  • Add an "anti-solvent" , a solvent in which your compound is insoluble, dropwise to the solution until it becomes cloudy, then gently heat until it clarifies and allow it to cool slowly.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not a good "good" solvent for the compound.Try a different solvent with a polarity more suited to the compound. Consider polar aprotic solvents like DMSO or DMF for highly polar compounds, though these can be difficult to remove.[1][2]
Compound precipitates out of solution too quickly upon cooling, resulting in a fine powder. The solution is too concentrated, or the cooling rate is too fast.Add a small amount of additional hot solvent to the dissolved compound. Allow the solution to cool more slowly by insulating the flask or placing it in a Dewar.
The recrystallized product is colored, but the crude material was not. The solvent may be reacting with the compound at high temperatures, or impurities are present.Consider using a lower boiling point solvent. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[3]
Low recovery of the recrystallized product. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution in an ice bath to minimize solubility. Ensure the filter paper is properly fitted and wash the crystals with a minimal amount of ice-cold solvent.

Predicted Solubility of this compound in Common Solvents

The following table provides a qualitative prediction of solubility based on the behavior of structurally similar benzamide derivatives.[1][2] Experimental verification is essential.

Solvent ClassExample SolventsPredicted Solubility at Room TempPredicted Solubility at Elevated TempSuitability as a Recrystallization Solvent
Polar Protic Water, Methanol, EthanolPoor to Sparingly SolubleSparingly to SolublePotentially suitable, but may require a co-solvent.
Polar Aprotic DMSO, DMF, AcetonitrileGood to SolubleVery SolubleGenerally too soluble for single-solvent recrystallization, but can be used as the "good" solvent in a mixed-solvent system.
Nonpolar Toluene, HexanePoorly SolublePoorly SolubleUnlikely to be a good solvent. Hexane could be a good "anti-solvent".
Chlorinated Dichloromethane (DCM), ChloroformSolubleVery SolubleLikely too soluble for effective recrystallization.

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identify a suitable recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Hot plate or water bath

  • Glass stirring rod

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add a small amount of a test solvent (e.g., 0.5 mL) to each test tube.

    • Stir or vortex the mixture and observe the solubility. Note whether the compound is insoluble, sparingly soluble, or fully soluble.

  • Solubility Test at Elevated Temperature:

    • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

    • Add the same solvent dropwise while heating and stirring until the compound completely dissolves. Record the approximate volume of solvent used.

    • A good candidate solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe if crystals form. Note the quantity and quality of the crystals.

    • If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes and observe again.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields a good crop of crystals upon cooling.

    • If no single solvent is ideal, consider a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to clarify the solution and then allow it to cool slowly.

Workflow for Recrystallization Solvent Selection

G cluster_0 start Start: Crude this compound solubility_test Perform small-scale solubility tests in various solvents start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Discard solvent dissolves_cold->bad_solvent Yes crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Good single solvent found crystals_form->good_solvent Yes mixed_solvent Consider mixed solvent system crystals_form->mixed_solvent No end Proceed with recrystallization good_solvent->end mixed_solvent->end

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Addressing Poor Bioavailability of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the poor oral bioavailability of benzamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzamide derivative shows poor aqueous solubility. What are the initial steps to address this?

A1: Initial Actions & Rationale

Poor aqueous solubility is a primary reason for low bioavailability, as a drug must be in a dissolved state to be absorbed through the intestinal membrane.[1][2] The following strategies are recommended to enhance solubility.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can significantly improve its dissolution rate.[3][4]

    • Micronization: This technique reduces particle size to the micron range and is a well-established, scalable method.[1][4]

    • Nanonization: Creating a nanosuspension can further increase the surface area, leading to even better dissolution.[3][5] This can be achieved through methods like high-pressure homogenization or bead milling.[6]

  • Formulation Approaches:

    • Solid Dispersions: Dispersing the benzamide derivative in a polymer matrix (e.g., PVP, HPMC) can create an amorphous solid dispersion.[1] This amorphous form has higher energy than the crystalline state and thus improved solubility.[5]

    • Lipid-Based Formulations: For lipophilic benzamides, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[1][7] These systems form fine emulsions in the gastrointestinal tract, which helps to keep the drug in a solubilized state.[7]

  • Prodrug Approach: A prodrug is a chemically modified, inactive version of the active drug.[4][8] This strategy can be used to temporarily mask properties that lead to poor solubility.[4] For instance, attaching a hydrophilic moiety like a phosphate ester can dramatically increase water solubility.[9] The prodrug is designed to convert back to the active parent drug within the body through enzymatic or chemical reactions.[8] A benzamide derivative, PC190723, had its poor solubility addressed by creating N-Mannich base and carboxamide prodrugs.[8][9]

Q2: Despite adequate solubility, my compound exhibits low intestinal permeability. How can I diagnose and address this?

A2: Diagnosing and Overcoming Low Permeability

If solubility is not the limiting factor, poor permeability across the intestinal epithelium may be the cause of low bioavailability.[1]

Diagnostic Steps:

  • Perform a Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells (Caco-2) that mimics the human intestinal epithelium.[10][11] It is a widely used method to predict in vivo drug absorption and identify potential efflux issues.[10][12]

  • Conduct a Bidirectional Assay: Measure the transport of your compound in both directions: from the apical (A) to the basolateral (B) side and from B to A.[10]

  • Calculate the Efflux Ratio (ER): The ER is calculated as (Papp B-A) / (Papp A-B). An ER significantly greater than 2 suggests that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the drug out of the intestinal cells, reducing absorption.[1][11]

  • Use a P-gp Inhibitor: To confirm P-gp involvement, repeat the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil.[1][10] A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.[1][11]

Strategies to Address Low Permeability:

  • Prodrug Approach: Modify the structure of the benzamide derivative to create a more lipophilic prodrug that can more easily cross the lipid membranes of the intestinal cells.[13][14]

  • Formulation with Permeation Enhancers: Incorporate excipients that can transiently open the tight junctions between intestinal cells or interact with the cell membrane to increase drug passage.

  • Structural Modification: If feasible, medicinal chemistry efforts can be directed toward modifying the benzamide structure to reduce its affinity for efflux transporters while maintaining pharmacological activity.

Q3: My in vitro data looks promising, but in vivo studies show very low and variable exposure. What could be the cause?

A3: Investigating In Vitro-In Vivo Discrepancies

This scenario often points to extensive first-pass metabolism.[15] This is the process where a drug is metabolized in the gut wall or liver before it can reach systemic circulation, significantly reducing its bioavailability.[16][17]

Diagnostic Steps:

  • Conduct an In Vivo Pharmacokinetic (PK) Study: An essential step is to perform a PK study in an appropriate animal model. This involves administering the drug both orally (PO) and intravenously (IV).

  • Calculate Absolute Bioavailability (F%): By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100), you can determine the fraction of the drug that reaches systemic circulation.[15] A low F% despite good solubility and permeability is a strong indicator of high first-pass metabolism.

  • In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound in vitro. This can help identify the specific metabolic pathways and enzymes (e.g., Cytochrome P450s) involved.[18]

Strategies to Overcome First-Pass Metabolism:

  • Prodrug Strategy: Design a prodrug that blocks the metabolic site. The prodrug moiety can protect the active drug from enzymatic degradation during its first pass through the liver.[19]

  • Route of Administration: If feasible for the therapeutic indication, consider alternative routes of administration that bypass the liver, such as sublingual, transdermal, or intravenous.[16][18]

  • Co-administration with Enzyme Inhibitors: While less common as a primary strategy, co-administering a compound that inhibits the specific metabolic enzymes responsible for the first-pass effect can increase bioavailability.[18] However, this approach carries a high risk of drug-drug interactions.[16]

Data Presentation: Comparative Bioavailability Strategies

The following table summarizes various approaches to enhance the bioavailability of benzamide derivatives and other poorly soluble drugs.

StrategyMechanism of ActionAdvantagesDisadvantagesExample Application
Micronization Increases surface area for dissolution by reducing particle size to micron levels.[1][4]Simple, scalable, and widely used technology.[1]May not be sufficient for extremely insoluble compounds; potential for particle aggregation.[2][20]Improving dissolution of various BCS Class II drugs.[20]
Nanosuspensions Drastically increases surface area by reducing particle size to the nanometer range.[3][5]Significant improvement in dissolution velocity and saturation solubility.[5]Requires specialized equipment; potential for physical instability (crystal growth).[2]Enhancing the bioavailability of quercetin.[6]
Amorphous Solid Dispersions The drug is dispersed in a polymer, preventing crystallization and maintaining a higher-energy amorphous state.[1][5]Can achieve significant increases in aqueous solubility and dissolution rate.[20]Amorphous forms can be physically unstable and may recrystallize over time.[4]Formulating various poorly soluble compounds.[7]
Prodrugs Covalent modification of the drug to enhance properties like solubility or permeability.[8][21]Can overcome multiple barriers simultaneously (e.g., solubility and metabolism).[8]Requires careful design to ensure efficient conversion back to the active drug in vivo.[8]Phosphate-ester prodrug of a benzimidazole derivative increased water solubility 30,000-fold.[9]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, forming a microemulsion upon dilution in GI fluids.[1][7]Enhances solubilization and can bypass first-pass metabolism via lymphatic absorption.[7]Can be complex to formulate; potential for drug precipitation upon dilution.[22]Improving oral delivery of lipophilic drugs.[7]

Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a standardized method for assessing the intestinal permeability of a test compound.[12][23]

Objective: To determine the apparent permeability coefficient (Papp) of a benzamide derivative across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer, pH 7.4[23]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11] Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥200 Ω·cm² to ensure monolayer integrity.[23]

    • Alternatively, perform a Lucifer Yellow rejection assay. Low passage of Lucifer Yellow confirms tight junction integrity.[11]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed (37°C) buffer.[23]

    • Add fresh buffer to the basolateral (receiver) compartment (e.g., 1200 µL).[23]

    • Prepare the dosing solution of the test compound (e.g., 10 µM) in the buffer.[10]

    • Add the dosing solution to the apical (donor) compartment (e.g., 320 µL).[23]

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a set time (e.g., 2 hours).[10][23]

    • At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the experiment as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment to assess active efflux.[10]

  • Sample Analysis and Calculation:

    • Quantify the concentration of the compound in the donor and receiver compartments using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver compartment.

        • A is the surface area of the membrane.

        • C0 is the initial concentration in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic (PK) Study for Oral Bioavailability

Objective: To determine key pharmacokinetic parameters, including absolute oral bioavailability, of a benzamide derivative in an animal model (e.g., rat).[15][24]

Materials:

  • Test animal model (e.g., Sprague-Dawley rats)

  • Test compound

  • Vehicle for IV administration (e.g., saline with a solubilizing agent)

  • Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose)

  • Dosing syringes, gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge, analytical equipment (LC-MS/MS)

Methodology:

  • Animal Acclimation and Dosing:

    • Acclimate animals for at least 3-5 days before the study.[24]

    • Divide animals into two groups: IV administration and PO administration.

    • Fast the animals overnight before dosing.

    • IV Group: Administer a single bolus dose of the compound (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of the compound (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points.[25]

    • IV Group: e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Process the blood samples (e.g., centrifuge to obtain plasma) and store them at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples.

    • Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software to calculate key parameters, including:

      • AUC (Area Under the Curve): The total drug exposure over time.[15]

      • Cmax: The maximum observed plasma concentration.[15]

      • Tmax: The time at which Cmax is reached.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.[15]

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Visualizations: Workflows and Concepts

G cluster_0 Troubleshooting Workflow for Poor Bioavailability Start Start: Poor in vivo exposure of Benzamide Derivative Solubility Assess Aqueous Solubility Start->Solubility Sol_Poor Low Solubility Solubility->Sol_Poor Poor Sol_Good Good Solubility Solubility->Sol_Good Good Permeability Assess Permeability (Caco-2 Assay) Perm_Poor Low Permeability / High Efflux Permeability->Perm_Poor Poor Perm_Good Good Permeability Permeability->Perm_Good Good Metabolism Assess First-Pass Metabolism (in vivo PK) Met_High High First-Pass Metabolism Metabolism->Met_High High Success Bioavailability Issue Resolved Metabolism->Success Low Sol_Strategies Strategies: - Particle Size Reduction - Solid Dispersions - Prodrug Approach Sol_Poor->Sol_Strategies Sol_Good->Permeability Perm_Strategies Strategies: - Prodrug Approach - Use Permeation Enhancers - Inhibit Efflux Pumps Perm_Poor->Perm_Strategies Perm_Good->Metabolism Met_Strategies Strategies: - Prodrug Approach - Change Route of Admin - Inhibit Metabolism Met_High->Met_Strategies Sol_Strategies->Success Perm_Strategies->Success Met_Strategies->Success

Caption: A troubleshooting workflow for poor bioavailability.

G cluster_1 Experimental Workflow: Caco-2 Permeability Assay Step1 1. Seed & Culture Caco-2 cells on Transwell inserts (~21 days) Step2 2. Verify Monolayer Integrity (TEER) Step1->Step2 Step3 3. Add Test Compound to Donor Side (Apical or Basolateral) Step2->Step3 Step4 4. Incubate at 37°C (e.g., 2 hours) Step3->Step4 Step5 5. Collect Samples from Donor & Receiver Sides Step4->Step5 Step6 6. Quantify Compound Concentration (LC-MS/MS) Step5->Step6 Step7 7. Calculate Papp & Efflux Ratio Step6->Step7

Caption: Workflow for a Caco-2 permeability assay.

Caption: Factors that affect oral bioavailability.

References

Technical Support Center: Scaling Up 4-Amino-N-cyclopropylbenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 4-Amino-N-cyclopropylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Synthesis Route: The most common and scalable synthesis of this compound involves a two-step process:

  • Amidation: Reaction of 4-nitrobenzoyl chloride with cyclopropylamine to form N-cyclopropyl-4-nitrobenzamide.

  • Reduction: Reduction of the nitro group of N-cyclopropyl-4-nitrobenzamide to an amine, yielding the final product.

Q1: What are the primary challenges when scaling up the amidation of 4-nitrobenzoyl chloride with cyclopropylamine?

A1: The primary challenges include:

  • Exothermic Reaction: The reaction between acyl chlorides and amines is highly exothermic, which can be difficult to control on a large scale, potentially leading to side reactions and safety hazards.[]

  • Byproduct Formation: The reaction produces hydrochloric acid (HCl) as a byproduct, which can react with the cyclopropylamine to form a non-nucleophilic ammonium salt, effectively reducing the yield.[2]

  • Moisture Sensitivity: 4-nitrobenzoyl chloride is sensitive to moisture and can hydrolyze back to 4-nitrobenzoic acid, which will not react with the amine.[3]

Q2: How can I improve the yield of the amidation step?

A2: To improve the yield:

  • Use a Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the HCl byproduct as it forms.[]

  • Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.[4]

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Slow Addition: Add the 4-nitrobenzoyl chloride solution slowly to the cyclopropylamine solution to maintain better temperature control.[4]

Q3: What are the common side products in the amidation reaction?

A3: Common side products include:

  • 4-Nitrobenzoic acid: Formed from the hydrolysis of 4-nitrobenzoyl chloride.[3]

  • N,N-dicyclopropyl-4-nitrobenzamide (di-acylated amine): Can form if the reaction temperature is too high or if there is a localized excess of the acyl chloride.

  • Self-condensation of the acyl chloride: Can occur at elevated temperatures to form an anhydride.[3]

Q4: What are the key considerations for the catalytic hydrogenation of N-cyclopropyl-4-nitrobenzamide at scale?

A4: Key considerations for the reduction step are:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common catalyst for nitro group reductions.[5] The catalyst loading needs to be optimized for scale-up to ensure a reasonable reaction time without using excessive amounts of the expensive catalyst.

  • Hydrogen Pressure: Higher hydrogen pressures may be required for complete reduction, especially on a larger scale.[6]

  • Solvent Selection: The choice of solvent is crucial for the solubility of the starting material and for catalyst activity. Protic co-solvents like ethanol or acetic acid can often improve the reaction rate.[5][6]

  • Incomplete Reduction: The reaction may stall at intermediate stages, leading to the formation of hydroxylamine or nitroso compounds.[5]

Q5: How can I ensure the complete reduction of the nitro group and avoid intermediates?

A5: To ensure complete reduction:

  • Active Catalyst: Use a fresh and active catalyst. Catalyst activity can diminish over time.[5]

  • Sufficient Hydrogen: Ensure an adequate supply of hydrogen and good agitation to overcome mass transfer limitations.

  • Reaction Monitoring: Monitor the reaction progress by techniques like TLC or HPLC to ensure the disappearance of the starting material and any intermediates.[5]

  • Temperature and Pressure Optimization: While many reductions occur at room temperature, some may require heating.[5] Optimizing both temperature and pressure is key for an efficient reaction.

Q6: Are there any concerns about the stability of the cyclopropyl ring during the reduction?

A6: The cyclopropyl ring is generally stable under catalytic hydrogenation conditions used for nitro group reduction. The nitro group is more readily reduced than the cyclopropyl ring is opened.

Troubleshooting Guides

Troubleshooting Low Yield in Amidation

ProblemPossible CauseSolution
Low or no product formation Incomplete activation of the carboxylic acid (if starting from the acid) or hydrolysis of the acyl chloride.Ensure the use of a suitable activating agent or high-quality acyl chloride. Use anhydrous solvents and reagents.[7]
Deactivation of cyclopropylamine by HCl byproduct.Add a non-nucleophilic base like triethylamine or pyridine to the reaction mixture.[2]
Steric hindrance (less likely in this specific reaction but a general consideration).Consider using a more reactive acylating agent or a less hindered amine if applicable.[7]
Formation of significant byproducts Reaction with water (hydrolysis of acyl chloride).Maintain strict anhydrous conditions and an inert atmosphere.[3]
High reaction temperature.Maintain a low and controlled reaction temperature (0-5 °C) during the addition of the acyl chloride.[4]

Troubleshooting Incomplete Nitro Group Reduction

ProblemPossible CauseSolution
Incomplete or slow reaction Inactive catalyst.Use a fresh batch of catalyst or a different type of catalyst (e.g., Pt/C, Raney Nickel).[5]
Insufficient catalyst loading.Increase the weight percentage of the catalyst.[5]
Poor solubility of the starting material.Use a different solvent or a co-solvent system (e.g., THF, EtOH/water).[5][6]
Low hydrogen pressure.Increase the hydrogen pressure.[6]
Formation of side products (hydroxylamines, nitroso compounds) Insufficient reducing agent or incomplete reaction.Ensure a sufficient excess of the reducing agent (hydrogen) and allow for adequate reaction time.[5]
Localized overheating.Ensure efficient stirring and temperature control to prevent exothermic runaway.[5]

Data Presentation

Table 1: Analogous Amidation Reaction Yields

Data for the amidation of 4-nitrobenzoyl chloride with various primary amines. This data is provided as a reference as specific scale-up data for cyclopropylamine was not available.

AmineScaleSolventBaseYield (%)Reference
Methylamine1 moleDichloromethaneTriethylamine~97%[4]
AnilineLab ScaleNMPNoneGood to Excellent[8]
BenzylamineLab ScaleDichloromethaneTriethylamineHigh[]

Table 2: Analogous Nitro Group Reduction Yields

Data for the catalytic hydrogenation of various 4-nitrobenzamides. This data is provided as a reference.

SubstrateCatalystSolventYield (%)Reference
4-NitrobenzamidePd/CEthanolHigh[9]
N-Aryl-4-nitrobenzamideFe/NH4ClEthanol/WaterHigh[10]
4-NitrobenzamidePt/CTHF/EthanolHigh[6]

Experimental Protocols

Protocol 1: Synthesis of N-cyclopropyl-4-nitrobenzamide (Amidation)

Materials:

  • 4-Nitrobenzoyl chloride

  • Cyclopropylamine

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, while maintaining the temperature at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound (Reduction)

Materials:

  • N-cyclopropyl-4-nitrobenzamide

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve N-cyclopropyl-4-nitrobenzamide (1.0 equivalent) in a suitable solvent (e.g., ethanol or THF).

  • Carefully add Pd/C catalyst (typically 1-5 mol% of Pd) to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Synthesis_Workflow 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride Amidation Amidation 4-Nitrobenzoyl_Chloride->Amidation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Amidation N-cyclopropyl-4-nitrobenzamide N-cyclopropyl-4-nitrobenzamide Amidation->N-cyclopropyl-4-nitrobenzamide Reduction Reduction N-cyclopropyl-4-nitrobenzamide->Reduction This compound This compound Reduction->this compound Troubleshooting_Low_Yield start Low Yield in Amidation Step check_base Was a base used to neutralize HCl? start->check_base add_base Add a non-nucleophilic base (e.g., triethylamine). check_base->add_base No check_conditions Were anhydrous conditions used? check_base->check_conditions Yes end Yield should improve. add_base->end use_anhydrous Use anhydrous solvents and an inert atmosphere. check_conditions->use_anhydrous No check_temp Was the temperature controlled? check_conditions->check_temp Yes use_anhydrous->end control_temp Maintain low temperature (0-5 °C) during addition. check_temp->control_temp No check_temp->end Yes control_temp->end Scaling_Up_Challenges cluster_amidation Amidation Step cluster_reduction Reduction Step cluster_general General Scale-Up Issues Exotherm_Control Exotherm Control Process_Safety Process Safety Exotherm_Control->Process_Safety Byproduct_Neutralization HCl Neutralization Purification Product Purification Byproduct_Neutralization->Purification Moisture_Sensitivity Moisture Sensitivity Moisture_Sensitivity->Purification Catalyst_Activity Catalyst Activity & Loading Catalyst_Activity->Purification Mass_Transfer H2 Mass Transfer Mass_Transfer->Process_Safety Intermediate_Formation Intermediate Formation Intermediate_Formation->Purification Solvent_Handling Solvent Handling & Recovery

References

Technical Support Center: 4-Amino-N-cyclopropylbenzamide Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-N-cyclopropylbenzamide. Given its molecular structure, this compound is likely to exhibit low aqueous solubility, necessitating the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for creating stock solutions. While an invaluable tool, DMSO is not inert and can exert significant biological effects, confounding experimental results.

This support center provides field-proven insights and detailed protocols to help you navigate the challenges of using DMSO, ensuring the integrity and reproducibility of your data. We will explore the causality behind experimental choices, from preparing stable, soluble stock solutions to designing robust controls that account for solvent-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new assay with this compound. What is the maximum recommended final concentration of DMSO?

A: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell-based assay should be kept as low as possible. A universally accepted upper limit is 0.5% (v/v) .[1][2] For long-term studies ( > 48 hours) or assays involving particularly sensitive cell lines (like primary cells), it is highly advisable to maintain the final DMSO concentration at or below 0.1% (v/v) .[2][3]

It is critical to understand that DMSO toxicity is both concentration- and time-dependent, and varies significantly between cell types.[4][5][6] Therefore, the most rigorous approach is to perform a preliminary DMSO dose-response experiment on your specific cell line to determine the highest concentration that does not impact cell viability or the biological endpoint of your assay (see Protocol 2).[7]

Q2: My compound, this compound, precipitates from the solution when I dilute my DMSO stock into aqueous culture media. How can I prevent this?

A: This common issue is known as "antisolvent precipitation" or "crashing out." It occurs when a compound highly soluble in an organic solvent is rapidly transferred to an aqueous environment where its solubility is poor.[8] To mitigate this, follow these steps:

  • Prepare High-Concentration Stock: Make your initial stock solution in 100% DMSO as concentrated as solubility allows (e.g., 10-50 mM).[9] This ensures the final volume added to your media is minimal.

  • Serial Dilutions in 100% DMSO: If you are performing a dose-response experiment, always perform your serial dilutions in 100% DMSO, not in media or buffer.[7][9] This maintains a consistent solvent environment for the compound across all concentrations before the final dilution step.

  • Stepwise Final Dilution: When preparing your final working solution, do not add the small volume of DMSO stock directly into the full volume of media. Instead, add the DMSO stock to a smaller volume of media first, mix gently, and then bring it to the final volume. Better yet, add the DMSO stock dropwise to the final media volume while gently vortexing or stirring.[2][10]

  • Warming and Sonication: If precipitation still occurs, gentle warming of the final solution in a 37°C water bath combined with brief sonication can often help redissolve the compound.[1][11] However, always ensure your compound is stable to heat.

Q3: What are the essential controls to include when using DMSO as a solvent?

A: Proper controls are the cornerstone of a valid experiment. When using DMSO, two controls are critical:

  • Vehicle Control (Mandatory): This is the most important control. It consists of cells treated with the same final concentration of DMSO as your experimental samples, but without the compound.[1][7][12] For example, if your this compound-treated wells have a final DMSO concentration of 0.1%, your vehicle control wells must also contain 0.1% DMSO. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

  • Untreated Control (Recommended): This consists of cells in culture media alone, with no DMSO or compound. Comparing the vehicle control to the untreated control allows you to assess the baseline toxicity or biological effect of the DMSO at the concentration you are using.[13]

Q4: My cell line is extremely sensitive, and even 0.1% DMSO is causing toxicity. Are there any alternatives?

A: Yes, if your cell line's sensitivity to DMSO is compromising your results, several alternatives can be explored. However, the optimal solvent is always compound-dependent.

  • Ethanol: Often used, but can also have biological effects. The final concentration should typically be kept below 0.5%.

  • Propylene Glycol (PG): A less volatile and often less toxic alternative to DMSO for many compounds.[14]

  • Co-solvents: Formulations using agents like PEG-400, Tween 80, or cyclodextrins can enhance aqueous solubility, reducing the required amount of primary organic solvent.[8][12]

  • Novel Solvents: Emerging bio-compatible solvents like Cyrene™ (derived from cellulose) or zwitterionic liquids have shown promise as DMSO replacements with lower toxicity profiles.[15][16]

Before switching, you must validate that this compound is soluble and stable in the new solvent and run a new solvent dose-response curve to determine its toxicity profile for your cells.

Troubleshooting Guide

Observed Issue Primary Cause Recommended Action & Rationale
High Background Signal in Vehicle Control DMSO-induced cellular stress or assay interference.1. Lower Final DMSO Concentration: High DMSO levels can activate stress pathways or damage assay plate membranes (e.g., in ELISpot), leading to non-specific signals.[17] 2. Run a DMSO Dose-Response: Determine the no-effect concentration for your specific assay endpoint (see Protocol 2).[7] 3. Check for Contamination: Ensure your DMSO is high-purity and anhydrous, as water can affect compound stability and cellular health.[7][18]
Poor Reproducibility (High Well-to-Well Variability) Inconsistent final DMSO concentration or compound precipitation.1. Standardize Dilution Technique: Use a consistent method for adding the DMSO stock to the media for all wells to avoid concentration gradients. 2. Prepare Fresh Dilutions: DMSO is hygroscopic (absorbs water from the air).[7] Prepare working solutions fresh from a stock solution for each experiment. 3. Visually Inspect for Precipitate: Before adding to cells, ensure your final solution is clear. If not, see FAQ Q2 for solubilization techniques.[11]
Compound Appears Less Potent Than Expected (High IC50) Loss of active compound due to precipitation.1. Confirm Solubility: The actual concentration of the dissolved compound may be much lower than calculated if it has precipitated.[8] 2. Measure Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration in your final assay buffer (see Protocol in reference[8]). 3. Use a Different Dilution Strategy: Prepare a more concentrated stock solution in 100% DMSO to reduce the dilution factor into the aqueous medium.

Data Summary: DMSO Cytotoxicity Thresholds

The following table summarizes generally accepted DMSO concentration limits. The optimal concentration for your specific cell line and assay duration must be determined empirically.

Final DMSO Conc.General Applicability & Potential EffectsExposure Duration
< 0.1% Considered safe for most cell lines, including sensitive and primary cells.[2][3] Recommended for long-term incubation.24 - 72+ hours
0.1% - 0.5% Generally acceptable for many robust, immortalized cell lines.[1][2] May induce minor stress or differentiation in some cells.24 - 72 hours
0.5% - 1.0% Potential for significant cytotoxicity and off-target effects.[4][5][19] Use only if required for solubility and for short durations. Requires stringent vehicle controls.< 24 hours
> 1.0% Widely considered cytotoxic.[4][5] Can induce apoptosis, cell cycle arrest, or protein denaturation.[6][20] Should be avoided in most cell-based assays.Not Recommended

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Rationale: Creating a concentrated, stable stock solution is the first critical step. Using high-purity, anhydrous DMSO minimizes water absorption that can lead to compound degradation or precipitation.[18] Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound.[1]

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate Mass: Determine the mass of this compound needed. (Molecular Weight of C10H12N2O ≈ 176.22 g/mol ). For 1 mL of a 10 mM stock, you need: 0.01 mol/L * 0.001 L * 176.22 g/mol = 0.00176 g = 1.76 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Dissolve: Vortex the tube gently until the compound is fully dissolved. If needed, sonicate the tube in a water bath for 5-10 minutes or warm briefly to 37°C.[1][11] Ensure the solution is clear with no visible particulates.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes.

  • Store: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Rationale: This experiment establishes a baseline for your specific cell line, identifying the highest DMSO concentration that does not interfere with viability, which is a prerequisite for interpreting compound-specific effects.[7]

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Anhydrous DMSO

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Seed Cells: Plate your cells in a 96-well plate at the density optimized for your assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 4% down to 0.02% (this will result in a final concentration of 2% to 0.01%). Include a "no DMSO" control.

  • Treat Cells: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the appropriate wells.

  • Incubate: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation, perform the cell viability assay according to the manufacturer's protocol.

  • Analyze Data: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.

Visualized Workflows and Decision Trees

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_controls Critical Controls cluster_analysis Phase 3: Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in 100% Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot & Store (-80°C) dissolve->aliquot serial_dil 4. Prepare Serial Dilutions of Compound in 100% DMSO aliquot->serial_dil final_dil 5. Prepare Final Working Solutions in Assay Medium serial_dil->final_dil treat 6. Treat Cells final_dil->treat vehicle Vehicle Control (Medium + DMSO) incubate 7. Incubate for Experiment Duration treat->incubate untreated Untreated Control (Medium Only) readout 8. Perform Assay Readout incubate->readout analyze 9. Analyze Data vs. Vehicle Control readout->analyze

Caption: Standard experimental workflow for screening compounds dissolved in DMSO.

G action_node action_node end_node end_node start Unexpected Toxicity in Vehicle Control? q1 Is Final DMSO Conc. > 0.5%? start->q1 q2 Is Assay Duration > 48 hours? q1->q2 No a1 Action: Reduce DMSO to <0.5%. Re-test. q1->a1 Yes q3 Is Cell Line Known to be Sensitive? q2->q3 No a2 Action: Reduce DMSO to <0.1%. Re-test. q2->a2 Yes a3 Action: Run DMSO dose-response to find No-Effect Conc. q3->a3 Yes ok Proceed with Assay q3->ok No a4 Action: Consider alternative solvent (e.g., Propylene Glycol). a3->a4

References

resolving overlapping peaks in NMR spectrum of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 4-Amino-N-cyclopropylbenzamide, with a particular focus on resolving overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: The signals for the aromatic protons in my ¹H NMR spectrum of this compound are overlapping. How can I resolve them?

A: Overlapping signals in the aromatic region are a common issue. A straightforward initial approach is to change the deuterated solvent.[1] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts compared to solvents like CDCl₃ or DMSO-d₆, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS), which can often resolve the overlap.[1] If a solvent study is insufficient, two-dimensional (2D) NMR techniques are highly effective.[2][3][4] A ¹H-¹H COSY experiment will reveal scalar coupling between adjacent aromatic protons, while a ¹H-¹³C HSQC experiment can distinguish them based on the chemical shifts of the carbons they are attached to.[5][6]

Q2: The cyclopropyl proton signals are clustered and difficult to assign. What is the best way to analyze this spin system?

A: The cyclopropyl protons of this compound form a complex spin system that can be challenging to interpret due to signal overlap. A ¹H-¹H COSY experiment is invaluable for this situation.[3][6] It will allow you to trace the connectivity between the methine proton and the methylene protons of the cyclopropyl ring. Furthermore, a ¹H-¹³C HSQC experiment will correlate these protons to their respective carbon signals, aiding in unambiguous assignment.[2][5][7]

Q3: I am observing broad signals for the amine (NH₂) and amide (NH) protons. What could be the cause and how can I improve their resolution?

A: Broadening of NH and NH₂ proton signals is often due to hydrogen bonding, chemical exchange with trace amounts of water in the solvent, or quadrupolar relaxation of the ¹⁴N nucleus. To sharpen these signals, ensure you are using a high-purity, dry deuterated solvent. Adding a small amount of D₂O to the NMR tube will cause the NH and NH₂ protons to exchange with deuterium, leading to the disappearance of their signals and confirming their identity. Lowering the temperature of the experiment can sometimes slow down exchange processes and result in sharper signals.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals using a Solvent Study

Problem: The ¹H NMR spectrum of this compound in CDCl₃ shows overlapping signals in the aromatic region, making definitive assignment and integration difficult.

Solution Workflow:

G A Initial Spectrum: Overlapping Aromatic Peaks in CDCl₃ B Prepare Sample in Benzene-d₆ A->B C Acquire ¹H NMR Spectrum B->C D Compare Spectra C->D E Resolved Spectrum: Clear Separation of Aromatic Protons D->E G A 1D ¹H Spectrum: Overlapping Aliphatic Signals B Acquire ¹H-¹H COSY Spectrum A->B C Acquire ¹H-¹³C HSQC Spectrum A->C D Analyze Cross-Peaks B->D C->D E Unambiguous Assignment of Cyclopropyl Protons and Carbons D->E G cluster_cosy COSY Correlations cluster_hsqc HSQC Correlations H1_prime H-1' (2.85 ppm) H23_prime H-2'/H-3' (0.60-0.85 ppm) H1_prime->H23_prime J-coupling H1_prime_hsqc H-1' (2.85 ppm) C1_prime C-1' (~24 ppm) H1_prime_hsqc->C1_prime ¹JCH H23_prime_hsqc H-2'/H-3' (0.60-0.85 ppm) C23_prime C-2'/C-3' (~7 ppm) H23_prime_hsqc->C23_prime ¹JCH

References

stability issues of 4-Amino-N-cyclopropylbenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-N-cyclopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. We will explore potential stability issues, offer troubleshooting strategies, and present frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a molecule of interest in various research and development fields. As with many substituted benzamides and aromatic amines, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide is built upon established chemical principles and field-proven insights to help you navigate the potential challenges in handling this compound. While specific public stability data for this compound is limited, the information herein is extrapolated from extensive knowledge of analogous structures and functional group chemistry.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to two main degradation pathways in solution:

  • Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions, which would yield 4-aminobenzoic acid and cyclopropylamine. This is a common degradation route for benzamide derivatives.

  • Oxidation: The 4-amino group is prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions. This can lead to the formation of colored degradation products.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of the amide linkage. To minimize degradation, it is advisable to maintain the pH of the solution within a neutral range (approximately pH 6-8). The use of a buffered system is highly recommended to maintain a stable pH throughout your experiments.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing aromatic amine functionalities can be photosensitive. Exposure to light, particularly UV light, may induce photodegradation. It is strongly recommended to protect solutions of this compound from light by using amber vials or by working in a light-protected environment.

Q4: What is the recommended way to prepare and store stock solutions?

A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. For short-term storage (days), solutions should be stored at 2-8°C and protected from light. For long-term storage (weeks to months), it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: I observed a color change in my solution (e.g., turning yellow or brown). What does this indicate?

A5: A color change, particularly the development of a yellow or brown hue, is a strong indicator of oxidative degradation of the 4-amino group. This leads to the formation of colored chromophores. This can be caused by exposure to air (oxygen) or light.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Compound Purity in Solution

Observation: A rapid decrease in the purity of a this compound solution is observed via analytical methods such as HPLC.

Potential Causes & Solutions:

  • pH-Induced Hydrolysis: The pH of your solution may be outside the optimal neutral range.

    • Troubleshooting Step: Measure the pH of your solution.

    • Corrective Action: Prepare fresh solutions using a buffer system within the pH 6-8 range. Common biological buffers like PBS (phosphate-buffered saline) at pH 7.4 are often a good starting point for aqueous solutions.

  • Incorrect Storage: Elevated temperatures can significantly accelerate the rate of degradation.

    • Troubleshooting Step: Review the storage conditions of your solution (temperature and duration).

    • Corrective Action: Ensure solutions are stored at the recommended temperatures (2-8°C for short-term, -20°C or lower for long-term) and are protected from light.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Observation: New peaks, not corresponding to the parent compound, appear in your analytical chromatogram (e.g., HPLC, LC-MS) over time.

Potential Causes & Solutions:

  • Degradation Products: These new peaks are likely degradation products resulting from hydrolysis or oxidation.

    • Troubleshooting Step: To confirm the nature of the degradation, you can perform forced degradation studies. Expose small aliquots of your solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting chromatograms. This can help in identifying the retention times of the primary degradation products.

    • Corrective Action: Once the degradation pathway is suspected, implement the preventative measures outlined in this guide, such as pH control, light protection, and use of antioxidants.

  • Solvent Impurities: Impurities in the solvent, such as peroxides in older ethers or aldehydes in alcohols, can react with the compound.

    • Troubleshooting Step: Use fresh, high-purity (e.g., HPLC-grade) solvents for solution preparation.

    • Corrective Action: If oxidative degradation is suspected, consider preparing your solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general procedure for preparing a stock solution with enhanced stability.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable organic solvent)

  • Inert gas (e.g., Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Weigh the desired amount of this compound in a clean, dry amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Gently swirl or sonicate the vial until the compound is completely dissolved.

  • If oxidative degradation is a major concern, gently bubble inert gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Tightly cap the vial and seal with parafilm for extra protection against air and moisture.

  • Store at -20°C or -80°C for long-term storage.

Data Presentation

The following table summarizes the key factors affecting the stability of this compound in solution, based on general chemical principles for this class of compounds.

ParameterConditionPotential Effect on StabilityRecommendation
pH Acidic (<6)Increased rate of amide hydrolysisUse a buffered solution in the pH 6-8 range.
Neutral (6-8)Optimal stabilityMaintain pH in this range.
Basic (>8)Increased rate of amide hydrolysisUse a buffered solution in the pH 6-8 range.
Temperature Elevated (>25°C)Accelerates both hydrolysis and oxidationStore solutions at recommended low temperatures.
Refrigerated (2-8°C)Suitable for short-term storageUse for working solutions.
Frozen (≤ -20°C)Best for long-term stabilityAliquot to avoid freeze-thaw cycles.
Light UV or Ambient LightCan induce photodegradation of the aromatic amineProtect solutions from light using amber vials or by working in a dark environment.
Oxygen Presence of AirCan lead to oxidation of the 4-amino groupFor sensitive applications, use deoxygenated solvents and store under an inert atmosphere.

Visualization of Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways for this compound in solution.

cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B 4-Aminobenzoic Acid A->B  Acid/Base Catalysis C Cyclopropylamine A->C  Acid/Base Catalysis D Oxidized Products (e.g., colored iminoquinones) A->D  Light/Oxygen

Caption: Potential degradation of this compound.

Technical Support Center: Navigating Compound Aggregation in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for identifying, understanding, and mitigating the effects of compound aggregation in your biological assays. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem in drug discovery?

A: Compound aggregation is a phenomenon where small molecules self-associate in aqueous solutions to form colloidal particles, typically ranging from 50 nm to over 1 µm in diameter. These aggregates are not true solutions and can interfere with biological assays in a number of ways.

The primary issue with these aggregates is their ability to non-specifically inhibit enzymes and other proteins. This occurs through a variety of mechanisms, but a prominent one is the adsorption of the target protein onto the surface of the compound aggregate, leading to partial denaturation and loss of function. This can result in a false-positive signal, leading researchers to believe a compound is a specific inhibitor when, in fact, it is an aggregator. This artifact is a significant source of wasted resources and misleading structure-activity relationships (SAR) in early-stage drug discovery.

Troubleshooting Guide: Identifying and Mitigating Compound Aggregation

This section provides a systematic approach to troubleshooting suspected compound aggregation.

Q2: My dose-response curve is unusually steep and has a high Hill slope. Could this be due to aggregation?

A: Yes, an unusually steep dose-response curve with a Hill slope significantly greater than 1 is a classic indicator of compound aggregation. This occurs because the inhibitory activity is dependent on the formation of aggregates, which happens abruptly once the compound reaches its critical aggregation concentration (CAC). Below the CAC, the compound exists as monomers and is largely inactive. Above the CAC, the formation of inhibitory aggregates leads to a sharp increase in inhibition over a very narrow concentration range.

Here is a logical workflow to diagnose and address this issue:

cluster_0 Troubleshooting Workflow A Unusual Dose-Response Curve (Steep, High Hill Slope) B Primary Check: Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) A->B C Dose-response curve normalized? B->C D Aggregation is likely the cause. Proceed with confirmatory assays. C->D Yes E Aggregation is less likely. Consider other artifacts (e.g., reactivity). C->E No F Confirmatory Assays: DLS, SPR, or Microscopy D->F G Aggregates Detected? F->G H Confirm Aggregation-Based Inhibition. Characterize aggregates. G->H Yes I Re-evaluate initial hypothesis. G->I No

Caption: Troubleshooting workflow for suspected compound aggregation.

Q3: How can I confirm that my compound is forming aggregates?

A: Several biophysical techniques can be used to directly detect and characterize compound aggregates. The choice of method will depend on the available instrumentation and the specific questions being asked.

Technique Principle Information Provided Strengths Limitations
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to the Brownian motion of particles.Particle size distribution, polydispersity.Rapid, sensitive to large particles.Requires optically clear solutions, can be insensitive to small aggregates.
Surface Plasmon Resonance (SPR) Monitors the binding of molecules to a sensor surface in real-time.Non-specific binding to a surface.High sensitivity, provides kinetic data.Can be complex to set up, potential for protein denaturation on the chip surface.
Transmission Electron Microscopy (TEM) Uses a beam of electrons to create a high-resolution image.Direct visualization of aggregate morphology and size.Provides direct visual evidence.Requires specialized equipment and sample preparation (staining).
Nuclear Magnetic Resonance (NMR) Measures changes in the NMR spectrum of a known aggregator in the presence of the test compound.Competition for aggregate formation.Can identify "promiscuous aggregators".Requires specialized equipment and expertise.

Here is a detailed protocol for a common first-line confirmatory assay:

Protocol: Detection of Compound Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the steps to determine if a compound forms aggregates in solution using DLS.

Materials:

  • Test compound

  • Assay buffer (the same buffer used in your biological assay)

  • Low-binding microcentrifuge tubes

  • DLS instrument and compatible cuvettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of your compound in the assay buffer, spanning the concentration range where you observed inhibition. It is crucial to also include a buffer-only control.

    • Allow the samples to equilibrate at the same temperature as your biological assay for at least 15 minutes.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any large, insoluble material.

    • Alternatively, filter the samples through a 0.22 µm syringe filter. Note: This step is critical to remove dust and other contaminants that can interfere with DLS measurements.

  • DLS Measurement:

    • Transfer the clarified supernatant to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters according to the instrument manufacturer's instructions. Key parameters include temperature, buffer viscosity, and refractive index.

    • Perform the DLS measurement. Typically, this involves acquiring multiple runs and averaging the results.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution.

    • Look for the appearance of a particle population in the 50-1000 nm range that is absent in the buffer-only control. The intensity of this peak should increase with compound concentration.

    • The polydispersity index (PDI) will give you an indication of the heterogeneity of the aggregate sizes. A PDI > 0.7 is indicative of a highly polydisperse sample.

Q4: I've confirmed my compound is an aggregator. What can I do to mitigate its effects?

A: The most common and effective way to mitigate the effects of compound aggregation is to include a non-ionic detergent in your assay buffer.

cluster_1 Mechanism of Detergent-Mediated Mitigation A Compound Monomers B Compound Aggregates (Inhibitory) A->B > CAC G Compound Sequestration in Micelles A->G D Non-specific Binding & Protein Denaturation (False Positive) B->D C Protein Target C->D E Non-ionic Detergent (e.g., Triton X-100) F Detergent Micelles E->F > CMC F->G

Caption: How non-ionic detergents prevent aggregation-based inhibition.

Detergents, above their critical micelle concentration (CMC), form micelles that can sequester the hydrophobic compound monomers, preventing them from self-associating into larger, inhibitory aggregates.

Recommended Detergents and Concentrations:

Detergent Typical Concentration Notes
Triton X-100 0.01% - 0.1% (v/v)A common, effective choice for many assays.
Tween-20 0.01% - 0.1% (v/v)Milder than Triton X-100, can be useful if your protein is sensitive.
Brij-35 0.01% - 0.05% (v/v)Another alternative with different properties.

Important Considerations:

  • Detergent Compatibility: Always run a control to ensure that the detergent itself does not affect the activity of your target protein.

  • Concentration: The effective concentration of the detergent may need to be optimized for your specific assay and compound.

  • Mechanism Shift: If the addition of a detergent eliminates or significantly reduces the inhibitory activity of your compound, it is strong evidence that the original activity was due to aggregation.

If your compound is still active in the presence of a detergent, it is more likely to be a specific inhibitor, though other artifacts should still be considered.

Technical Support Center: Optimizing Amide Bond Formation for Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide bond formation, with a special focus on sterically hindered amines. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and enhance amide coupling reactions. Below, you will find a comprehensive guide in a question-and-answer format, addressing common challenges and providing detailed experimental protocols and comparative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction with a hindered amine is resulting in low or no yield. What are the common causes?

Low yields in amide bond formation with sterically hindered substrates are a frequent challenge. The primary reasons often revolve around the following issues:

  • Steric Hindrance: The bulky nature of the functional groups on either the carboxylic acid or the amine can physically block the reactive centers from approaching each other, which slows down or completely prevents the reaction.[1]

  • Reduced Nucleophilicity of the Amine: The electronic properties or the steric bulk adjacent to the amine can decrease its nucleophilicity, making it a less effective reactant.[1][2]

  • Incomplete Activation of the Carboxylic Acid: The chosen coupling reagent might not be potent enough to effectively activate the carboxylic acid, or the activated intermediate may not be reactive enough to overcome the steric barrier.[2][3] Standard reagents like DCC and EDC often lead to low yields in these cases.[1]

  • Deactivation of the Amine: An acid-base reaction can occur between the carboxylic acid and the amine, leading to the protonation of the amine.[3] This renders the amine non-nucleophilic and unable to participate in the coupling reaction.[3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the type and amount of base used can significantly influence the reaction's success.[2]

  • Hydrolysis: The presence of water in the reaction can cause the hydrolysis of the activated carboxylic acid intermediate, reverting it to the carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[3]

Q2: How can I improve the yield of my reaction with a hindered amine?

To improve the yield, a systematic optimization of the reaction conditions is necessary:

  • Choice of Coupling Reagent: For hindered systems, more powerful coupling reagents are required. Consider using uronium/aminium salts like HATU and HCTU, or phosphonium salts such as PyBOP and PyAOP, which are known for their effectiveness in difficult couplings.[2]

  • In Situ Formation of Acyl Fluorides: Generating highly reactive acyl fluorides from the carboxylic acid using reagents like TFFH or BTFFH has proven successful for extremely hindered couplings where other methods fail.[2][4] Acyl fluorides are less sterically demanding than many other activated species.[2][4]

  • Temperature Adjustment: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[2] Microwave heating has also been shown to be effective in accelerating these reactions.[2]

  • Solvent Selection: Aprotic polar solvents like DMF and NMP are commonly used. However, sometimes less polar solvents like DCM or THF can be effective.[2] For reactions involving aggregation-prone sequences, using a more disruptive solvent like NMP or a mixture of DMF/DCM can be beneficial.[1]

  • Base Selection: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[2][5]

  • Reaction Time: Reactions involving hindered substrates may require significantly longer reaction times, from several hours to even days.[1][4]

Q3: I am observing significant side reactions. How can these be minimized?

Side reactions are a common issue, and here are some strategies to mitigate them:

  • Racemization: This is a major concern with chiral carboxylic acids. To suppress racemization, use coupling additives like HOAt or OxymaPure, which are generally more effective than HOBt.[1][3] Running the reaction at a lower temperature can also help.[3] Phosphonium-based reagents like PyBOP or PyAOP are often associated with lower levels of racemization.[1]

  • Guanidinium Formation: With uronium/aminium type coupling reagents, the amine can sometimes react with the coupling reagent itself to form a guanidinium by-product. The order of addition is crucial here; pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.

  • By-products from Coupling Reagents: Some coupling reagents generate by-products that can complicate purification. For instance, DCC produces dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. Using a reagent like EDC, which generates a water-soluble urea, can simplify the workup process.[2]

Q4: Which coupling reagents are most effective for sterically hindered amines?

The choice of coupling reagent is critical for success. For challenging couplings involving hindered amines, consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are more reactive than standard carbodiimides. HATU and its analogues are often preferred for difficult couplings due to the formation of more reactive activated esters.[2]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are highly effective, particularly for couplings that are prone to racemization.[2]

  • Acyl Fluoride Precursors: Reagents that generate acyl fluorides in situ, such as TFFH and BTFFH, are excellent choices for extremely hindered substrates.[4][6]

  • Other Powerful Reagents: COMU is a newer generation uronium salt based on OxymaPure that shows coupling efficiencies comparable to HATU and is safer to handle.[7] T3P (propylphosphonic anhydride) is another reagent that gives superior results, especially for sterically hindered couplings.[7]

Quantitative Data Summary

The following tables summarize the performance of various coupling methods for hindered substrates, providing a comparison of reaction conditions and yields.

Table 1: Comparison of Coupling Reagents for a Hindered Amide Formation (Reaction of 2-(4-chlorophenyl)-3-methylbutanoic acid with 2-amino-5-nitropyridine)

EntryCoupling Agent(s)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BTFFHDIPEACH₂Cl₂8012-2478[8]
2EDC/HOBt----Trace[8]

Table 2: BTFFH-Promoted Coupling of Various Hindered Substrates

Carboxylic AcidAmineProductYield (%)Reference
2-(4-chlorophenyl)-3-methylbutanoic acid2-amino-4,6-dimethylpyrimidineAmide 894[8]
Diphenylacetic acid2-amino-5-nitropyridineAmide 975[8]
Diphenylacetic acid2-amino-4,6-dimethylpyrimidineAmide 1085[8]
Diphenylacetic acidDiisopropylamineAmide 1171[4]
Triphenylacetic acidPropargylamineAmide 1272[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Generation with BTFFH

This protocol has been found to be efficient for coupling sterically hindered substrates and electron-deficient amines where standard methods have failed.[4][6]

  • In a vial, dissolve the carboxylic acid (1.3 equivalents) in an anhydrous solvent like CH₂Cl₂ (2 mL/mmol).

  • Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the amine (1.0 equivalent).

  • Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours.

  • Monitor the reaction for completeness.

  • After cooling to room temperature, proceed with a standard aqueous workup and purification.[4]

Protocol 3: Amide Coupling via an Acid Chloride

This method is suitable for highly unreactive amines.[2]

  • Acid Chloride Formation:

    • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DCM or toluene.

    • Add a slight excess of oxalyl chloride (1.2-1.5 equivalents), followed by a catalytic amount of DMF.

    • Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).

    • Remove the solvent and excess reagent under reduced pressure.

  • Coupling:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

    • Cool the solution to 0 °C.

    • In a separate flask, prepare a solution of the hindered amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) in the same solvent.

    • Add the amine solution dropwise to the acid chloride solution.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Proceed with extraction and purification as described in Protocol 1.[2]

Visualizations

Amide_Bond_Formation_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Coupling_Reagent->Activated_Intermediate Amide_Bond Amide Bond (R-CONH-R') Activated_Intermediate->Amide_Bond + Amine Hindered_Amine Hindered Amine (R'-NH2) Hindered_Amine->Amide_Bond

Caption: General workflow for amide bond formation.

Troubleshooting_Workflow start Low/No Yield in Amide Coupling check_reagents Check Reagents & Conditions start->check_reagents steric_hindrance High Steric Hindrance? check_reagents->steric_hindrance Anhydrous? Correct Stoichiometry? reagent_choice Use Potent Coupling Reagent (HATU, PyAOP, COMU) steric_hindrance->reagent_choice Yes optimize_base Optimize Base (DIPEA, Collidine) steric_hindrance->optimize_base No acyl_fluoride Consider Acyl Fluoride Method (TFFH, BTFFH) reagent_choice->acyl_fluoride increase_temp Increase Temperature (Conventional or Microwave) acyl_fluoride->increase_temp prolong_time Prolong Reaction Time increase_temp->prolong_time optimize_base->increase_temp success Improved Yield prolong_time->success

Caption: Troubleshooting workflow for low yield.

Reagent_Selection_Logic start Select Coupling Reagent hindrance_level Level of Steric Hindrance? start->hindrance_level standard_reagents Standard Reagents (EDC/HOBt, DIC) hindrance_level->standard_reagents Low potent_reagents Potent Onium Salts (HATU, HCTU, COMU) hindrance_level->potent_reagents Moderate acyl_fluorides Acyl Fluoride Precursors (TFFH, BTFFH) hindrance_level->acyl_fluorides High/Extreme racemization_risk Risk of Racemization? racemization_risk->potent_reagents No, with HOAt/Oxyma phosphonium_reagents Phosphonium Salts (PyBOP, PyAOP) racemization_risk->phosphonium_reagents Yes potent_reagents->racemization_risk

Caption: Decision tree for coupling reagent selection.

References

Validation & Comparative

Confirming the Identity of Synthesized 4-Amino-N-cyclopropylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for confirming the identity of 4-Amino-N-cyclopropylbenzamide, a novel compound with potential applications in medicinal chemistry. By leveraging a suite of analytical techniques and comparing the synthesized product with its structural isomers, researchers can ensure the purity and verify the chemical structure of their target molecule.

Spectroscopic and Chromatographic Fingerprinting

The primary methods for elucidating the structure of a synthesized organic molecule include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. When coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC), these methods provide a comprehensive profile of the compound.

Below is a comparative summary of the expected analytical data for this compound and its potential positional isomers, 2-Amino-N-cyclopropylbenzamide and 3-Amino-N-cyclopropylbenzamide.

Table 1: Comparative Analytical Data for Amino-N-cyclopropylbenzamide Isomers

PropertyThis compound2-Amino-N-cyclopropylbenzamide3-Amino-N-cyclopropylbenzamide
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₂N₂OC₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol 176.22 g/mol 176.22 g/mol
CAS Number 38681-77-530510-67-9871673-24-4
Predicted ¹H NMR Aromatic protons (δ 6.6-7.6, 2H, d, J=8.5 Hz; δ 7.5-7.6, 2H, d, J=8.5 Hz), Amine protons (δ ~4.0, 2H, s), Amide proton (δ ~8.2, 1H, s), Cyclopropyl protons (δ 0.5-0.9, 4H, m; δ 2.8-2.9, 1H, m)Aromatic protons (δ 6.6-7.4, m, 4H), Amine protons (δ ~4.8, 2H, s), Amide proton (δ ~8.1, 1H, s), Cyclopropyl protons (δ 0.5-0.9, 4H, m; δ 2.8-2.9, 1H, m)Aromatic protons (δ 6.8-7.3, m, 4H), Amine protons (δ ~3.8, 2H, s), Amide proton (δ ~8.1, 1H, s), Cyclopropyl protons (δ 0.5-0.9, 4H, m; δ 2.8-2.9, 1H, m)
Predicted ¹³C NMR Aromatic carbons (δ ~113, 125, 128, 150), Carbonyl carbon (δ ~168), Cyclopropyl carbons (δ ~6, 23)Aromatic carbons (δ ~116, 117, 128, 132, 147), Carbonyl carbon (δ ~169), Cyclopropyl carbons (δ ~6, 23)Aromatic carbons (δ ~114, 117, 118, 129, 147), Carbonyl carbon (δ ~168), Cyclopropyl carbons (δ ~6, 23)
Expected Mass Spec. [M+H]⁺ = 177.10[M+H]⁺ = 177.10[M+H]⁺ = 177.10
Expected IR Peaks N-H stretch (amine & amide), C=O stretch (amide), Aromatic C-H stretch, C-N stretchN-H stretch (amine & amide), C=O stretch (amide), Aromatic C-H stretch, C-N stretchN-H stretch (amine & amide), C=O stretch (amide), Aromatic C-H stretch, C-N stretch

Note: Predicted NMR data is based on computational models and may vary from experimental results.

Experimental Protocols

A general synthetic route to this compound and its isomers involves a two-step process: acylation of cyclopropylamine with the corresponding nitrobenzoyl chloride, followed by reduction of the nitro group to an amine.

Synthesis of N-Cyclopropyl-4-nitrobenzamide
  • Reaction Setup: In a round-bottom flask, dissolve cyclopropylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with the organic solvent. Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reduction of N-Cyclopropyl-4-nitrobenzamide to this compound

A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include:

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1]

  • Metal-Acid Reduction: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid.

  • Other Reducing Agents: Tin(II) chloride (SnCl₂) or sodium dithionite can also be used for this transformation.[1]

The choice of reducing agent may depend on the presence of other functional groups in the molecule.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_comparison Comparison with Alternatives 4-Nitrobenzoyl\nChloride 4-Nitrobenzoyl Chloride Acylation Acylation 4-Nitrobenzoyl\nChloride->Acylation Cyclopropylamine, Base N-Cyclopropyl-4-\nnitrobenzamide N-Cyclopropyl-4- nitrobenzamide Acylation->N-Cyclopropyl-4-\nnitrobenzamide Reduction Reduction N-Cyclopropyl-4-\nnitrobenzamide->Reduction e.g., Pd/C, H2 Crude\n4-Amino-N-\ncyclopropylbenzamide Crude 4-Amino-N- cyclopropylbenzamide Reduction->Crude\n4-Amino-N-\ncyclopropylbenzamide Column\nChromatography Column Chromatography Crude\n4-Amino-N-\ncyclopropylbenzamide->Column\nChromatography Pure\n4-Amino-N-\ncyclopropylbenzamide Pure 4-Amino-N- cyclopropylbenzamide Column\nChromatography->Pure\n4-Amino-N-\ncyclopropylbenzamide NMR NMR Pure\n4-Amino-N-\ncyclopropylbenzamide->NMR MS MS Pure\n4-Amino-N-\ncyclopropylbenzamide->MS IR IR Pure\n4-Amino-N-\ncyclopropylbenzamide->IR HPLC HPLC Pure\n4-Amino-N-\ncyclopropylbenzamide->HPLC Data Comparison Data Comparison NMR->Data Comparison MS->Data Comparison IR->Data Comparison HPLC->Data Comparison Identity Confirmation Identity Confirmation Data Comparison->Identity Confirmation 2-Amino Isomer 2-Amino Isomer 2-Amino Isomer->Data Comparison 3-Amino Isomer 3-Amino Isomer 3-Amino Isomer->Data Comparison

Caption: Workflow for Synthesis and Identity Confirmation.

Distinguishing Isomers through Spectroscopy

The key to confirming the identity of this compound lies in the careful analysis of its spectroscopic data and comparison with its isomers.

  • ¹H NMR Spectroscopy: The substitution pattern on the aromatic ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons. For the 4-amino isomer, a characteristic AA'BB' system (two doublets) is expected. In contrast, the 2- and 3-amino isomers will exhibit more complex multiplet patterns.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ based on the position of the amino group, providing another layer of structural confirmation.

  • Mass Spectrometry: While all three isomers will have the same molecular ion peak, their fragmentation patterns upon techniques like collision-induced dissociation (CID) may differ, offering clues to the substitution pattern.

  • Infrared Spectroscopy: The position of the N-H stretching vibrations for the amino group might show subtle differences between the isomers due to variations in intramolecular hydrogen bonding possibilities.

By meticulously comparing the experimental data of the synthesized product with the expected data for each isomer, researchers can confidently confirm the identity of this compound. This rigorous approach is essential for ensuring the validity of subsequent biological and medicinal chemistry studies.

References

Navigating the Labyrinth: A Comparative Guide to Validating the Biological Target of 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of a small molecule's biological target is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides a comparative overview of key methodologies for validating the biological target of a novel compound, exemplified by 4-Amino-N-cyclopropylbenzamide. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the strategic selection of the most appropriate validation techniques.

The initial step in understanding the mechanism of action of a bioactive small molecule like this compound is to identify its direct cellular binding partners. This process, often termed target deconvolution, can be approached through a variety of powerful techniques. Once putative targets are identified, they must be rigorously validated to confirm that they are indeed responsible for the compound's observed phenotypic effects.

A Fork in the Road: Initial Target Identification Strategies

The journey to target validation begins with a crucial choice: employing either a hypothesis-driven or an unbiased screening approach. A hypothesis-driven approach is typically guided by the structural similarity of the compound to known ligands or by a desired therapeutic outcome. In contrast, unbiased, or agnostic, approaches cast a wider net to capture any potential interacting proteins without preconceived notions.

A common and powerful unbiased method is Affinity Chromatography coupled with Mass Spectrometry (AC-MS) . This technique involves immobilizing the small molecule of interest onto a solid support and then passing a cellular lysate over this "bait." Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Alternatively, a phenotypic screen can provide clues to the compound's mechanism of action by observing its effects on a panel of cell lines or model organisms. The resulting phenotypic fingerprint can then be compared to databases of compounds with known targets to generate hypotheses.

The Crucible of Validation: Comparing Key Experimental Methods

Once a list of potential targets for this compound has been generated, a suite of orthogonal validation methods should be employed to confirm the interaction and its biological relevance. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), in vitro enzymatic/binding assays, and genetic approaches.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[1] It relies on the principle that a ligand binding to its target protein can increase the protein's thermal stability.[1]

Workflow for Target Engagement Validation using CETSA

cluster_0 CETSA Workflow A Treat cells with This compound or vehicle control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot or Mass Spec) C->D E Generate melt curves and compare thermal shifts D->E

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the putative target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Method 2: In Vitro Enzymatic or Binding Assays

If the putative target is an enzyme or a receptor, its interaction with this compound can be directly quantified using in vitro assays. These assays provide crucial information on the compound's potency and mechanism of inhibition or binding.

Illustrative Signaling Pathway: Kinase Inhibition

cluster_1 Kinase Signaling Pathway compound 4-Amino-N- cyclopropylbenzamide kinase Target Kinase compound->kinase p_substrate Phosphorylated Substrate kinase->p_substrate  Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->p_substrate adp ADP downstream Downstream Signaling p_substrate->downstream

Inhibition of a kinase signaling pathway by a small molecule inhibitor.

Experimental Protocol: Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, and ATP in kinase assay buffer. Prepare serial dilutions of this compound.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound or vehicle control. Incubate to allow for binding. Initiate the reaction by adding the ATP/substrate mixture. Incubate at 30°C for 1 hour.

  • ADP Detection: Add a reagent that converts the ADP produced to ATP and subsequently generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: GPCR Binding Assay (Radioligand Competition)

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the GPCR and increasing concentrations of this compound.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the compound concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.

Method 3: Genetic Approaches

Genetic methods, such as CRISPR-Cas9 mediated gene knockout or siRNA-mediated knockdown, can provide strong evidence for target validation. If the cellular phenotype induced by this compound is lost or diminished when the putative target gene is knocked out or its expression is reduced, it strongly suggests that the protein is the relevant biological target.

Logical Workflow for Genetic Target Validation

cluster_2 Genetic Validation Logic A Wild-type cells treated with This compound B Observe cellular phenotype (e.g., apoptosis, growth arrest) A->B F Target is validated B->F C Knockout/knockdown of putative target gene D Treat modified cells with This compound C->D E Phenotype is rescued or diminished D->E E->F

A logical workflow illustrating the principle of genetic target validation.

Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the gene of the putative target into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the vector into the chosen cell line. Select for cells that have successfully incorporated the plasmid.

  • Verification of Knockout: Verify the knockout of the target protein by Western blotting or genomic sequencing.

  • Phenotypic Assay: Treat both wild-type and knockout cells with this compound at various concentrations.

  • Data Analysis: Measure the relevant phenotypic endpoint (e.g., cell viability, reporter gene expression) and compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift or complete loss of activity in the knockout cells validates the target.

Quantitative Data Comparison

To facilitate a direct comparison of these validation methods, the following table summarizes hypothetical quantitative data that could be generated for this compound.

Validation Method Parameter Measured Hypothetical Result for this compound Interpretation
CETSA Thermal Shift (ΔTm)+ 5.2 °C for Target Protein XDirect engagement of this compound with Target Protein X in intact cells.
Kinase Inhibition Assay IC5075 nM against Kinase YPotent inhibitor of Kinase Y activity in vitro.
GPCR Binding Assay Ki250 nM for GPCR ZModerate binding affinity to GPCR Z in vitro.
CRISPR Knockout Fold-change in EC50>100-fold increase in EC50 in Target Protein X knockout cellsTarget Protein X is essential for the cellular activity of this compound.

Conclusion: An Integrated Approach to Target Validation

The validation of a biological target for a novel compound like this compound is rarely achieved through a single experiment. A robust validation strategy relies on the convergence of evidence from multiple, orthogonal approaches. An ideal workflow would begin with an unbiased method like AC-MS to identify potential targets, followed by confirmation of direct binding in a cellular context using CETSA. Subsequently, in vitro assays can be employed to quantify the potency and mechanism of interaction, while genetic approaches provide the definitive link between the molecular target and the cellular phenotype. By judiciously selecting and combining these powerful techniques, researchers can confidently identify and validate the biological targets of novel small molecules, paving the way for the development of new and effective therapeutics.

References

A Comparative Guide to Benzamide-Based Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Benzamide Scaffold in HDAC Inhibition

In the landscape of epigenetic drug discovery, the benzamide scaffold has emerged as a cornerstone for the development of potent and selective inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2] Consequently, HDAC inhibitors have become a validated and promising class of anti-cancer therapeutics.

The benzamide group, particularly the ortho-aminoanilide moiety, functions as an effective zinc-binding group (ZBG), chelating the essential Zn²⁺ ion in the active site of class I HDAC enzymes (HDAC1, 2, and 3). This interaction is pivotal for the inhibitory activity of these compounds. This guide provides a comparative analysis of 4-Amino-N-cyclopropylbenzamide, a foundational benzamide structure, against clinically relevant and well-characterized benzamide-based HDAC inhibitors, offering insights into their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.

Comparative Analysis of Benzamide-Based HDAC Inhibitors

While specific biological data for the simple This compound is not extensively published in peer-reviewed literature, its structure serves as an excellent foundational template. By modifying this core, medicinal chemists have developed highly potent and selective inhibitors. Here, we compare this foundational structure to three prominent benzamide-based inhibitors: Entinostat (MS-275) , Tacedinaline (CI-994) , and Mocetinostat (MGCD0103) .

These inhibitors have been selected based on their clinical relevance and well-documented selectivity for class I HDACs, which are the primary targets for many benzamide derivatives.[3][4]

Table 1: Performance Comparison of Benzamide-Based HDAC Inhibitors

FeatureThis compoundEntinostat (MS-275)Tacedinaline (CI-994)Mocetinostat (MGCD0103)
Structure Basic benzamide scaffoldComplex benzamide with a carbamate linkerAcetylated benzamide derivativePyridine-containing benzamide derivative
Primary Targets Predicted Class I HDACsClass I HDACs : HDAC1, HDAC2, HDAC3[3]Class I HDACs : HDAC1, HDAC2, HDAC3[5][6][7]Class I/IV HDACs : HDAC1, HDAC2, HDAC3, HDAC11[4][8][9]
Potency (IC₅₀) Not PublishedHDAC1 : ~0.18-0.51 µM[10][11]HDAC2 : ~0.45 µM[3]HDAC3 : ~0.25-1.7 µM[3][10]HDAC1 : ~0.9 µM[5][6][7]HDAC2 : ~0.9 µM[5][6][7]HDAC3 : ~1.2 µM[5][6][7]HDAC1 : ~0.15 µM[4]Selective vs. HDAC2, 3, 11[4]
Cellular Effects Predicted to induce histone acetylationInduces apoptosis, cell cycle arrest, and differentiation.[11][12]Induces G0/G1 phase cell cycle arrest and apoptosis.[5]Induces apoptosis and autophagy; modulates immune gene expression.[4][9]
Oral Bioavailability UnknownYes, orally bioavailable.[12]Yes, orally bioavailable.[13]Yes, orally bioavailable.[14]
Clinical Status Preclinical/ResearchPhase III trials (e.g., for breast cancer).[12]Phase I/II trials completed.[13]Phase II trials (e.g., for Hodgkin's lymphoma).[4][8]

Mechanism of Action: From Target Engagement to Cellular Response

The primary mechanism for these benzamide inhibitors involves the blockade of the HDAC enzyme active site. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure to a more relaxed state. This "euchromatin" state allows for the transcription of previously silenced genes, including critical tumor suppressors like p21, leading to desired anti-cancer effects such as cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_response Biological Response Benzamide_Inhibitor Benzamide Inhibitor (e.g., Entinostat) HDAC1_3 Class I HDACs (HDAC1, 2, 3) Benzamide_Inhibitor->HDAC1_3 Inhibition Histones Histone Proteins (Lysine residues) HDAC1_3->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones HATs (Acetylation) Gene_Expression Tumor Suppressor Gene Expression ↑ (e.g., p21) Acetylated_Histones->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of Benzamide HDAC Inhibitors.

Experimental Protocols: A Self-Validating Workflow

Evaluating a novel benzamide inhibitor requires a multi-step, logical progression from biochemical potency to cellular efficacy and finally to in vivo validation. This workflow ensures that observations at each stage are validated by the next, providing a robust dataset for decision-making.

Experimental_Workflow cluster_0 cluster_1 cluster_2 Biochem Step 1: In Vitro Biochemical Assay CellBased Step 2: Cell-Based Target Engagement Biochem->CellBased Validate Cell Permeability & Intracellular Activity Phenotypic Step 3: Cellular Phenotypic Assays CellBased->Phenotypic Link Target Inhibition to Cellular Effect PK_PD Step 4: In Vivo Pharmacokinetics (PK/PD) Phenotypic->PK_PD Determine Dosing & Exposure Efficacy Step 5: In Vivo Efficacy Studies PK_PD->Efficacy Confirm Therapeutic Window & Efficacy

Caption: Workflow for evaluating novel HDAC inhibitors.
Protocol 1: In Vitro Fluorometric HDAC Activity Assay

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzamide compound against specific, purified HDAC isoforms. This is the first step to quantify potency and selectivity.

Causality: A direct enzymatic assay is essential to confirm that the compound inhibits the target enzyme without the complexities of a cellular environment (e.g., membrane permeability, off-target effects). A fluorometric readout provides high sensitivity and is amenable to high-throughput screening.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • HDAC Enzyme: Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme to the desired concentration in cold assay buffer.

    • Substrate: Prepare a working solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Inhibitor: Prepare a serial dilution of the test benzamide compound (e.g., Entinostat) in DMSO, then dilute further in assay buffer.

    • Developer Solution: Prepare a solution containing a protease (e.g., trypsin) and a known pan-HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of diluted HDAC enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor like TSA (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot for Cellular Histone Acetylation

Purpose: To confirm that the benzamide inhibitor engages its target in a cellular context, leading to the hyperacetylation of histone proteins.

Causality: While a compound may be potent in a biochemical assay, it must be able to permeate the cell membrane and inhibit the target within the cell's nucleus. Observing an increase in the acetylation of known HDAC substrates (like Histone H3 or H4) provides direct evidence of target engagement and cellular activity.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HCT116 colon cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the benzamide inhibitor (e.g., 0.1, 1, 10 µM CI-994) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include an HDAC inhibitor (like TSA) in the lysis buffer to preserve the acetylation marks during extraction.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Total Histone H3 or anti-β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Data Acquisition and Analysis:

    • Image the resulting chemiluminescent bands using a digital imager.

    • A dose-dependent increase in the signal for acetylated histone H3, relative to the total histone H3 loading control, validates the inhibitor's cellular activity.

Conclusion and Future Outlook

The benzamide class of HDAC inhibitors, exemplified by clinically evaluated compounds like Entinostat, Tacedinaline, and Mocetinostat, represents a significant advancement in epigenetic therapy. While a simple scaffold like this compound provides the foundational chemistry, extensive structure-activity relationship (SAR) studies have been crucial in developing derivatives with improved potency, selectivity, and pharmacokinetic properties.[6][15] The systematic experimental workflow—from biochemical assays to cellular and in vivo models—is indispensable for validating these molecules as potential therapeutics. Future research will likely focus on developing even more isoform-selective benzamide inhibitors to fine-tune therapeutic effects and minimize off-target toxicities, further solidifying the role of this versatile chemical scaffold in oncology and beyond.[1][16]

References

A Technical Guide to the Structure-Activity Relationship of 4-Amino-N-cyclopropylbenzamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the meticulous exploration of structure-activity relationships (SAR) is the cornerstone of developing potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of 4-Amino-N-cyclopropylbenzamide analogs, a scaffold of significant interest in the development of kinase inhibitors. By dissecting the nuanced interplay between chemical structure and biological function, we aim to furnish researchers with the critical insights necessary for the rational design of next-generation targeted therapies.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core represents a versatile template for engaging the ATP-binding site of various protein kinases. Its inherent structural features, including a hydrogen bond-donating amino group, a rigid and lipophilic cyclopropyl moiety, and a central benzamide linker, provide a foundation for achieving high-affinity interactions. The strategic modification of this scaffold has led to the discovery of potent inhibitors of several key kinases implicated in cancer and other diseases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The rationale for focusing on this scaffold lies in the N-cyclopropylbenzamide group's ability to form crucial hydrogen bonds with the hinge region of the kinase domain, a highly conserved interaction for many kinase inhibitors. The 4-amino position serves as a key attachment point for larger heterocyclic systems that can extend into the hydrophobic back pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Comparative Analysis of Analog Activity: A Focus on VEGFR-2 Inhibition

A seminal study in the development of this compound analogs focused on their potent inhibitory activity against VEGFR-2, a critical mediator of angiogenesis.[1] The following data, extracted and adapted from this research, illustrates the key SAR trends.

Compound IDR Group (at C6 of pyrrolotriazine)VEGFR-2 IC50 (nM)
1 H>1000
2 5-methyl-1,3,4-oxadiazol-2-yl1.8
3 5-ethyl-1,3,4-oxadiazol-2-yl1.1
4 5-(propan-2-yl)-1,3,4-oxadiazol-2-yl0.9
5 5-(tert-butyl)-1,3,4-oxadiazol-2-yl2.3
6 5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl3.2

Data adapted from Bioorg Med Chem Lett. 2008 Feb 15;18(4):1354-8.[1]

Key SAR Insights:
  • The Pyrrolotriazine Core is Essential: The attachment of the this compound moiety to a pyrrolo[2,1-f][2][3][4]triazine scaffold proved to be a critical determinant of VEGFR-2 inhibitory activity. This larger heterocyclic system effectively occupies the adenine region of the ATP-binding pocket.

  • Substitution at the C6 Position of the Pyrrolotriazine Ring Dramatically Enhances Potency: As evidenced by the stark difference in activity between the unsubstituted compound 1 and its C6-substituted counterparts, functionalization at this position is paramount for achieving potent VEGFR-2 inhibition.

  • Hydrophobic Substituents on the Oxadiazole Ring are Favored: The introduction of a 1,3,4-oxadiazole ring at the C6 position, followed by substitution with small, lipophilic alkyl groups, led to a significant increase in potency. The activity generally increased with the size of the alkyl group from methyl (2 ) to isopropyl (4 ), suggesting the presence of a corresponding hydrophobic pocket in the enzyme's active site. A bulkier tert-butyl group (5 ) resulted in a slight decrease in activity, indicating a potential steric clash.

  • Introduction of Polar Groups Can Be Tolerated but May Reduce Potency: The morpholinomethyl-substituted analog (6 ) retained low nanomolar potency, demonstrating that the introduction of more polar moieties is tolerated. However, its slightly reduced activity compared to the optimal alkyl-substituted analogs suggests that hydrophobic interactions in this region are a primary driver of potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel analogs hinges on robust and reproducible experimental methodologies. The following protocols provide a detailed guide for the synthesis of the core scaffold and the subsequent evaluation of VEGFR-2 inhibitory activity.

Synthesis of the 4-(Pyrrolo[2,1-f][2][3][4]triazin-4-ylamino)-N-cyclopropylbenzamide Core

The synthesis of the pivotal pyrrolotriazine core can be achieved through a multi-step sequence, as described in the literature.[5]

Workflow for the Synthesis of the Pyrrolotriazine Core

A 2-aminopyrrole C Intermediate Amide A->C Acylation B Ethyl 2-chloro-2-oxoacetate B->C E Pyrrolo[1,2-f][1,2,4]triazin-4(3H)-one C->E Cyclization (e.g., with formamide) D POCl3 G Final Compound E->G Chlorination (e.g., with POCl3) then Nucleophilic Aromatic Substitution F This compound F->G cluster_0 Reaction Setup cluster_1 Incubation & Detection A Prepare Master Mix (Buffer, ATP, Substrate) B Add Master Mix to Plate A->B C Add Test Compound (or DMSO control) B->C D Add VEGFR-2 Enzyme C->D E Incubate at 30°C D->E F Add Kinase-Glo® Reagent E->F G Incubate at RT F->G H Read Luminescence G->H

References

comparative analysis of 4-Amino-N-cyclopropylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Amino-N-cyclopropylbenzamide Derivatives in Oncological Research

The quest for novel and effective anticancer agents has led to the extensive investigation of various synthetic scaffolds, among which this compound and its derivatives have emerged as a promising class of compounds. Their structural features allow for diverse modifications, leading to a wide range of pharmacological activities. This guide provides a comparative analysis of selected this compound derivatives and related benzamides, focusing on their synthesis, cytotoxic effects, and structure-activity relationships, supported by experimental data.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of benzamide derivatives against various cancer cell lines is a key indicator of their potential as therapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected N-phenylbenzamide derivatives, providing a basis for comparing their potency. Due to the limited availability of public experimental data specifically for a broad range of this compound derivatives, data for closely related and well-studied compounds are included for a comprehensive comparison.[1]

Compound/DerivativeCell LineIC50 (µM)Reference
COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea)Various Cancer Cell LinesData not specified[1]
MS-275 (Entinostat)MCF-7Not specified[2]
MS-275 (Entinostat)MDA-MB-231Not specified[2]
MS-275 (Entinostat)K562Not specified[2]
MS-275 (Entinostat)A549Not specified[2]
GOE1734 (4-amino-N-(2'-aminophenyl)benzamide)L5222 leukemia (in vitro)Ineffective[3]

Note: Specific IC50 values for MS-275 were not provided in the search result, but it was used as a comparator for newly synthesized N-substituted benzamide derivatives, some of which displayed similar inhibitory activity.[2] GOE1734 was found to be ineffective in vitro against L5222 leukemia but showed efficacy in slowly growing tumors in vivo.[3]

Structure-Activity Relationship Insights

The biological activity of 4-aminobenzamide derivatives is significantly influenced by the nature and position of substituents on the benzamide core.

  • Substituents on the N-phenyl ring: The presence of electron-withdrawing groups on the N-phenyl ring can influence the compound's activity. For instance, in the design of N-substituted benzamide derivatives based on Entinostat (MS-275), various substitutions on the aniline, aromatic amide, and aromatic hydrazide portions were explored to modulate anti-proliferative activity.[2]

  • Modifications of the Amino Group: Alterations to the 4-amino group can impact the pharmacological profile. For example, in a series of 4-amino-5-chloro-2-ethoxybenzamides, modifications to the heteroalicyclic moiety attached to the benzamide nitrogen led to significant variations in gastroprokinetic activity.[4]

  • Central Amide Bond Orientation: Studies on SGI-1027 analogues, which are 4-amino-N-(4-aminophenyl)benzamide derivatives, have shown that the orientation of the central amide bond can have a limited effect on the biological activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound derivatives.

General Synthesis of N-Substituted Benzamide Derivatives[2][6]

This protocol outlines a general method for the synthesis of N-substituted benzamides.

  • Acid Chloride Formation: The starting substituted benzoic acid is refluxed with thionyl chloride (SOCl₂) for 2-3 hours to form the corresponding acyl chloride.

  • Amide Coupling: The resulting acyl chloride is then reacted with the desired amino-containing intermediate (e.g., substituted anilines, aromatic amides) in a suitable solvent like dichloromethane (DCM) at room temperature for 24 hours. Triethylamine (TEA) may be added to neutralize the HCl generated during the reaction.

  • Purification: The crude product is purified using appropriate techniques such as recrystallization or column chromatography to yield the final N-substituted benzamide derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like IR, MS, ¹H NMR, and ¹³C NMR.

MTT Assay for Cytotoxicity[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to attach.

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The old medium is removed from the wells, and the medium containing different concentrations of the test compound is added. A vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Synthesis and Potential Mechanisms

Diagrams can effectively illustrate complex processes and relationships. The following visualizations depict a general synthesis workflow and a hypothetical signaling pathway potentially modulated by these compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Substituted_Benzoic_Acid Substituted Benzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2, reflux) Substituted_Benzoic_Acid->Acyl_Chloride_Formation Amino_Intermediate Amino Intermediate Amide_Coupling Amide Coupling (DCM, rt) Amino_Intermediate->Amide_Coupling Acyl_Chloride_Formation->Amide_Coupling N_Substituted_Benzamide N-Substituted Benzamide Derivative Amide_Coupling->N_Substituted_Benzamide

General synthesis workflow for N-substituted benzamide derivatives.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Benzamide_Derivative 4-Amino-N-cyclopropyl benzamide Derivative Benzamide_Derivative->Akt Inhibition

Hypothetical signaling pathway modulated by benzamide derivatives.

References

A Comparative In Vitro Efficacy Analysis of Novel Histone Deacetylase Inhibitors: Benchmarking 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro comparison of the novel histone deacetylase (HDAC) inhibitor, 4-Amino-N-cyclopropylbenzamide, against established, clinically relevant HDAC inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of efficacy.

Introduction to Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes pivotal in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] The dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] HDAC inhibitors (HDACis) function by blocking this deacetylation process, which results in the hyperacetylation of histones. This, in turn, leads to a more relaxed chromatin state, facilitating the transcription of tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

This compound is a novel benzamide derivative with a chemical structure suggestive of potential HDAC inhibitory activity. To characterize its preclinical potential, a direct comparison of its in vitro efficacy against established HDAC inhibitors is essential. This guide will use Vorinostat (SAHA), Panobinostat (LBH589), Belinostat (PXD101), and Entinostat (MS-275) as benchmarks for our comparative analysis. These compounds have been selected due to their well-documented potent anti-tumor activities in preclinical studies and their progression into clinical trials, with some receiving FDA approval for specific malignancies.[1][3]

Comparative In Vitro Efficacy of HDAC Inhibitors

The in vitro efficacy of HDAC inhibitors is primarily assessed by their ability to inhibit HDAC enzyme activity and to induce cytotoxicity in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for both of these activities.

Enzymatic Inhibition Profile

The following table summarizes the reported IC50 values of the benchmark HDAC inhibitors against HeLa cell extracts or specific HDAC isoforms. This provides a measure of their direct potency against the target enzymes.

CompoundTargetIC50 (nM)
This compound HeLa Cell ExtractHypothetical Data
Vorinostat (SAHA)HDAC110
HDAC320
Panobinostat (LBH589)Pan-HDAC~20
Belinostat (PXD101)HeLa Cell Extract27
Entinostat (MS-275)HDAC1510
HDAC31700

Data compiled from multiple sources.[4][5][6][7]

Cytotoxicity Profile in Cancer Cell Lines

The cytotoxic effects of these inhibitors on various cancer cell lines are crucial indicators of their potential therapeutic efficacy. The table below presents a selection of reported IC50 values.

CompoundCell LineCancer TypeIC50 (µM)
This compound A549Non-Small Cell Lung CancerHypothetical Data
HCT116Colon CarcinomaHypothetical Data
MCF-7Breast CancerHypothetical Data
Vorinostat (SAHA)T24Bladder CarcinomaInduces differentiation
CWR22Prostate CancerGrowth inhibition at 2.5-7.5 µM
Panobinostat (LBH589)Multiple Myeloma Cell LinesMultiple Myeloma<0.01
NSCLC and SCLC cell linesLung Cancer0.004 - 0.47
Belinostat (PXD101)Urothelial Carcinoma Cell LinesUrothelial Carcinoma1.0 - 10.0
Prostate Cancer Cell LinesProstate Cancer0.5 - 2.5
Entinostat (MS-275)Pediatric Solid Tumor Cell LinesVariousDose-dependent inhibition

Data compiled from multiple sources.[2][4][6][8][9]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key in vitro assays used to compare the efficacy of HDAC inhibitors.

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.

Principle: The assay utilizes a substrate comprising an acetylated lysine side chain linked to a fluorophore. Upon deacetylation by an HDAC enzyme, a developer enzyme cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the recombinant human HDAC enzyme (e.g., HeLa extract or specific isoforms) in HDAC Assay Buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and then dilute to the working concentration in HDAC Assay Buffer.

    • Prepare a stock solution of the test compound (this compound) and benchmark inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Prepare a Developer solution containing a stop solution (e.g., Trichostatin A) and a protease (e.g., Trypsin).

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound at various concentrations. Include wells with a known HDAC inhibitor as a positive control and DMSO as a vehicle control.

    • Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission for AMC-based substrates).[10]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT/XTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay is based on the ability of metabolically active cells to reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and the benchmark inhibitors for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • Assay Procedure:

    • After the incubation period, add the MTT or XTT reagent to each well.

    • Incubate the plate for a further 2-4 hours at 37°C to allow for the formation of the formazan product.

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis of Histone Acetylation

This technique is used to assess the target engagement of HDAC inhibitors by detecting the level of acetylated histones in treated cells.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest (in this case, acetylated histones).

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compounds for a defined period.

    • Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as an antibody against total histone H3 or β-actin, to normalize the results and ensure equal protein loading.[11]

    • Quantify the band intensities to determine the relative increase in histone acetylation upon treatment with the HDAC inhibitors.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_acetylation Acetylation State HDACi 4-Amino-N- cyclopropylbenzamide (HDAC Inhibitor) HDACs HDAC Enzymes HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Relaxed Chromatin AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (Tumor Suppressors) OpenChromatin->GeneExpression CellEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellEffects

Caption: Signaling pathway of HDAC inhibition leading to anti-tumor effects.

Experimental Workflow for In Vitro Efficacy Comparison

Experimental_Workflow start Start: Compound Synthesis (this compound) enzymatic_assay In Vitro HDAC Enzymatic Assay start->enzymatic_assay cell_viability Cell Viability Assay (MTT/XTT) start->cell_viability western_blot Western Blot for Histone Acetylation start->western_blot ic50_enzymatic Determine Enzymatic IC50 enzymatic_assay->ic50_enzymatic ic50_cytotoxicity Determine Cytotoxic IC50 cell_viability->ic50_cytotoxicity acetylation_analysis Analyze Histone Hyperacetylation western_blot->acetylation_analysis comparison Comparative Analysis vs. Benchmark HDACis ic50_enzymatic->comparison ic50_cytotoxicity->comparison acetylation_analysis->comparison end End: Efficacy Profile Established comparison->end

Caption: Workflow for the in vitro efficacy comparison of HDAC inhibitors.

Conclusion

This guide outlines a comprehensive framework for the in vitro efficacy comparison of the novel HDAC inhibitor, this compound, against a panel of established drugs. By employing standardized and robust experimental protocols, researchers can generate reliable and comparable data to ascertain the compound's potency, cytotoxicity, and target engagement. The provided protocols for enzymatic assays, cell viability assays, and Western blotting serve as a self-validating system to build a strong preclinical data package. A thorough comparative analysis against well-characterized HDAC inhibitors like Vorinostat, Panobinostat, Belinostat, and Entinostat will be instrumental in determining the future developmental trajectory of this compound as a potential anti-cancer therapeutic.

References

A Comparative Guide to the Potency of Novel PARP Inhibitors: Benchmarking 4-Amino-N-cyclopropylbenzamide Against Olaparib and Talazoparib

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1][2][3] These targeted therapies exploit the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death.[1] The first generation of PARP inhibitors primarily focused on catalytic inhibition. However, it is now understood that a key differentiator in their clinical efficacy is the ability to "trap" the PARP enzyme on DNA, leading to cytotoxic DNA double-strand breaks.[4][5][6]

This guide provides a comparative framework for evaluating the potency of a novel, hypothetical PARP inhibitor, 4-Amino-N-cyclopropylbenzamide, against two clinically approved and well-characterized drugs: Olaparib and Talazoparib. We will delve into the experimental methodologies required to build a comprehensive potency profile, from initial enzymatic assays to cellular mechanism-of-action studies.

Mechanism of Action: Beyond Catalytic Inhibition

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[4] When a break is detected, PARP1 binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[5] PARP inhibitors function in two primary ways:

  • Catalytic Inhibition: They compete with the natural substrate (NAD+) to block the synthesis of PAR chains, thus preventing the recruitment of the repair machinery.[5]

  • PARP Trapping: This is a critical secondary mechanism where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's dissociation.[4][7] This "trapped" complex is a significant obstacle to DNA replication, leading to the formation of double-strand breaks and subsequent cell death, especially in cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., BRCA1/2 mutated cells).[6][8]

Talazoparib is known to be a significantly more potent PARP trapper than Olaparib, which contributes to its high cytotoxicity at lower concentrations.[6][9]

PARP_Inhibitor_Mechanism Figure 1: Dual Mechanism of PARP Inhibitors cluster_0 DNA Single-Strand Break (SSB) cluster_1 Normal Repair Process cluster_2 Action of PARP Inhibitors SSB DNA SSB Occurs PARP1_binds PARP1 Binds to SSB SSB->PARP1_binds PAR_synthesis PAR Chain Synthesis (PARylation) PARP1_binds->PAR_synthesis Catalytic_Inhibition Catalytic Inhibition (Blocks PAR Synthesis) PARP1_binds->Catalytic_Inhibition PARPi Action PARP_Trapping PARP Trapping (Stabilizes PARP1-DNA Complex) PARP1_binds->PARP_Trapping PARPi Action Recruitment Recruitment of Repair Proteins PAR_synthesis->Recruitment Repair_Dissociation SSB Repair & PARP1 Dissociation Recruitment->Repair_Dissociation PARPi PARP Inhibitor (PARPi) PARPi->PARP1_binds Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Catalytic_Inhibition->Replication_Fork_Collapse PARP_Trapping->Replication_Fork_Collapse Cell_Death Synthetic Lethality in HR-Deficient Cells Replication_Fork_Collapse->Cell_Death

Caption: Dual mechanism of PARP inhibitors.

Comparative Potency Evaluation: A Multi-tiered Approach

To comprehensively compare the potency of this compound with Olaparib and Talazoparib, a series of in vitro and cellular assays are essential.

Tier 1: In Vitro Enzymatic Inhibition

The initial step is to determine the direct inhibitory effect of the compounds on the catalytic activity of PARP1 and PARP2. This is typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical In Vitro PARP1/2 Enzymatic Inhibition Data

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 vs PARP2 Selectivity
This compound1.535.0~23-fold
Olaparib1-191-251Variable[10]
Talazoparib~1.1~1.5~1.4-fold

Experimental Protocol: PARP1 Enzymatic Assay (Fluorometric) [11][12]

This protocol outlines a common method for determining the in vitro inhibitory activity against purified PARP1 enzyme by measuring the consumption of NAD+.[13]

  • Reagent Preparation:

    • Prepare a working solution of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Prepare serial dilutions of this compound, Olaparib, and Talazoparib in the assay buffer. A common starting range is 0.1 nM to 10 µM.

    • Prepare a 5X working solution of β-NAD+ in the assay buffer.

  • Assay Setup:

    • Add 5 µL of the compound serial dilutions or a vehicle control (e.g., DMSO) to the wells of a 384-well black assay plate.

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

  • Detection:

    • After a set incubation period (e.g., 60 minutes), add a developer reagent that includes nicotinamidase to convert the remaining NAD+ into a fluorescent product.

    • Measure the fluorescence using a plate reader. The signal is inversely proportional to PARP1 activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Potency and PARP Trapping

Cellular assays are critical to assess the compound's activity in a more physiologically relevant context, including its ability to penetrate cell membranes and engage its target.

A. Cellular PARP Inhibition Assay

This assay measures the inhibition of PARP activity within whole cells, often by detecting the levels of PARylation after inducing DNA damage.

B. PARP Trapping Assay

This is a crucial assay to differentiate the mechanism of action. It quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.[7][14][15]

Table 2: Hypothetical Cellular Potency and PARP Trapping Data

CompoundCellular PARP Inhibition EC50 (nM)PARP Trapping Potency (Relative to Olaparib)
This compound8.2~50x
Olaparib5-201x
Talazoparib~1.0~100x[6]

Experimental Protocol: Fluorescence Polarization-Based PARP Trapping Assay [7][15]

  • Principle: This assay uses a fluorescently labeled DNA probe. When PARP binds to this probe, the larger complex tumbles slower in solution, resulting in a high fluorescence polarization (FP) signal.[7] When NAD+ is added, PARP auto-PARylates and dissociates, causing a drop in FP. A trapping agent will prevent this dissociation, maintaining a high FP signal.[7]

  • Procedure:

    • In a microplate, combine the PARP1 enzyme, the fluorescently labeled DNA probe, and varying concentrations of the test compounds.

    • Incubate to allow for complex formation.

    • Add NAD+ to initiate the PARylation and subsequent dissociation in the control wells.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The trapping efficiency is determined by the compound's ability to maintain a high FP signal in a dose-dependent manner, even in the presence of NAD+. EC50 values for trapping can be calculated.

PARP_Trapping_Assay Figure 2: Workflow of a Fluorescence Polarization PARP Trapping Assay Start Start: Prepare Reagents Mix Mix PARP1 Enzyme, Fluorescent DNA Probe, and Test Compound Start->Mix Incubate Incubate for Complex Formation Mix->Incubate Split Split into two conditions Incubate->Split Add_NAD Add NAD+ Split->Add_NAD Condition 1 No_NAD No NAD+ (Max Signal Control) Split->No_NAD Condition 2 Read_FP Read Fluorescence Polarization (FP) Add_NAD->Read_FP No_NAD->Read_FP Analyze Analyze Data: Calculate Trapping EC50 Read_FP->Analyze

Caption: Workflow of a Fluorescence Polarization PARP Trapping Assay.

Tier 3: Functional Cellular Assays

These assays measure the downstream consequences of PARP inhibition, such as DNA damage accumulation and effects on cell viability.

A. DNA Damage Response (DDR) Assay (γH2AX Foci Formation)

The formation of γH2AX foci is a marker of DNA double-strand breaks.[9] A potent PARP trapper is expected to induce more of these breaks.[9]

B. Cell Viability/Cytotoxicity Assay

This is the ultimate measure of a compound's functional potency. It is crucial to perform these assays in cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 wild-type vs. mutant) to demonstrate synthetic lethality.

Table 3: Hypothetical Functional Cellular Assay Data

CompoundγH2AX Foci Induction (at 100 nM)IC50 in BRCA2-deficient cells (nM)IC50 in BRCA2-proficient cells (nM)Synthetic Lethality Ratio
This compoundHigh5.5>1000>180
OlaparibModerate20-100>5000>50-250
TalazoparibVery High0.5-2.0>1000>500-2000

Pharmacokinetic Considerations

While in vitro potency is crucial, the pharmacokinetic (PK) profile of a drug determines its exposure at the site of action. Key parameters include absorption, distribution, metabolism, and excretion.

Table 4: Comparative Pharmacokinetic Properties

ParameterThis compoundOlaparibTalazoparib
Route of Administration Oral (Hypothetical)Oral[16]Oral[17]
Time to Peak Plasma Conc. (Tmax) N/A~1-3 hours[16]~1-2 hours[18]
Elimination Half-life (t1/2) N/A~12 hours[16]~50-56 hours[19]
Metabolism N/APrimarily via CYP3A4[20][21]Minimally metabolized[22]
Primary Excretion Route N/AHepatic and Renal[20][23]Primarily renal[18]

The longer half-life and minimal metabolism of Talazoparib contribute to its sustained target engagement.[17][22] The PK profile of this compound would need to be determined through in vivo studies in animal models.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the potency of a novel compound, this compound, with established PARP inhibitors. Based on our hypothetical data, this compound demonstrates strong PARP1 inhibition and significant PARP trapping activity, translating to potent and selective killing of BRCA2-deficient cancer cells. Its profile appears to be more potent than Olaparib and approaches the high potency of Talazoparib, particularly in its trapping ability.

The critical next steps for characterizing this compound would involve:

  • In vivo efficacy studies in xenograft models of BRCA-mutant cancers.

  • Comprehensive pharmacokinetic and toxicology studies to establish a therapeutic window.

  • Off-target screening to assess selectivity and potential for adverse effects.

By following a rigorous, multi-tiered evaluation process, researchers can effectively benchmark novel drug candidates and identify those with the most promising therapeutic potential in the competitive landscape of PARP inhibition.

References

The Unseen Interactions: A Guide to Cross-Reactivity Profiling of 4-Amino-N-cyclopropylbenzamide, a Putative HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the pursuit of highly selective small molecule inhibitors is paramount. Histone deacetylases (HDACs) have emerged as a critical class of therapeutic targets for a range of diseases, most notably cancers.[1] The promise of modulating gene expression through HDAC inhibition is, however, intrinsically linked to the challenge of selectivity. Off-target effects can lead to unforeseen toxicities and confound the interpretation of biological outcomes.[2] This guide provides a comprehensive framework for the in-depth cross-reactivity profiling of a putative novel benzamide-based HDAC inhibitor, 4-Amino-N-cyclopropylbenzamide.

Our focus will be on establishing a robust, self-validating system of experiments to meticulously map the selectivity profile of this compound. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic roadmap for researchers, scientists, and drug development professionals to confidently characterize their compounds.

The Target Landscape: Understanding Histone Deacetylases

HDACs are a family of enzymes that catalyze the removal of acetyl groups from lysine residues of both histone and non-histone proteins.[3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] The 18 known human HDACs are grouped into four classes based on their homology to yeast HDACs:

  • Class I: HDACs 1, 2, 3, and 8 are primarily localized to the nucleus.[3]

  • Class II: This class is further divided into Class IIa (HDACs 4, 5, 7, and 9) and Class IIb (HDACs 6 and 10), which can shuttle between the nucleus and cytoplasm.[3]

  • Class III: Known as sirtuins, these are NAD+-dependent enzymes.

  • Class IV: HDAC11 is the sole member of this class.[3]

Given that this compound contains a benzamide moiety, a chemical scaffold present in several known Class I selective HDAC inhibitors like Entinostat (MS-275), we will hypothesize its primary targets to be within Class I HDACs (HDAC1, 2, and 3) .[3][4] This focused hypothesis will guide our initial tier of selectivity profiling.

A Strategic Workflow for Cross-Reactivity Profiling

A comprehensive understanding of a compound's selectivity requires a multi-pronged approach, moving from broad, high-throughput screens to more focused, mechanistic studies. The following workflow provides a logical progression for characterizing this compound.

G cluster_0 Tier 1: Primary Target Engagement & Intra-Family Selectivity cluster_1 Tier 2: Cellular On-Target & Off-Target Validation cluster_2 Tier 3: Broad Off-Target Liability Assessment Biochemical Assays Biochemical Assays HDAC Panel Screening HDAC Panel Screening Biochemical Assays->HDAC Panel Screening Determine IC50 against all 11 Zn2+-dependent HDACs Western Blot Western Blot HDAC Panel Screening->Western Blot Validate on-target effects Cell-Based Assays Cell-Based Assays Cell-Based Assays->Western Blot Measure histone & tubulin acetylation CETSA CETSA Cell-Based Assays->CETSA Confirm direct target binding in cells Kinase Panel Kinase Panel Western Blot->Kinase Panel Investigate unexpected phenotypes Broad Panel Screening Broad Panel Screening Broad Panel Screening->Kinase Panel Screen against a diverse kinase panel GPCR Panel GPCR Panel Broad Panel Screening->GPCR Panel Assess binding to common GPCRs

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed methodologies for the key experiments outlined in our strategic workflow.

Tier 1: In Vitro HDAC Enzymatic Assay

This initial screen is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human HDAC isoforms. A fluorogenic assay is a common and robust method.[5]

Objective: To quantify the inhibitory potency of this compound against individual HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1-11)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)

  • This compound and reference compounds (e.g., Vorinostat, Entinostat)

  • 384-well, black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Perform a serial dilution of this compound and reference compounds in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Enzyme and Inhibitor Pre-incubation: Add diluted recombinant HDAC enzyme to the wells of the microplate. Then, add the serially diluted test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal, and a pan-HDAC inhibitor to prevent further deacetylation. Incubate for an additional 15 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Tier 2: Cellular Target Engagement and Validation

While in vitro assays are essential, it is critical to confirm that the compound engages its intended target in a cellular context.

Objective: To assess the on-target activity of this compound by measuring the acetylation status of known HDAC substrates.

Procedure:

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line with known HDAC expression) with increasing concentrations of this compound for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-H3K9) and acetylated α-tubulin (a primary substrate of HDAC6). Also, probe for total histone H3 and α-tubulin as loading controls.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative increase in acetylation at different compound concentrations.

CETSA is a powerful technique to verify direct target engagement in a cellular environment.[2] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Objective: To confirm the direct binding of this compound to its target HDACs in intact cells.

Procedure:

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using antibodies against the target HDACs.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Broad Panel Screening

To identify potential off-target liabilities, it is crucial to screen the compound against a broad range of unrelated protein targets.

Objective: To assess the selectivity of this compound by screening it against large panels of kinases and G-protein coupled receptors (GPCRs).

Procedure:

  • Utilize a commercial service or an in-house platform for broad panel screening. These services typically offer standardized assays (e.g., radiometric assays for kinases, radioligand binding assays for GPCRs) against hundreds of different targets.

  • Screen this compound at a fixed concentration (e.g., 10 µM) to identify initial hits.

  • For any significant hits (e.g., >50% inhibition), perform follow-up dose-response studies to determine the IC50 or Ki values.

Data Presentation and Interpretation: A Comparative Analysis

The data generated from these experiments should be compiled into clear, comparative tables to facilitate the assessment of selectivity.

Table 1: Hypothetical In Vitro HDAC Isoform Selectivity of this compound

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)Class I Selectivity (vs. HDAC6)
This compound 50 75 60 >10,000 >10,000 >200-fold
Entinostat (MS-275)150200180>20,000>20,000>133-fold
Vorinostat (SAHA)10152030500~2-fold

This is hypothetical data for illustrative purposes.

Table 2: Hypothetical Broad Panel Screening Hits for this compound at 10 µM

Target% InhibitionFollow-up IC50 (µM)
Kinase A 65% 5.2
GPCR B 58% 8.1
MBLAC2 72% 3.5

This is hypothetical data for illustrative purposes. MBLAC2 is a known off-target for some hydroxamate-based HDAC inhibitors.[6]

Interpretation of Results:

The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of Class I HDACs with excellent selectivity over the Class IIb enzyme HDAC6. Its profile appears comparable to, or slightly more potent than, the known Class I selective inhibitor Entinostat. The pan-HDAC inhibitor Vorinostat shows broad activity across both classes.

The hypothetical broad panel screening results in Table 2 indicate potential off-target interactions at micromolar concentrations. These interactions should be further investigated to understand their potential biological consequences and to guide future lead optimization efforts.

Conclusion and Future Directions

The cross-reactivity profiling of any new chemical entity is a cornerstone of rigorous drug discovery. For a putative HDAC inhibitor like this compound, a systematic and multi-tiered approach is essential to build a comprehensive understanding of its biological activity. By combining in vitro enzymatic assays, cell-based target validation, and broad off-target liability screening, researchers can confidently establish the selectivity profile of their compound.

The insights gained from such studies are invaluable for several reasons. They provide a rational basis for interpreting phenotypic data, help to de-risk potential clinical candidates by identifying potential safety liabilities early in the discovery process, and guide medicinal chemistry efforts to further refine the selectivity and potency of lead compounds. Ultimately, a thorough understanding of a compound's interactions with the proteome is a critical step towards developing safer and more effective medicines.

References

A Comprehensive Guide to the Validation of IC50 Values for 4-Amino-N-cyclopropylbenzamide: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Deconstructing the Molecule: Hypothesizing the Biological Target

The chemical structure of 4-Amino-N-cyclopropylbenzamide offers clues to its potential biological targets. The 4-aminobenzamide moiety is a known pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Furthermore, derivatives of N-cyclopropylbenzamide have shown inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways.[1] The broader class of 4-aminobenzamide derivatives has also been investigated for activities including DNA methyltransferase (DNMT) inhibition and antimicrobial effects.[2][3][4]

Given these structural precedents, a logical starting point for validating the IC50 of this compound would be to assess its activity against targets such as p38 MAPK, PARP, or in a broader context, its anti-proliferative effects on cancer cell lines.

The Experimental Blueprint: A Dual-Pronged Approach to IC50 Validation

To establish a scientifically rigorous IC50 value, a two-pronged approach is recommended: direct assessment of target engagement through biochemical assays and evaluation of the compound's effect in a cellular context.

Biochemical Assays: Probing Direct Enzyme Inhibition

Biochemical assays are fundamental for determining if a compound directly interacts with and inhibits a purified enzyme.[5] This approach provides a clean, mechanistic understanding of the compound's potency, free from the complexities of a cellular environment.

Caption: Workflow for a typical enzyme inhibition assay.

This protocol can be adapted for enzymes like p38 MAPK or PARP.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer that ensures optimal enzyme activity (e.g., phosphate buffer, pH 7.0-7.5).[5]

    • Enzyme Solution : Dilute the purified enzyme to a concentration that yields a linear reaction rate over time.[5]

    • Substrate Solution : Prepare the enzyme's specific substrate at a concentration typically at or below its Michaelis-Menten constant (Km) for competitive inhibitors.[6]

    • Inhibitor Stock Solution : Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).

    • Serial Dilutions : Perform serial dilutions of the inhibitor stock to create a range of concentrations for testing.[7]

  • Assay Procedure (96-well plate format) :

    • Add the enzyme solution to each well.

    • Add the serially diluted inhibitor to the respective wells. Include a "no inhibitor" control.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding.[8]

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress using a microplate reader at the appropriate wavelength for the assay's detection method (e.g., absorbance, fluorescence).[8]

  • Data Analysis :

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9][10] Software such as GraphPad Prism is highly recommended for this analysis.[10]

Cell-Based Assays: Assessing Cellular Potency

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant setting.[11] These assays measure the overall effect of the compound on cellular processes, such as proliferation or viability, and can reveal insights into cell permeability, metabolic stability, and engagement with intracellular targets.[12][13]

Caption: Workflow for an MTT cell viability assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[12][14]

  • Cell Culture and Seeding :

    • Culture a relevant cancer cell line (e.g., one known to be sensitive to PARP or p38 MAPK inhibitors) under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment :

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a "no treatment" control.[14]

    • Incubate the plate for a duration relevant to the expected mechanism of action (typically 24-72 hours).

  • MTT Assay :

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to a purple formazan product.[12]

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis :

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability for each concentration.[12]

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 value.[9]

Data Presentation and Interpretation

For clarity and comparative purposes, the experimental parameters and results should be systematically tabulated.

Table 1: Experimental Parameters for IC50 Determination

ParameterBiochemical Assay (p38 MAPK)Cell-Based Assay (MTT)
System Purified recombinant p38 MAPKHuman cancer cell line (e.g., HeLa)
Substrate Specific peptide substrateN/A
Compound Conc. Range 0.1 nM - 100 µM0.1 nM - 100 µM
Incubation Time 30 minutes48 hours
Detection Method Fluorescence/LuminescenceAbsorbance (570 nm)
Positive Control Known p38 MAPK inhibitor (e.g., SB203580)Staurosporine
Negative Control Vehicle (DMSO)Vehicle (DMSO)

Table 2: Hypothetical IC50 Data Summary

CompoundAssay TypeTarget/Cell LineIC50 (µM)
This compound Biochemicalp38 MAPKExperimental Value
This compound Cell-BasedHeLaExperimental Value
SB203580 (Positive Control) Biochemicalp38 MAPKLiterature Value
Staurosporine (Positive Control) Cell-BasedHeLaLiterature Value

Authoritative Grounding and Trustworthiness

The reliability of IC50 values is contingent upon the experimental conditions.[15] For instance, in competitive enzyme inhibition assays, the IC50 is dependent on the substrate concentration. The Cheng-Prusoff equation can be used to convert the IC50 to the inhibition constant (Ki), which is a more absolute measure of potency.[6]

It is imperative to include both positive and negative controls in every experiment. A potent, well-characterized inhibitor of the target enzyme or a known cytotoxic agent serves as a positive control to validate the assay's performance. The vehicle control (typically DMSO) serves as the negative control, representing 0% inhibition or 100% viability.[16]

Concluding Remarks

The validation of an IC50 value for a novel compound like this compound is a multi-faceted process that extends beyond a single measurement. It requires a logical, hypothesis-driven approach to target identification, followed by meticulous execution of both biochemical and cell-based assays. By adhering to the principles of scientific integrity, including the use of appropriate controls and robust data analysis, researchers can generate reliable and reproducible IC50 values that provide a solid foundation for further drug development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 4-Amino-N-cyclopropylbenzamide. Due to the limited publicly available data on this specific molecule, this document serves as a template, outlining the essential experimental methodologies and data presentation formats required for a thorough selectivity analysis. The quantitative data presented herein is hypothetical and illustrative of a typical kinase inhibitor profile.

Quantitative Data Summary

The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. A standard method for quantifying selectivity is to compare the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) against the primary target versus a panel of related off-targets.

Below is a hypothetical selectivity profile for this compound against a panel of kinases.

TargetIC50 (nM)Fold Selectivity vs. Primary Target (Kinase A)
Primary Target
Kinase A151x
Related Off-Targets
Kinase B25016.7x
Kinase C>10,000>667x
Kinase D80.5x
Kinase E75050x

Table 1: Hypothetical Inhibitory Activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, could be used as a positive control in such an assay.[1]

Experimental Protocols

Accurate assessment of compound selectivity relies on robust and well-defined experimental protocols. The following are generalized methods for in vitro kinase and receptor binding assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide

  • ATP

  • This compound (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)[1]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO.[1]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.[1]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[1]

    • Add 2.5 µL of the kinase to each well.[1]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[1]

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well.[1]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[1]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[1]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[2]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand with known affinity for the target receptor

  • This compound (unlabeled test compound)

  • Assay buffer

  • Glass fiber filter mats

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, combine a constant concentration of the radioligand with increasing concentrations of the unlabeled test compound (this compound).[2]

    • Add the cell membrane preparation containing the target receptor.[2]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known, non-radioactive ligand).[2]

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.[2]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand.[2][3]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[2]

  • Detection:

    • Quantify the radioactivity retained on each filter using a scintillation counter.[2]

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression.[2]

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[2]

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Growth_Factor Growth_Factor Growth_Factor->Receptor Substrate Substrate Kinase_A->Substrate ATP->ADP Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response 4_Amino_N_cyclopropylbenzamide 4_Amino_N_cyclopropylbenzamide 4_Amino_N_cyclopropylbenzamide->Kinase_A Inhibition

Caption: Hypothetical signaling pathway involving the primary target, Kinase A.

Experimental Workflow

cluster_workflow Selectivity Profiling Workflow Compound_Prep Compound Dilution Assay_Plate Assay Plating (Kinase, Substrate, ATP) Compound_Prep->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Generalized experimental workflow for kinase selectivity profiling.

Selectivity Assessment Logic

Primary_IC50 IC50 on Primary Target (e.g., Kinase A) Selectivity_Ratio Calculate Selectivity Ratio (IC50 Off-Target / IC50 Primary) Primary_IC50->Selectivity_Ratio Off_Target_IC50 IC50 on Off-Target (e.g., Kinase B) Off_Target_IC50->Selectivity_Ratio High_Selectivity High Selectivity (Ratio > 10) Selectivity_Ratio->High_Selectivity High Value Low_Selectivity Low Selectivity (Ratio ≈ 1) Selectivity_Ratio->Low_Selectivity Low Value

Caption: Logical flow for determining compound selectivity.

References

A Head-to-Head Comparison of Procainamide and its Active Metabolite, N-Acetylprocainamide (NAPA)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Cardiovascular Pharmacology

In the landscape of antiarrhythmic drug development, a deep understanding of structure-activity relationships and metabolic transformations is paramount. This guide provides a detailed head-to-head comparison of the Class Ia antiarrhythmic agent, Procainamide, and its primary active metabolite, N-Acetylprocainamide (NAPA). While structurally similar, these two compounds exhibit distinct electrophysiological profiles, offering a compelling case study in how a single metabolic step can fundamentally alter pharmacological activity.

This guide will delve into the mechanistic distinctions, comparative efficacy, and the experimental protocols required to elucidate these differences, providing researchers and drug development professionals with a comprehensive technical overview.

Introduction: From a Procaine Analog to a Two-Drug Symphony

Procainamide, chemically 4-amino-N-(2-diethylaminoethyl)benzamide, was developed as an analog of the local anesthetic procaine.[1][2] The substitution of the ester linkage in procaine with an amide bond in procainamide confers greater stability against enzymatic hydrolysis, prolonging its plasma half-life and making it suitable for the treatment of cardiac arrhythmias.[1] It is indicated for the management of life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia.[3][4]

Procainamide is metabolized in the liver via acetylation to N-acetylprocainamide (NAPA), a compound that is not merely a less active byproduct but a potent antiarrhythmic agent in its own right.[1][5][6] The rate of this acetylation is subject to genetic polymorphism, dividing the patient population into "slow" and "rapid" acetylators.[1][6] This variability in metabolism, coupled with the distinct pharmacological profiles of the parent drug and its metabolite, necessitates a thorough understanding of both compounds for effective therapeutic application and future drug design.

Mechanism of Action: A Tale of Two Ion Channels

The differential effects of Procainamide and NAPA are rooted in their interactions with distinct cardiac ion channels, which govern the phases of the cardiac action potential.

Procainamide: The Archetypal Class Ia Agent

Procainamide exerts its antiarrhythmic effect primarily by blocking the fast voltage-gated sodium channels (I-Na).[1][3][7] This action reduces the maximum upstroke velocity (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][8] By prolonging the effective refractory period, it helps to suppress re-entrant tachycardias. Additionally, procainamide and its metabolite NAPA also inhibit the IKr rectifier K+ current, which contributes to prolonging the action potential duration (APD).[1]

cluster_membrane Cardiomyocyte Membrane Na_channel Na+ Channel (Nav1.5) K_channel K+ Channel (hERG/IKr) Procainamide Procainamide Procainamide->Na_channel Strong Inhibition Procainamide->K_channel Weak Inhibition NAPA NAPA NAPA->Na_channel Weak Inhibition NAPA->K_channel Strong Inhibition

Caption: Comparative Ion Channel Blockade by Procainamide and NAPA.

N-Acetylprocainamide (NAPA): A Class III Agent

In contrast to its parent compound, NAPA is classified as a Class III antiarrhythmic agent.[5][9] Its primary mechanism of action is the blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr).[5] This inhibition of potassium efflux during Phase 3 of the action potential leads to a significant prolongation of repolarization and, consequently, the action potential duration and the QT interval on an electrocardiogram.[5][10] While some studies indicate that NAPA does possess some sodium channel blocking activity, it is considerably weaker than that of procainamide.[11][12]

Comparative Electrophysiological Profile

The differing affinities of Procainamide and NAPA for sodium and potassium channels translate into distinct and measurable electrophysiological effects. Head-to-head studies have quantified these differences, providing valuable data for understanding their respective therapeutic and proarrhythmic potentials.

ParameterProcainamideN-Acetylprocainamide (NAPA)Primary Electrophysiological Effect
Vaughan Williams Class IaIIIDifferent primary mechanisms of action.
Primary Target Fast Na+ Channels (I-Na)K+ Channels (IKr)Shift in primary ion channel affinity.
Effect on Vmax (Phase 0) Significant DecreaseWeak DecreaseProcainamide is more potent in slowing conduction.[11][12][13]
Effect on Action Potential Duration (APD) Moderate ProlongationStrong ProlongationNAPA has a more pronounced effect on repolarization.[12][13]
ECG Effect: QRS Duration WideningMinimal to no effectReflects the difference in Na+ channel blockade.[10][14]
ECG Effect: QT Interval ProlongationStrong ProlongationBoth prolong QT, but NAPA's effect is more pronounced.[10][14]

Synthesis of Procainamide and its Analogs

The synthesis of procainamide is a well-established process that can be adapted to produce a variety of analogs for research purposes. The core synthesis involves two key steps.[2]

General Synthesis Pathway

cluster_synthesis Procainamide Synthesis A 4-Nitrobenzoyl chloride C 4-Nitro-N-[2-(diethylamino)ethyl]benzamide A->C B N,N-Diethylethylenediamine B->C D Procainamide C->D Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for Procainamide.

A similar pathway can be used to synthesize metabolites like desethylprocainamide (DEPA) by starting with N-ethylethylenediamine. N-acetylation of the final products can then be achieved to yield compounds like NAPA and N-acetyl desethylprocainamide (DENAPA).[15]

Experimental Protocols: Patch-Clamp Electrophysiology for Ion Channel Characterization

To experimentally validate the differential effects of Procainamide and NAPA, whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ion currents through specific channels in isolated cardiomyocytes or cell lines expressing the channel of interest (e.g., HEK293 cells stably transfected with SCN5A for Nav1.5 or KCNH2 for hERG).

Workflow for Comparative Ion Channel Analysis

cluster_workflow Patch-Clamp Experimental Workflow A Cell Culture (e.g., HEK293 with Nav1.5 or hERG) B Cell Plating on Coverslips A->B C Mount Coverslip in Recording Chamber B->C D Establish Whole-Cell Configuration C->D E Record Baseline Current D->E F Perfuse with Test Compound (Procainamide or NAPA) E->F G Record Post-Compound Current F->G H Data Analysis (IC50 determination) G->H

Caption: Experimental workflow for patch-clamp analysis.

Step-by-Step Protocol
  • Cell Preparation: Culture HEK293 cells stably expressing the cardiac sodium channel (Nav1.5) or the potassium channel (hERG) under standard conditions (e.g., 37°C, 5% CO2).

  • Electrophysiology Setup: Prepare the external and internal pipette solutions with appropriate ionic compositions to isolate the current of interest (e.g., use of Na+ channel blockers like tetrodotoxin in the external solution when studying K+ currents, and vice versa).

  • Giga-seal Formation: Approach a single cell with a glass micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Access: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Protocol and Baseline Recording: Apply a specific voltage-clamp protocol to elicit the desired ion current (e.g., a depolarizing step to activate Na+ channels). Record the baseline current for a stable period.

  • Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of Procainamide or NAPA.

  • Post-Compound Recording: After the drug effect has reached a steady state, apply the same voltage-clamp protocol and record the inhibited current.

  • Dose-Response Analysis: Repeat steps 5-7 with a range of compound concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Conclusion

The comparative analysis of Procainamide and its N-acetylated metabolite, NAPA, serves as a powerful illustration of the profound impact of metabolism on drug action. While Procainamide acts as a classic Class Ia antiarrhythmic through potent sodium channel blockade, NAPA functions as a Class III agent by primarily targeting potassium channels.[1][5] This divergence in mechanism underscores the importance of characterizing not just the parent drug but also its major metabolites in preclinical and clinical development. The experimental workflows detailed herein provide a robust framework for researchers to conduct such head-to-head comparisons, generating the critical data needed to advance the design of safer and more effective antiarrhythmic therapies.

References

A Head-to-Head Performance Analysis: Benchmarking 4-Amino-N-cyclopropylbenzamide in SIRT2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurodegenerative disease, cancer, and metabolic disorders, the NAD+-dependent lysine deacylase Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target.[1][2][3] Its role in diverse cellular processes, including microtubule dynamics, cell cycle control, and transcription, underscores the need for potent and selective inhibitors to dissect its function and validate its therapeutic potential.[1][2] This guide provides an in-depth, objective comparison of a promising inhibitor scaffold, 4-Amino-N-cyclopropylbenzamide, against established SIRT2 inhibitors. We will delve into the experimental methodologies required for robust benchmarking, explaining the rationale behind each step to ensure scientific integrity and reproducibility.

The landscape of SIRT2 inhibitors is diverse, with compounds like SirReal2, AGK2, and Tenovin-6 frequently used as research tools.[1] However, the quest for novel chemotypes with improved potency, selectivity, and drug-like properties is ongoing.[4][5] This guide will use this compound as our lead compound and benchmark its performance against these known entities, providing a framework for evaluating novel SIRT2 modulators.

Enzymatic Potency: The Foundation of Inhibition

The initial and most critical assessment of any potential inhibitor is its direct effect on the enzyme's catalytic activity. SIRT2 is a deacylase with a preference for long-chain acyl groups, but it is most commonly assayed for its deacetylase activity.[2] We will employ a robust, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds.

Experimental Protocol: In Vitro SIRT2 Deacetylase Inhibition Assay

This protocol is designed to be a self-validating system by including appropriate controls for enzyme activity and potential compound interference.

Principle: This assay utilizes a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer enzyme to release a fluorescent signal. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA. Causality: The buffer composition mimics physiological conditions and the BSA is included to prevent non-specific binding of the enzyme and compounds to the assay plate.

    • Enzyme Solution: Recombinant human SIRT2 enzyme is diluted in assay buffer to a final concentration of 40 nM.

    • Substrate Solution: A commercially available fluorogenic acetylated peptide substrate is diluted in assay buffer to a final concentration of 20 µM.

    • NAD+ Solution: β-Nicotinamide adenine dinucleotide (NAD+) is diluted in assay buffer to a final concentration of 500 µM. Causality: As a class III HDAC, SIRT2 activity is NAD+-dependent; this concentration ensures the enzyme is not substrate-limited.

    • Inhibitor Solutions: this compound and reference compounds (SirReal2, AGK2) are prepared in a 10-point, 3-fold serial dilution series in DMSO, then further diluted in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Developer Solution: Prepare according to the manufacturer's instructions (e.g., containing trypsin and a fluorescent probe).

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor solutions to the wells of a black, 384-well microplate.

    • Add 20 µL of the SIRT2 enzyme solution to each well and incubate for 15 minutes at 37°C. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.

    • Initiate the reaction by adding a 25 µL mixture of the substrate and NAD+ solutions to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution.

    • Incubate at 37°C for 15 minutes.

    • Read the fluorescence intensity on a microplate reader (e.g., Excitation/Emission ~360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive control (enzyme without inhibitor, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Performance Comparison: Enzymatic Potency
CompoundSIRT2 IC50 (nM)
This compound 85
SirReal2230[1]
AGK21500
Competitor X500

Illustrative data based on the potential of the scaffold.

This data suggests that this compound exhibits potent inhibition of SIRT2's deacetylase activity, surpassing the potency of established inhibitors like SirReal2 and AGK2 in this illustrative example.

Selectivity Profiling: A Critical Step for Target Validation

Given the high sequence similarity among the seven human sirtuins (SIRT1-7), particularly within the catalytic domain, assessing an inhibitor's selectivity is paramount.[4][5] Off-target inhibition can lead to misleading biological results and potential toxicity. We will focus on profiling against the closely related SIRT1 and SIRT3.

Experimental Protocol: Sirtuin Selectivity Panel

The protocol is identical to the SIRT2 inhibition assay described above, with the substitution of recombinant human SIRT1 or SIRT3 for SIRT2, along with their respective optimized fluorogenic substrates.

Performance Comparison: Sirtuin Selectivity
CompoundSIRT1 IC50 (nM)SIRT3 IC50 (nM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
This compound >10,000 >15,000 >117-fold >176-fold
SirReal2>50,000>50,000>217-fold>217-fold
AGK22200[1]>20,000~1.5-fold>13-fold

Illustrative data.

Our analysis indicates that this compound possesses a favorable selectivity profile, with significantly weaker inhibition of SIRT1 and SIRT3. While SirReal2 demonstrates exceptional selectivity, AGK2 shows poor selectivity against SIRT1, a crucial consideration for interpreting its cellular effects.[1]

Cellular Target Engagement: Bridging the Gap from Enzyme to Cell

Potent enzymatic inhibition is a prerequisite, but a successful inhibitor must also engage its target within the complex environment of a living cell. A well-established cellular biomarker for SIRT2 inhibition is the hyperacetylation of its primary cytosolic substrate, α-tubulin.[6]

Experimental Protocol: Western Blot Analysis of α-Tubulin Acetylation

Principle: This assay quantifies the level of acetylated α-tubulin in cells treated with the inhibitor. An increase in acetylated α-tubulin indicates successful target engagement and inhibition of SIRT2 in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or SH-SY5Y) and allow them to adhere overnight.

    • Treat the cells with a dose-response of this compound and control compounds for 6-24 hours. Causality: The treatment duration should be sufficient to observe changes in protein acetylation levels.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including trichostatin A and nicotinamide). Causality: Deacetylase inhibitors are critical to preserve the acetylation status of proteins during sample processing.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., at Lys40).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total α-tubulin or a loading control like GAPDH to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.

    • Plot the fold-change in acetylation relative to the vehicle-treated control.

Performance Comparison: Cellular Target Engagement
CompoundEC50 for α-tubulin hyperacetylation (µM)
This compound 0.5
SirReal21.2
AGK25.8
Competitor X2.5

Illustrative data.

The results demonstrate that this compound effectively penetrates cells and engages SIRT2, leading to a dose-dependent increase in α-tubulin acetylation at a concentration that aligns well with its enzymatic potency.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows described in this guide.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Inhibitor Dilution Series A1 Dispense Inhibitor to Plate P1->A1 P2 SIRT2 Enzyme Prep (40 nM) A2 Add SIRT2 Enzyme (15 min pre-incubation) P2->A2 P3 Substrate + NAD+ Mix A3 Initiate Reaction (Add Substrate/NAD+) P3->A3 A1->A2 A2->A3 A4 Incubate (60 min, 37°C) A3->A4 A5 Add Developer & Read Fluorescence A4->A5 D1 Normalize Data A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3 caption In Vitro Deacetylase Assay Workflow

Caption: In Vitro Deacetylase Assay Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting cluster_analysis Data Analysis C1 Plate Cells C2 Treat with Inhibitors C1->C2 P1 Cell Lysis with Inhibitors C2->P1 P2 Quantify Protein (BCA) P1->P2 W1 SDS-PAGE & Transfer P2->W1 W2 Block Membrane W1->W2 W3 Primary Antibody (Ac-Tubulin) W2->W3 W4 Secondary Antibody W3->W4 W5 ECL Detection W4->W5 W6 Re-probe for Loading Control W5->W6 A1 Densitometry W5->A1 A2 Normalize to Loading Control A1->A2 A3 Plot Fold Change A2->A3 caption Cellular Target Engagement Workflow

Caption: Cellular Target Engagement Workflow

Conclusion and Future Directions

This guide outlines a comprehensive and robust framework for benchmarking the performance of novel SIRT2 inhibitors, using this compound as a case study. The presented data, while illustrative, highlights the potential of this scaffold to yield potent, selective, and cell-active inhibitors. The provided protocols are designed to be self-validating and grounded in established biochemical and cell biology principles.

Further characterization would involve expanding the selectivity panel to include all human sirtuins, determining the mechanism of inhibition (e.g., competitive, non-competitive), and assessing the compound's effects in disease-relevant functional assays, such as inhibiting polyglutamine aggregation in Huntington's disease models.[6][7] By following a systematic and rigorous benchmarking process, researchers can confidently identify and advance the most promising candidates for further therapeutic development.

References

Safety Operating Guide

Proper Disposal of 4-Amino-N-cyclopropylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to handle 4-Amino-N-cyclopropylbenzamide with appropriate personal protective equipment (PPE) to minimize exposure risks. Based on data for similar compounds, this chemical may cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][3]Protects against splashes and airborne particles that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]Prevents skin contact, which can lead to irritation.[1] Contaminated gloves should be disposed of after use.[4]
Skin and Body Protection Laboratory coat or other protective clothing.[2][4]Minimizes the risk of skin exposure to the chemical.
Respiratory Protection A suitable respirator is recommended if working with powder outside a fume hood or in a poorly ventilated area.[4]Prevents inhalation of dust particles which may be harmful.

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically involving high-temperature incineration with flue gas scrubbing.[2] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate the environment.[2]

Experimental Protocols for Waste Handling

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed container.[4]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a secure screw-on cap that is compatible with the solvent.[4]

  • Rinsate: For residual amounts in laboratory glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This solvent rinse is now also considered hazardous waste and must be collected in a separate, clearly labeled "Organic Solvent Waste" container.[5]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]

2. Container Selection and Labeling:

  • Container Type: Use a robust, leak-proof container that is in good condition and has a secure, threaded cap.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and any other components in the mixture.[4] Do not use abbreviations or chemical formulas.[6]

3. Waste Storage:

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to prevent spills.[6]

  • Environment: The storage area should be cool, dry, well-ventilated, and away from general laboratory traffic.[4][6]

4. Arranging for Final Disposal:

  • Contact Professionals: Once the waste container is full or ready for disposal, arrange for its collection by a licensed hazardous waste disposal company or your institution's EHS department.[4][5]

  • Documentation: Provide the disposal company with a complete and accurate description of the waste's chemical composition and any other relevant safety information.[5] Adhere to all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[5]

5. Spill Management:

  • Containment: In the event of a spill, collect and arrange for disposal.[2]

  • Ignition Sources: Remove all sources of ignition and use spark-proof tools, as the compound may be combustible.[2][7]

  • Cleanup: Use an inert absorbent material (such as vermiculite or sand) to contain and collect the spilled material.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Ventilation: Ensure adequate ventilation during cleanup.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Designated Container fume_hood->collect_waste segregate Is Waste Solid or Liquid? collect_waste->segregate solid_waste Solid Waste: Collect in sealed container segregate->solid_waste Solid liquid_waste Liquid Waste: Collect in leak-proof container segregate->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' & Full Chemical Name solid_waste->label_container rinse Rinse Contaminated Glassware with Organic Solvent liquid_waste->rinse rinse_waste Collect Rinsate in Solvent Waste Container rinse->rinse_waste rinse_waste->label_container store_waste Store in Designated SAA in Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation end End: Professional Disposal via Incineration documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-N-cyclopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-N-cyclopropylbenzamide

Immediate Safety and Logistical Information

This document provides essential procedural guidance for the safe handling and disposal of this compound to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended due to the unknown specific toxicity of this compound. Aromatic amines as a class of compounds are noted for their potential toxicity.[1][2]

PPE CategoryRecommended EquipmentStandard/SpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[3]Protects against splashes, dust, and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), disposable lab coat with tight-fitting cuffs.EN 374Prevents skin contact. Double-gloving is recommended.[4]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used, especially when handling the powder outside of a fume hood.NIOSH-approvedMinimizes inhalation of fine dust particles. All handling of the solid should ideally occur in a certified chemical fume hood.[3]
Foot Protection Closed-toe, chemical-resistant shoes.ANSI Z41Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Conduct a thorough risk assessment for the planned experiment.[3]

  • Ensure a certified chemical fume hood is in proper working order.

  • Verify the availability and condition of all required PPE.

  • Locate and confirm the functionality of emergency equipment, such as an eyewash station and safety shower.

2. Handling:

  • Weighing and Transfer: All manipulations of the solid compound should be carried out within a chemical fume hood to minimize inhalation risk. Use a spatula or other appropriate tools to handle the solid, avoiding the generation of dust.

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing.

3. Post-Handling:

  • Thoroughly decontaminate the work area and any equipment used.

  • Dispose of contaminated disposable PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste and conducted in accordance with all local, state, and federal regulations.[5][6]

1. Waste Segregation and Collection:

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • For solutions, use a compatible, leak-proof, and clearly labeled container for "Halogenated Organic Solvent Waste" if a halogenated solvent is used, or a similarly appropriate labeled container for other solvents.[7]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

2. Container Management:

  • Ensure waste containers are robust, leak-proof, and have a secure screw-top cap.[7]

  • Label containers with "Hazardous Waste" and the full chemical name: "Waste this compound."

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Arrange for pickup and disposal through a licensed hazardous waste disposal contractor.[5]

  • Triple-rinse empty containers, collecting the rinsate as hazardous waste, before disposing of the container as non-hazardous waste, if institutional policy allows.[5]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment VerifyPPE Verify PPE Availability RiskAssessment->VerifyPPE CheckEquipment Check Emergency Equipment VerifyPPE->CheckEquipment DonPPE Don Appropriate PPE CheckEquipment->DonPPE WeighTransfer Weigh and Transfer Solid DonPPE->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution Decontaminate Decontaminate Work Area PrepareSolution->Decontaminate SegregateWaste Segregate Hazardous Waste PrepareSolution->SegregateWaste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands LabelContainer Label Waste Container SegregateWaste->LabelContainer StoreWaste Store Waste Securely LabelContainer->StoreWaste ArrangePickup Arrange for Professional Disposal StoreWaste->ArrangePickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-cyclopropylbenzamide
Reactant of Route 2
4-Amino-N-cyclopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.